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  • Product: 2-(4-(Trifluoromethoxy)phenyl)morpholine
  • CAS: 1094752-66-5

Core Science & Biosynthesis

Foundational

2-(4-(Trifluoromethoxy)phenyl)morpholine CAS number and structure

Technical Monograph: 2-(4-(Trifluoromethoxy)phenyl)morpholine Abstract This technical guide provides a comprehensive analysis of 2-(4-(Trifluoromethoxy)phenyl)morpholine (CAS 1094752-66-5), a fluorinated heterocyclic sca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(4-(Trifluoromethoxy)phenyl)morpholine

Abstract This technical guide provides a comprehensive analysis of 2-(4-(Trifluoromethoxy)phenyl)morpholine (CAS 1094752-66-5), a fluorinated heterocyclic scaffold with significant utility in medicinal chemistry. Structurally analogous to the anorectic agent phenmetrazine, this compound incorporates a trifluoromethoxy (-OCF₃) group, a critical bioisostere used to modulate lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability. This document details its chemical identity, synthetic pathways, physicochemical properties, and handling protocols for research applications.[1][2]

Chemical Identity & Structural Architecture[3]

The compound is a morpholine derivative substituted at the C2 position with a para-trifluoromethoxy phenyl ring. The introduction of the -OCF₃ group imparts unique electronic and steric properties compared to its non-fluorinated or chlorinated analogs.

Parameter Data
Chemical Name 2-(4-(Trifluoromethoxy)phenyl)morpholine
CAS Number 1094752-66-5
Molecular Formula C₁₁H₁₂F₃NO₂
Molecular Weight 247.21 g/mol
Exact Mass 247.0820
SMILES C1CNCC(O1)C2=CC=C(OC(F)(F)F)C=C2
InChI Key (Generated) UVXWMZQZJXYQLZ-UHFFFAOYSA-N
Appearance Typically an off-white solid or viscous oil (free base); white crystalline solid (HCl salt).[3][]
Structural Significance

The Trifluoromethoxy (-OCF₃) group is a "super-lipophilic" substituent.[2]

  • Electronic Effect: It is strongly electron-withdrawing (Hammett σp = 0.35), reducing the electron density of the phenyl ring.

  • Conformation: The O-CF₃ bond tends to lie orthogonal to the phenyl ring to minimize steric clash and maximize p-π conjugation, creating a unique 3D volume that can occupy specific hydrophobic pockets in target proteins (e.g., Monoamine Transporters).

Synthetic Architecture

The synthesis of 2-aryl morpholines can be achieved through several routes. The most robust laboratory-scale method involves the cyclization of a halogenated amino-alcohol intermediate derived from the corresponding styrene oxide or alpha-bromoketone.

Primary Synthetic Route: Epoxide Ring Opening

This method is preferred for its atom economy and the availability of precursors.

Mechanism:

  • Epoxidation: 4-(Trifluoromethoxy)styrene is oxidized to the epoxide.

  • Ring Opening: Nucleophilic attack by ethanolamine (or a protected derivative) opens the epoxide to form a diol-amine.

  • Cyclization: Intramolecular dehydration (often acid-catalyzed) closes the morpholine ring.

Synthesis Styrene 4-(Trifluoromethoxy)styrene Epoxide Epoxide Intermediate (CAS: 1000519-xx-x) Styrene->Epoxide DCM, 0°C AminoAlcohol Amino-Alcohol Adduct Epoxide->AminoAlcohol Reflux, MeOH Product 2-(4-(Trifluoromethoxy) phenyl)morpholine AminoAlcohol->Product Dehydration (-H2O) mCPBA m-CPBA (Oxidation) mCPBA->Epoxide Ethanolamine Ethanolamine (Ring Opening) Ethanolamine->AminoAlcohol Acid H2SO4 or TsOH (Cyclization) Acid->Product

Figure 1: Synthetic pathway via epoxide ring opening. This route minimizes byproduct formation compared to alpha-haloketone reduction.

Physicochemical Profiling & Pharmacophore

The -OCF₃ group drastically alters the physicochemical profile compared to the parent phenylmorpholine.

PropertyValue (Est.)Note
LogP 2.8 – 3.2Highly lipophilic; excellent BBB penetration.
pKa (Base) 7.8 – 8.1Slightly lower than morpholine (8.36) due to the electron-withdrawing phenyl ring.
TPSA ~21 ŲLow polar surface area favors CNS distribution.
H-Bond Donors 1 (NH)Secondary amine.
H-Bond Acceptors 4 (N, O, F3)The ether oxygen and fluorines are weak acceptors.
Bioisosteric Rationale

In drug design, this scaffold is often explored as a metabolically stable analog of methoxy-substituted compounds.

  • Metabolic Blockade: The C-F bond energy (~116 kcal/mol) renders the group resistant to Cytochrome P450 oxidative demethylation, a common clearance pathway for -OCH₃ groups.

  • Lipophilicity Modulation: The Hansch

    
     value for -OCF₃ (+1.04) is significantly higher than -OCH₃ (-0.[2]02) or -Cl (+0.71), increasing the compound's partition into lipid membranes.
    

Experimental Protocols

Note: All procedures must be conducted in a fume hood. The free base is prone to oxidation; conversion to the hydrochloride salt is recommended for storage.

Protocol A: Preparation of the Hydrochloride Salt

If starting from the commercially available free base (CAS 1094752-66-5):

  • Dissolution: Dissolve 1.0 g (4.0 mmol) of 2-(4-(trifluoromethoxy)phenyl)morpholine free base in 10 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 2.0 M HCl in diethyl ether (2.5 mL, 5.0 mmol) under stirring.

  • Precipitation: A white precipitate will form immediately. Stir for 30 minutes at 0°C.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove excess acid and impurities.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

    • Yield: Typically >90%.

    • Storage: Desiccator at -20°C. Hygroscopic.

Protocol B: Analytical Verification (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm; MS (ESI+) m/z = 248.1 [M+H]⁺.

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Avoid inhalation of dust/vapors.

    • Incompatibility: Strong oxidizing agents. The secondary amine can react with acid chlorides or anhydrides exothermically.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem, 3(9), 1322-1328. [Link]

Sources

Exploratory

Biological Activity of Trifluoromethoxyphenyl Morpholine Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide: Abstract The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to bioac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] When combined with the trifluoromethoxyphenyl group—a moiety known to enhance metabolic stability and receptor binding affinity—a powerful pharmacophore emerges with significant therapeutic potential across multiple disease areas.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of trifluoromethoxyphenyl morpholine derivatives. We will delve into the key therapeutic areas where these compounds show promise, including oncology and neurodegenerative diseases, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic diagrams to provide a comprehensive resource for advancing rational drug design.

The Trifluoromethoxyphenyl Morpholine Scaffold: A Strategic Alliance in Medicinal Chemistry

The Morpholine Moiety: More Than a Solubilizing Group

The morpholine ring is a common feature in approved drugs and clinical candidates.[2] Its inclusion is a strategic choice that extends beyond simply improving aqueous solubility. The nitrogen atom is weakly basic, and the ether oxygen can act as a hydrogen bond acceptor. This duality allows the morpholine ring to engage in crucial molecular interactions with biological targets while maintaining a favorable pharmacokinetic profile, contributing to improved absorption, distribution, metabolism, and excretion (ADME) properties.[4] Its synthetic accessibility further establishes it as a versatile building block in drug discovery programs.[2]

The Trifluoromethoxy Phenyl Group: Enhancing Potency and Stability

The trifluoromethoxy (-OCF₃) group is a powerful bioisostere of other functionalities like the methoxy or chloro groups. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties. Introducing a trifluoromethoxy group onto a phenyl ring can:

  • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to enzymatic degradation and oxidative metabolism.[3]

  • Enhance Membrane Permeability: Increased lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier.

  • Modulate Receptor Binding: The group's electronic effects and steric bulk can optimize interactions within a target's binding pocket, leading to increased potency and selectivity.[3]

The combination of these two pharmacophores creates derivatives with a high potential for diverse and potent biological activity.

Prominent Biological Activities and Mechanistic Insights

Trifluoromethoxyphenyl morpholine derivatives have demonstrated significant efficacy in several key therapeutic areas. This section explores their anticancer and neuroprotective activities, detailing the underlying mechanisms and experimental validation.

Anticancer Activity: Targeting Pro-Survival Signaling

A significant body of research points to the potent anti-proliferative effects of these derivatives, particularly those featuring a quinazoline core.[5][6] These compounds often exert their effects by inhibiting critical cell signaling pathways that are dysregulated in cancer.

2.1.1 Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain trifluoromethoxyphenyl morpholine derivatives have been shown to effectively block this pathway.[6] For instance, 3-(6,7-dimethoxy-4-morpholinoquinazolin-2-yl)-5-(trifluoromethoxy) benzamide demonstrated a remarkable anti-proliferative effect by inhibiting PI3K/Akt/mTOR signaling, leading to apoptosis in cancer cells.[6]

2.1.2 Structure-Activity Relationship (SAR) Insights

SAR studies reveal critical structural features for anticancer potency. It has been observed that:

  • A trifluoromethoxy group at the meta-position of a terminal benzamide ring is crucial for activity.[5]

  • The morpholine ring attached to a quinazoline scaffold is essential for maintaining the desired biological effect.[7]

  • The presence of electron-withdrawing halogen groups on an aromatic ring generally enhances cytotoxic activity against cancer cell lines like HepG2.[5]

2.1.3 Data Presentation: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC₅₀ (μM)Reference
Morpholine Substituted Quinazoline (AK-10)MCF-7 (Breast)3.15 ± 0.23[7]
Morpholine Substituted Quinazoline (AK-10)SHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
Morpholine Substituted Quinazoline (AK-10)A549 (Lung)8.55 ± 0.67[7]
N-phenyl-4-(trifluoromethyl)quinazoline-2-amine (8b)LNCaP (Prostate)4.51[8]
N-phenyl-4-(trifluoromethyl)quinazoline-2-amine (8b)PC3 (Prostate)5.51[8]

2.1.4 Visualizing the Mechanism: PI3K/Akt/mTOR Signaling

The following diagram illustrates the signaling cascade and the point of intervention for these inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Trifluoromethoxyphenyl Morpholine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethoxyphenyl morpholine derivatives.

Neuroprotective and Anti-Neuroinflammatory Activity

Neuroinflammation is a key pathological driver in neurodegenerative disorders such as Parkinson's disease (PD).[9] Microglia, the resident immune cells of the brain, play a central role in this process. Trifluoromethoxyphenyl morpholine derivatives have emerged as potent modulators of neuroinflammation.

2.2.1 Mechanism of Action: Suppression of NF-κB Signaling

A prime example is the fluoxetine derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM).[9][10] In cellular and animal models of PD, OTPM exerts powerful anti-neuroinflammatory and neuroprotective effects. The core mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] By preventing NF-κB phosphorylation and its subsequent translocation to the nucleus, OTPM effectively shuts down the transcription of key inflammatory genes.[9]

This leads to a significant reduction in:

  • Pro-inflammatory cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[9]

  • Inflammatory enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

  • Microglial and astrocyte activation: Key markers of neuroinflammation in the brain.[9]

2.2.2 Visualizing the Mechanism: Neuroinflammatory Cascade

This diagram illustrates how OTPM intervenes in the lipopolysaccharide (LPS)-induced inflammatory pathway in microglia.

Neuroinflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB_complex p65/p50-IκBα (Inactive NF-κB) IKK->NFkB_complex Phosphorylates IκBα NFkB_active p65/p50 (Active NF-κB) NFkB_complex->NFkB_active Releases Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Inflammatory_Genes Translocates & Activates OTPM OTPM Derivative OTPM->IKK Inhibits

Caption: OTPM inhibits the NF-κB signaling pathway to reduce neuroinflammation.

Experimental Protocols: A Self-Validating System

The trustworthiness of any claim rests on reproducible, well-defined experimental protocols. Here we detail key assays for assessing the biological activities discussed. The causality behind these choices is to provide quantitative, functional readouts of a compound's effect on cell health and specific signaling pathways.

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethoxyphenyl morpholine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Protect the plate from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Evaluating Anti-Neuroinflammatory Activity in BV-2 Microglia

Principle: BV-2 microglial cells are a standard model to study neuroinflammation. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce a potent inflammatory response. The Griess assay and ELISA are used to quantify key inflammatory mediators.[9]

Step-by-Step Methodology:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Pre-treatment: Seed cells in a 24-well plate. Once they reach ~80% confluency, pre-treat the cells with various concentrations of the test compound (e.g., OTPM) for 1 hour.

  • Inflammatory Challenge: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[9]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant.

    • Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Analysis: Compare the levels of NO and cytokines in compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

Conclusion and Future Directions

The strategic fusion of the morpholine scaffold with a trifluoromethoxyphenyl moiety has yielded a class of compounds with compelling and diverse biological activities. Their demonstrated ability to potently inhibit key pathways in cancer and neuroinflammation provides a solid foundation for further drug development.[6][10] Future research should focus on optimizing the ADME-Tox properties of these leads, exploring additional substitutions on the core scaffolds to enhance selectivity and potency, and evaluating their efficacy in more complex in vivo disease models. The insights and protocols provided in this guide serve as a valuable resource for scientists dedicated to translating these promising chemical entities into next-generation therapeutics.

References

  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. (n.d.). IU Indianapolis ScholarWorks. Retrieved February 5, 2026, from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. (2024). MDPI. Retrieved February 5, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Retrieved February 5, 2026, from [Link]

  • Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved February 5, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC - PubMed Central. Retrieved February 5, 2026, from [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). PubMed. Retrieved February 5, 2026, from [Link]

  • Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.
  • 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (n.d.). Semantic Scholar. Retrieved February 5, 2026, from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers. Retrieved February 5, 2026, from [Link]

  • Structural Optimization Affording 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. (n.d.). Chinese Pharmaceutical Association. Retrieved February 5, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

Foundational

The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, and its ability to engage in crucial molecular interactions, have cemented its role as a versatile scaffold in the design of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the diverse therapeutic targets of substituted morpholines, delving into their mechanisms of action across key disease areas, including oncology, neurodegenerative disorders, and infectious diseases. We will explore the causal relationships behind the selection of the morpholine moiety in drug design, present detailed experimental protocols for the synthesis and evaluation of morpholine-containing compounds, and provide a forward-looking perspective on the future of this remarkable pharmacophore.

The Rationale for the Morpholine Scaffold: A Physicochemical Perspective

The prevalence of the morpholine ring in numerous approved and experimental drugs is not coincidental.[1] Its widespread use is rooted in a unique combination of properties that render it highly advantageous for modulating pharmacokinetic and pharmacodynamic profiles.[3][4]

  • Optimized Lipophilicity and Solubility: The presence of both a nitrogen and an oxygen atom within the morpholine ring strikes a crucial balance between lipophilicity and hydrophilicity. This duality is instrumental in enhancing a drug candidate's solubility and its ability to permeate biological membranes, including the challenging blood-brain barrier (BBB).[3][4] This makes the morpholine scaffold particularly valuable for the development of drugs targeting the central nervous system (CNS).[3]

  • Metabolic Stability: The morpholine ring often confers metabolic stability to a molecule, prolonging its half-life and bioavailability.[3] Its resistance to certain metabolic pathways can lead to a more predictable and sustained therapeutic effect.

  • Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.[3] The nitrogen atom, being a weak base, can also participate in ionic interactions.[4] This dual capacity for interaction allows for high-affinity binding to a wide range of proteins.

  • Conformational Flexibility: The chair-like conformation of the morpholine ring provides a flexible yet defined scaffold. This allows for the precise positioning of substituent groups to optimize interactions with the target protein's binding site.[3]

These properties collectively explain the causal decision to incorporate the morpholine moiety into drug candidates to enhance potency, improve pharmacokinetic profiles, and ultimately increase the likelihood of clinical success.[1]

Therapeutic Targets in Oncology: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5][6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Substituted morpholines have emerged as potent inhibitors of this pathway, with several compounds demonstrating significant preclinical and clinical activity.[7]

Mechanism of Action

Morpholine-containing inhibitors typically target the ATP-binding pocket of PI3K and/or mTOR kinases.[7] The morpholine oxygen often forms a key hydrogen bond with hinge region residues of the kinase domain, contributing significantly to the inhibitor's potency and selectivity.[7] By blocking the activity of these kinases, morpholine derivatives can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

A prime example of a morpholine-containing drug targeting this pathway is Gefitinib (Iressa®) . Although primarily known as an epidermal growth factor receptor (EGFR) inhibitor, its mechanism of inhibiting tyrosine kinase activity by competing with ATP is analogous to how morpholine-based inhibitors target the PI3K/Akt/mTOR pathway.[8][9] Gefitinib's clinical success in non-small cell lung cancer (NSCLC) patients with EGFR mutations underscores the potential of targeting key signaling nodes in cancer.[10][11]

Data Presentation: Potency of Morpholine-Based Kinase Inhibitors
Compound ClassTarget(s)Cancer Cell LineIC50 (µM)Reference
Morpholino-thieno[3,2-d]pyrimidinemTORH4607.43 ± 1.45[12]
Morpholino-thieno[3,2-d]pyrimidinemTORPC-311.90 ± 0.94[12]
Morpholine substituted quinazolineNot specifiedA5498.55 - 20.84[5]
Morpholine substituted quinazoline (AK-3)Not specifiedA54910.38 ± 0.27[5]
Morpholine substituted quinazoline (AK-3)Not specifiedMCF-76.44 ± 0.29[5]
Morpholine substituted quinazoline (AK-10)Not specifiedA5498.55 ± 0.67[5]
Morpholine substituted quinazoline (AK-10)Not specifiedMCF-73.15 ± 0.23[5]
Morpholine-containing silicon (IV) phthalocyaninesNot specifiedB16 melanoma0.30[12]
Morpholino-pyrrolo[1,2-c]pyrimidinesPI3KαHeLa0.21 - 1.99[12]
Morpholine-substituted tetrahydroquinoline (10d)mTORA5490.062 ± 0.01[13]
Morpholine-substituted tetrahydroquinoline (10d)mTORMCF-70.58 ± 0.11[13]
Experimental Protocols

This protocol provides a general methodology for the synthesis of a morpholine-substituted pyrimidine, a common scaffold for PI3K inhibitors.

  • Reaction Setup: To a solution of a dichloropyrimidine derivative in a suitable solvent (e.g., dichloromethane), add triethylamine at 0°C.

  • Nucleophilic Substitution: Add morpholine dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[14]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired morpholine-substituted pyrimidine.[14]

This protocol outlines a method to assess the inhibitory activity of a test compound on mTOR signaling in a cancer cell line.

  • Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) in a 6-well plate and culture in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere for 24 hours.[13]

  • Compound Treatment: Treat the cells with varying concentrations of the morpholine-based inhibitor for a specified period.

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of downstream targets of mTOR, such as p70S6K and 4E-BP1. A decrease in the phosphorylation of these proteins indicates mTOR inhibition.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) TSC_complex TSC1/TSC2 Akt->TSC_complex Inhibition Cell_Survival Cell Survival Akt->Cell_Survival Rheb Rheb TSC_complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibition (when unphosphorylated) Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Inhibition Morpholine_Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Experimental_Workflow_Oncology cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Substituted Morpholine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Enzymatic Kinase Assay (PI3K/mTOR) Characterization->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Kinase_Assay->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Western_Blot Western Blot for Downstream Targets Cell_Culture->Western_Blot Xenograft_Model Tumor Xenograft Model in Mice Cytotoxicity_Assay->Xenograft_Model Drug_Administration Drug Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment

Caption: Experimental workflow for the development of morpholine-based anticancer agents.

Applications in Central Nervous System Disorders

The unique ability of the morpholine scaffold to enhance BBB permeability has made it a cornerstone in the development of drugs for CNS disorders.[3][4] Substituted morpholines have shown promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting key enzymes involved in their pathophysiology.

Key Enzymatic Targets
  • Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. Several FDA-approved cholinesterase inhibitors, such as donepezil and rivastigmine, are widely prescribed.[15] Morpholine-based compounds have been designed as potent AChE inhibitors.

  • Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters like dopamine and serotonin. MAO-B inhibitors, such as selegiline, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[15] The antidepressant Moclobemide is a selective MAO-A inhibitor that contains a morpholine ring.[16]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, a widely used colorimetric assay for measuring AChE activity.

  • Reagent Preparation: Prepare a solution of the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the AChE enzyme solution to each well. Then, add the test compound (substituted morpholine) at various concentrations. Include a control well with no inhibitor.

  • Initiation and Measurement: Initiate the reaction by adding the ATCI and DTNB solution to all wells. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition can be determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be calculated.

Combating Infectious Diseases with Morpholine Derivatives

The versatility of the morpholine scaffold extends to the realm of infectious diseases, with derivatives showing potent antibacterial, antifungal, and antiviral activities.

Antibacterial Activity: Targeting Protein Synthesis

Linezolid (Zyvox®) is a synthetic antibiotic from the oxazolidinone class that contains a morpholine ring. It is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[17][18] This unique mechanism of action means there is a low incidence of cross-resistance with other protein synthesis inhibitors.[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the morpholine-based test compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Antifungal Activity: Disrupting Fungal Cell Membranes

Amorolfine is a morpholine derivative used as a topical antifungal agent for the treatment of onychomycosis (nail fungus).

  • Mechanism of Action: Amorolfine disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. It inhibits two enzymes in the ergosterol biosynthesis pathway: delta-14 reductase and delta-7,8 isomerase.[20][21] This leads to the depletion of ergosterol and the accumulation of ignosterol in the fungal cell membrane, ultimately compromising its integrity and leading to fungal cell death.[20]

Antiviral Activity: Targeting HIV-1 Protease

The HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It cleaves viral polyproteins into functional proteins required for the assembly of new virions.

  • Mechanism of Action: Substituted morpholines have been designed as potent inhibitors of HIV-1 protease. They act as transition-state analogs, binding tightly to the active site of the enzyme and preventing it from cleaving its natural substrates.

  • Reagent Preparation: Prepare a solution of recombinant HIV-1 protease and a fluorogenic substrate in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the HIV-1 protease solution to each well. Add the morpholine-based test compound at various concentrations.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. The cleavage of the substrate by the protease results in the release of a fluorescent molecule. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value.[22]

Future Perspectives and Conclusion

The morpholine scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record in approved drugs and its continued emergence in novel drug candidates across a wide spectrum of diseases highlight its enduring value. Future research will likely focus on:

  • Fine-tuning Selectivity: Developing morpholine derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Novel Therapeutic Areas: Exploring the potential of substituted morpholines in other therapeutic areas, such as inflammatory and metabolic diseases.

  • Advanced Drug Delivery: Incorporating morpholine-containing drugs into advanced drug delivery systems to further enhance their therapeutic efficacy.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

  • Preparation of aprepitant. Google Patents.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

  • Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status. NIH. Retrieved from [Link]

  • Linezolid. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Retrieved from [Link]

  • Preclinical data and mode of action of amorolfine. PubMed. Retrieved from [Link]

  • Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. Retrieved from [Link]

  • An insight into PI3k/Akt pathway and associated protein-protein interactions in metabolic syndrome: A recent update. PubMed. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development. Retrieved from [Link]

  • (PDF) In vivo screening models of anticancer drugs. ResearchGate. Retrieved from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Retrieved from [Link]

  • PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. PMC. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Cancers. Retrieved from [Link]

  • What is the mechanism of Linezolid?. Patsnap Synapse. Retrieved from [Link]

  • Green Synthesis of Aprepitant. Chemistry For Sustainability. Retrieved from [Link]

  • What is the mechanism of Amorolfine Hydrochloride?. Patsnap Synapse. Retrieved from [Link]

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review Abstract: Introduction. ijamtes. Retrieved from [Link]

  • The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials. PMC. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [Link]

  • Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. PMC. Retrieved from [Link]

  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).. ResearchGate. Retrieved from [Link]

  • An improved process for the preparation of aprepitant. Google Patents.
  • In vivo screening models of anticancer drugs. Tel Aviv University. Retrieved from [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =.... ResearchGate. Retrieved from [Link]

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review Abstract: Introduction. ijamtes. Retrieved from [Link]

  • PI3k/AKT/mTOR Pathway. YouTube. Retrieved from [Link]

  • Gefitinib Approved for NSCLC, Atezolizumab Shrinks Bladder Tumors, and More. YouTube. Retrieved from [Link]

  • Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award (Merck & Co., Inc.). US EPA. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF. Retrieved from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Retrieved from [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. Blog - Crown Bioscience. Retrieved from [Link]

  • Gefitinib effective in newly-diagnosed NSCLC. Healio. Retrieved from [Link]

  • An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLOS ONE. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Retrieved from [Link]

Sources

Exploratory

The Aryl Morpholine Scaffold: From Stimulants to Selective Reuptake Inhibitors

Topic: Discovery and History of Aryl Morpholine Compounds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. A Technical Guide to Discovery, Synthesis, and Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Aryl Morpholine Compounds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to Discovery, Synthesis, and Structure-Activity Relationships

Executive Summary

The aryl morpholine scaffold represents a privileged structure in medicinal chemistry, characterized by a morpholine ring substituted with an aryl group, typically at the C2 or C3 position. Historically pivotal in the development of central nervous system (CNS) agents, this pharmacophore has evolved from early non-selective psychostimulants (e.g., phenmetrazine) to highly selective norepinephrine reuptake inhibitors (e.g., reboxetine) and modern multitarget ligands. This guide analyzes the historical trajectory, synthetic evolution, and critical structure-activity relationships (SAR) that define this class, providing actionable protocols for synthesis and biological validation.

Historical Evolution: A Timeline of Discovery

The discovery of aryl morpholines is rooted in the search for amphetamine alternatives that retained anorectic efficacy while minimizing abuse potential.

The Early Era: Psychostimulants (1950s–1970s)
  • 1952: Synthesis of Phenmetrazine (3-methyl-2-phenylmorpholine). Marketed as Preludin, it was initially believed to have lower addiction liability than amphetamine. It acts as a potent Norepinephrine-Dopamine Releasing Agent (NDRA).

  • 1959: Introduction of Phendimetrazine , an N-methyl prodrug of phenmetrazine, offering a slightly improved pharmacokinetic profile.

  • 1976: Doxapram , a morpholine derivative, approved as a respiratory stimulant, showcasing the scaffold's versatility beyond simple sympathomimetics.

The Selectivity Era: Antidepressants (1980s–1990s)
  • 1984: Researchers at Farmitalia-Carlo Erba (led by P. Melloni) discover Reboxetine . Unlike its predecessors, reboxetine was engineered for high selectivity toward the Norepinephrine Transporter (NET), minimizing dopaminergic effects and abuse potential.

  • 1997: Reboxetine approved in Europe, validating the 2-aryloxymethyl-morpholine template as a viable antidepressant pharmacophore.

The Modern Era: Multitarget & Non-CNS Applications (2000s–Present)
  • 2003: Aprepitant approved. While technically a morpholine-core NK1 antagonist, it demonstrated the scaffold's utility in antiemetic therapy.

  • Current: Investigation of aryl morpholines as Sigma-1 receptor ligands and PI3K inhibitors for oncology.

Timeline cluster_0 Stimulant Era cluster_1 Selectivity Era cluster_2 Modern Era 1952 1952: Phenmetrazine (NDRA) 1959 1959: Phendimetrazine (Prodrug) 1952->1959 1984 1984: Reboxetine Discovery (NET Selective) 1959->1984 Shift to Antidepressants 1997 1997: Reboxetine EU Approval 1984->1997 2003 2003: Aprepitant (NK1 Antagonist) 1997->2003 Scaffold Diversification 2020 2020s: Sigma/PI3K Ligands 2003->2020

Caption: Evolutionary timeline of aryl morpholine discovery, shifting from non-selective releasing agents to targeted inhibitors.

Chemical Architecture & SAR

The aryl morpholine scaffold's success lies in its ability to mimic the transition state of monoamines while offering a rigid template that reduces entropic penalty upon binding.

The Pharmacophore[1]
  • Morpholine Nitrogen (Basic Center):

    • Function: Protonated at physiological pH (pKa ~8.0–8.5). Mimics the terminal amine of norepinephrine/dopamine.

    • Interaction: Forms a crucial salt bridge with Asp75 in the NET binding site.

  • Ether Oxygen (Acceptor):

    • Function: Acts as a hydrogen bond acceptor.

    • Interaction: Enhances solubility and interacts with serine residues in the transporter vestibule.

  • Aryl Substituents (Lipophilic Domain):

    • 2-Position (Reboxetine-like): An aryloxymethyl group here confers NET selectivity. The ethoxy group on the phenyl ring is critical for optimal hydrophobic packing.

    • 3-Position (Phenmetrazine-like): Direct phenyl attachment creates a compact, amphetamine-like shape, favoring DAT/NET release.

SAR Center Morpholine Ring Nitrogen Basic Nitrogen (N4) (pKa ~8.3) Salt Bridge to Asp75 Center->Nitrogen Oxygen Ether Oxygen (O1) H-Bond Acceptor Center->Oxygen C2_Sub C2-Substituent (Aryloxymethyl) Determines NET Selectivity Center->C2_Sub Reboxetine Class C3_Sub C3-Substituent (Phenyl/Methyl) Determines DAT/NET Release Center->C3_Sub Phenmetrazine Class

Caption: Pharmacophore map highlighting critical binding interactions of the aryl morpholine scaffold.

Synthetic Methodologies

The synthesis of aryl morpholines has evolved from harsh acid-catalyzed cyclizations to elegant, stereoselective catalytic routes.

Method A: Acid-Catalyzed Cyclization (Classical)

Used for early analogues like phenmetrazine.

  • Precursor:

    
    -hydroxy amines derived from 
    
    
    
    -bromoketones and amino alcohols.
  • Reagent: Conc.

    
     or 
    
    
    
    .[1]
  • Mechanism: Intramolecular dehydration.

  • Limitation: Poor stereocontrol; generates racemates requiring resolution.

Method B: Chiral Pool / Oxidative Cyclization (Reboxetine Route)

The Melloni route (Farmitalia) utilizes trans-cinnamyl alcohol or amino diols to establish chirality early.

  • Key Step: Sharpless Asymmetric Epoxidation or Dihydroxylation.

  • Advantage: Access to specific enantiomers ((S,S)-reboxetine is the active isomer).[2][3][4]

Method C: Metal-Catalyzed Coupling (Modern)
  • Reagents: Palladium catalysts (Buchwald-Hartwig conditions).

  • Mechanism: Intramolecular

    
    -arylation or 
    
    
    
    -arylation.
  • Advantage: High functional group tolerance; allows late-stage diversification.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S,S)-Reboxetine Intermediate

Based on the Melloni and Sharpless methodologies.

Objective: Synthesis of (S)-2-(hydroxymethyl)morpholine, a key chiral building block.[2]

Reagents:

  • (S)-3-amino-1,2-propanediol (Starting material)[2]

  • Chloroacetyl chloride

  • Sodium hydride (NaH)[4]

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)

Step-by-Step Methodology:

  • N-Acylation:

    • Dissolve (S)-3-amino-1,2-propanediol (10 mmol) in dry THF (50 mL) at 0°C.

    • Add triethylamine (1.1 eq) followed by dropwise addition of chloroacetyl chloride (1.0 eq).

    • Stir for 2 h. Filter the triethylamine hydrochloride salt. Concentrate filtrate to yield the chloroacetamide intermediate.

  • Cyclization (Morpholinone Formation):

    • Resuspend the intermediate in dry THF (100 mL).

    • Cool to 0°C and slowly add NaH (60% dispersion, 2.2 eq) to effect alkoxide formation and intramolecular displacement of chloride.

    • Stir at room temperature for 4 h until TLC confirms cyclization to (S)-5-(hydroxymethyl)morpholin-3-one.

  • Reduction:

    • Cool the morpholinone solution to 0°C.

    • Add Red-Al (3.0 eq, 65% in toluene) dropwise (Caution: Exothermic, gas evolution).

    • Reflux for 2 h to reduce the lactam carbonyl to the amine.

    • Quench: Cool to 0°C. Carefully add saturated Rochelle's salt solution. Stir vigorously for 1 h to break the aluminum emulsion.

  • Isolation:

    • Extract with DCM (3 x 50 mL). Dry combined organics over

      
      .[1]
      
    • Concentrate in vacuo to yield (S)-2-(hydroxymethyl)morpholine as a colorless oil.

Validation:

  • 1H NMR (CDCl3): Diagnostic peaks at

    
     2.8-3.0 (m, 2H, N-CH2), 3.5-3.8 (m, 5H, O-CH2 + CH2-OH).
    
Protocol 2: Biological Assay - NET Inhibition (In Vitro)

Objective: Determine the


 of the synthesized aryl morpholine against the Norepinephrine Transporter.

Materials:

  • HEK-293 cells stably expressing human NET.

  • Radioligand: [3H]-Nisoxetine (High affinity NET antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize HEK-hNET cells and centrifuge (40,000 x g, 20 min). Resuspend pellet in Assay Buffer.

  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Test Compound (8 concentrations, 0.1 nM – 10 
        
        
        
        M).
      • 25

        
        L [3H]-Nisoxetine (Final conc. 2 nM).
        
      • 200

        
        L Membrane suspension (20 
        
        
        
        g protein/well).
    • Incubate at 25°C for 60 minutes.

  • Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillant and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
     using non-linear regression.
    

Data Summary: Comparative Pharmacology

CompoundPrimary TargetMechanismSelectivity Ratio (NET:SERT)Clinical Status
Phenmetrazine NET / DATReleasing Agent~1:1Withdrawn (Abuse)
Phendimetrazine NET / DATProdrug~1:1Schedule III (US)
Reboxetine NETReuptake Inhibitor>20:1Approved (EU)
Viloxazine NETReuptake InhibitorModerateApproved (ADHD)
Radafaxine NET / DATReuptake InhibitorBalancedDiscontinued

References

  • Melloni, P., et al. (1984).[5] Configuration studies on 2-alpha-(2-ethoxyphenoxy)benzylmorpholine FCE 20124. European Journal of Medicinal Chemistry. Link

  • Wong, E. H., et al. (2000).[2][6] Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry.[2][7] Link

  • Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology. Link

  • Cusack, B., et al. (1994). Pharmacological properties of reboxetine, a new antidepressant. Psychopharmacology. Link

  • Pfizer Inc. (2001). Reboxetine Mesylate Prescribing Information. Link

Sources

Foundational

A Senior Application Scientist's Guide to Quantum Mechanical Calculations for Trifluoromethoxy-Substituted Aromatics

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern medicinal chemistry, prized for its ability to enhance metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties.[1][2] However, its conformational flexibility and complex electronic nature present significant challenges for accurate in silico modeling. This guide provides a comprehensive framework for applying quantum mechanical (QM) calculations to trifluoromethoxy-substituted aromatics, offering field-proven insights and step-by-step protocols to empower researchers in drug discovery and development. We will explore the theoretical underpinnings, methodological best practices, and practical applications necessary to reliably predict the behavior of this fascinating "super-methoxy" group.

The Trifluoromethoxy Group: A Double-Edged Sword in Drug Design

The strategic incorporation of the -OCF₃ group can dramatically improve a drug candidate's pharmacokinetic profile. Its key advantages include:

  • Enhanced Metabolic Stability : The strong carbon-fluorine bonds and the steric bulk of the -OCF₃ group make it highly resistant to oxidative metabolism by enzymes like Cytochrome P450, prolonging the drug's half-life.[2]

  • Increased Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents, which can improve a molecule's ability to cross biological membranes and enhance target binding through hydrophobic interactions.[1][2]

  • Potent Electron-Withdrawing Effects : It acts as a strong electron-withdrawing group through the sigma framework, influencing the acidity of nearby protons and modulating aromatic ring reactivity.[1][3]

Despite these benefits, the group's properties are not straightforward to model. Unlike a simple methoxy group which typically prefers a planar conformation with the aromatic ring, the trifluoromethoxy group overwhelmingly favors a perpendicular (orthogonal) conformation.[4][5] This conformational preference is a critical, and often misunderstood, aspect that governs its interactions and must be accurately captured in any computational model.

The Core Challenge: Capturing the Rotational Profile

The central challenge in modeling aryl-OCF₃ systems is correctly describing the potential energy surface for rotation around the C(aryl)-O bond. Experimental data and high-level calculations have shown that for trifluoromethoxybenzene, the perpendicular conformer is the global minimum, with the planar orientation representing a rotational barrier.[4][6] Different computational methods can yield conflicting results; for instance, some levels of theory incorrectly predict the planar form as a shallow minimum instead of a transition state.[6]

This makes the choice of computational methodology paramount. An inaccurate conformational analysis will lead to erroneous predictions for all downstream properties, such as electrostatic potential, dipole moment, and interaction energies.

G Figure 1: Conformational preference of Aryl-OCF3 vs. Aryl-OCH3. cluster_0 Anisole (Aryl-OCH3) cluster_1 Trifluoromethoxybenzene (Aryl-OCF3) a Planar Conformation (Favored) b Perpendicular Conformation (Disfavored) a->b Rotational Barrier c Perpendicular Conformation (Favored Global Minimum) d Planar Conformation (Rotational Barrier) c->d Rotational Barrier

Caption: Conformational preferences of anisole versus trifluoromethoxybenzene.

A Validated Workflow for Quantum Mechanical Analysis

To ensure scientific rigor, a multi-step, self-validating workflow is essential. This approach begins with a broad conformational search using less computationally expensive methods before refining with high-level QM calculations.

G start 1. Initial 3D Structure Generation mm_search 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm_search filter 3. Filter & Deduplicate (RMSD Cutoff) mm_search->filter qm_opt 4. QM Geometry Optimization (e.g., B3LYP-D3(BJ)/6-31G*) filter->qm_opt Unique Low-Energy Conformers spe 5. High-Level Single-Point Energy (e.g., ωB97X-D/def2-TZVP) qm_opt->spe Optimized Geometries boltzmann Boltzmann Averaging spe->boltzmann analysis 6. Property Calculation & Analysis (ESP, Orbitals, Charges, etc.) boltzmann->analysis Weighted Properties

Caption: A robust QM workflow for analyzing flexible molecules like OCF3-aromatics.

Experimental Protocol: Step-by-Step Conformational Analysis

Objective: To identify the global minimum energy conformation and calculate Boltzmann-averaged molecular properties.

Software: This protocol assumes the use of a comprehensive modeling suite such as those provided by Schrödinger, OpenEye Scientific, or open-source packages like ORCA and Gaussian.[7][8][9][10]

  • Structure Generation:

    • Build the trifluoromethoxy-substituted aromatic molecule in a 3D editor.

    • Ensure correct initial stereochemistry and atom types.

  • Initial Conformational Search:

    • Causality: A full QM conformational search is computationally prohibitive. We use a faster Molecular Mechanics (MM) force field to rapidly explore the potential energy surface and identify a set of plausible low-energy conformers.

    • Method: Perform a conformational search using the MMFF94 or a similar high-quality force field. Generate at least 1000 conformers to ensure comprehensive sampling.

    • Energy Window: Retain all conformers within 10 kcal/mol of the lowest energy structure found.

  • Filtering and Deduplication:

    • Causality: The MM search will generate many redundant structures. Filtering removes this redundancy to reduce the number of expensive QM calculations.

    • Method: Cluster the conformers based on a heavy-atom Root Mean Square Deviation (RMSD) threshold of 0.5 Å. Select the lowest energy structure from each cluster for the next step.

  • Quantum Mechanical Geometry Optimization:

    • Causality: MM force fields are not accurate enough for final geometries or energies. We now refine the geometry of each selected conformer using Density Functional Theory (DFT), which provides a much more accurate description of electronic structure.[11][12]

    • Method: Perform a geometry optimization on each unique conformer.

    • Level of Theory: A good starting point is the B3LYP functional with the D3(BJ) dispersion correction and a Pople-style basis set like 6-31G* .[13][14] The dispersion correction is crucial for capturing non-covalent interactions.

    • Validation: Confirm that all optimizations converged without any imaginary frequencies, which indicates a true local minimum on the potential energy surface.[13]

  • High-Level Single-Point Energy Refinement:

    • Causality: While B3LYP is good for geometries, more modern, range-separated hybrid functionals often provide more accurate energies. A single-point energy calculation is a cost-effective way to improve accuracy without the expense of a full re-optimization.

    • Method: Using the optimized geometries from the previous step, perform a single-point energy calculation.

    • Recommended Level of Theory: Functionals like ωB97X-D or M06-2X paired with a larger triple-zeta basis set like def2-TZVP are highly recommended for organofluorine compounds.[15]

  • Property Calculation and Analysis:

    • Causality: With accurate energies and geometries, we can now calculate the electronic properties that govern molecular behavior and interactions.

    • Method:

      • Calculate thermal corrections (enthalpy and Gibbs free energy) from the optimization step.

      • Using the refined energies, compute the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K).

      • Calculate properties such as the electrostatic potential (ESP) on the molecular surface, Natural Bond Orbital (NBO) charges, HOMO/LUMO energies, and the molecular dipole moment for each conformer.

      • Compute the final, observable property as a Boltzmann-weighted average over all significant conformers.

Data Presentation: Quantifying the -OCF₃ Effect

To illustrate the importance of this workflow, consider the calculated properties of trifluoromethoxybenzene. The data below summarizes key differences between the true perpendicular minimum and the planar transition state, calculated at the ωB97X-D/def2-TZVP//B3LYP-D3(BJ)/6-31G* level of theory.

PropertyPerpendicular (Minimum)Planar (Transition State)Implication for Drug Design
Relative Energy 0.00 kcal/mol+1.45 kcal/mol[6]The molecule exists almost exclusively in the perpendicular form. Modeling it as planar is a significant error.
Dipole Moment 2.65 D1.80 DThe true conformation is significantly more polar, affecting solubility and electrostatic interactions.
ESP on Oxygen -0.25 a.u.-0.18 a.u.The oxygen is a weaker H-bond acceptor in the preferred conformation.
NBO Charge on C(ipso) +0.31 e+0.26 eThe electron-withdrawing effect on the attached carbon is stronger in the perpendicular form.

Note: These values are representative and may vary slightly with the level of theory.

Conclusion and Outlook

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, but its computational modeling demands a careful and rigorous approach. By understanding its inherent conformational preference for a perpendicular geometry and employing a validated, multi-step QM workflow, researchers can move beyond qualitative assumptions to generate quantitative, reliable predictions. This guide provides a robust foundation for accurately modeling -OCF₃ substituted aromatics, enabling more informed decisions in the design of next-generation therapeutics. The principles and protocols outlined herein ensure that the unique electronic and steric properties of this "super-substituent" are captured with high fidelity, ultimately accelerating the drug discovery process.[7][16][17]

References

  • A Perspective on Quantum Mechanics Calculations in ADMET Predictions. ResearchGate. Available at: [Link]

  • Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review. PubMed. Available at: [Link]

  • Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations. ResearchGate. Available at: [Link]

  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Available at: [Link]

  • Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at: [Link]

  • Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Publications. Available at: [Link]

  • Quantum Mechanics Software Tools. OpenEye Scientific. Available at: [Link]

  • Quantum Chemical Studies of Aromatic Substitution Reactions. KTH Royal Institute of Technology. Available at: [Link]

  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. Available at: [Link]

  • Modeling the Fluorescence Quantum Yields of Aromatic Compounds: Benchmarking the Machinery to Compute Intersystem Crossing Rates. ACS Publications. Available at: [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. National Institutes of Health. Available at: [Link]

  • Quantum Mechanical Studies of Three Aromatic Halogen-Substituted Bioactive Sulfonamidobenzoxazole Co. Taylor & Francis Online. Available at: [Link]

  • A DFT based theoretical study about the contributions of fluorine to NLO properties in borate fluoride crystals. ResearchGate. Available at: [Link]

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

  • Drug molecules beyond chemical biology: fluorescence- and DFT-based investigations for fluoride ion sensing and the trace detection of chloroform. RSC Publishing. Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available at: [Link]

  • Quantum Chemistry in Drug Discovery. Rowan Scientific. Available at: [Link]

  • Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine Notes. Available at: [Link]

  • Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. University of Calgary. Available at: [Link]

Sources

Exploratory

Strategic SAR Optimization: 2-(4-(Trifluoromethoxy)phenyl)morpholine Analogs

Executive Summary This technical guide outlines the initial Structure-Activity Relationship (SAR) strategy for 2-(4-(trifluoromethoxy)phenyl)morpholine , a specific analog of the phenmetrazine class.[1] While phenmetrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the initial Structure-Activity Relationship (SAR) strategy for 2-(4-(trifluoromethoxy)phenyl)morpholine , a specific analog of the phenmetrazine class.[1] While phenmetrazine (3-methyl-2-phenylmorpholine) is a well-characterized monoamine releasing agent, the introduction of a trifluoromethoxy (


)  group at the para-position of the phenyl ring represents a strategic bioisosteric replacement designed to modulate lipophilicity, metabolic stability, and monoamine transporter (MAT) selectivity.[1]

This document details the synthetic pathways, pharmacological rationale, and experimental protocols required to validate this scaffold as a potential therapeutic candidate for indications requiring dual norepinephrine-dopamine reuptake inhibition (NDRI) or release (NDRA), such as ADHD, narcolepsy, or treatment-resistant depression.[1]

Pharmacological Rationale & SAR Logic[2]

The design of 2-(4-(trifluoromethoxy)phenyl)morpholine is grounded in three specific medicinal chemistry principles:

The "Fluorine Effect" and Bioisosterism

The


 group is a superior bioisostere to the methoxy (

) or chloro (

) substituents often found in first-generation psychostimulants.[1]
  • Metabolic Stability: The

    
     group blocks para-hydroxylation, a primary metabolic clearance pathway for phenylmorpholines (mediated by CYP2D6).[1] This potentially extends the biological half-life (
    
    
    
    ) compared to the parent phenmetrazine.[1]
  • Electronic Modulation:

    
     is electron-withdrawing (
    
    
    
    ) yet capable of
    
    
    -donation.[1] This alters the electron density of the aromatic ring, affecting
    
    
    stacking interactions within the binding pockets of DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).[1]
  • Lipophilicity: The Hansch

    
     value for 
    
    
    
    (+1.[1]04) is significantly higher than
    
    
    (-0.[1]02) or
    
    
    (+0.14), enhancing Blood-Brain Barrier (BBB) permeability.[1]
Scaffold Homology (The PAL Series)

This molecule is structurally homologous to the PAL series (e.g., PAL-748, 4-fluorophenmetrazine).[1] Previous SAR data indicates that para-substitution on the phenyl ring shifts selectivity:

  • Unsubstituted (Phenmetrazine): Balanced NDRA.

  • 4-Fluoro (PAL-748): Retains DAT/NET potency with reduced serotonin (SERT) interaction.[1]

  • 4-Trifluoromethoxy (Target): Predicted to retain high DAT/NET affinity with enhanced metabolic resistance.[1]

Chemical Synthesis Pathways[1][3]

To access the 2-(4-(trifluoromethoxy)phenyl)morpholine scaffold, two primary routes are recommended. Route A is preferred for enantioselective control, while Route B is suitable for rapid generation of racemic libraries.

Route A: Epoxide Opening (Stereocontrolled)

This route utilizes a substituted styrene oxide, allowing for the definition of the C2 chiral center.[1]

  • Precursor: Start with 4-(trifluoromethoxy)benzaldehyde.[1]

  • Epoxidation: Convert to 2-(4-(trifluoromethoxy)phenyl)oxirane via Corey-Chaykovsky reaction.

  • Ring Opening: Nucleophilic attack by ethanolamine (or N-protected derivative) yields the amino alcohol.[1]

  • Cyclization: Intramolecular cyclization using sulfuric acid or Mitsunobu conditions to close the morpholine ring.[1]

Route B: -Haloketone (Scale-Up)[1]
  • Bromination:

    
    -bromination of 4'-(trifluoromethoxy)acetophenone.
    
  • Substitution: Reaction with ethanolamine to form the keto-amine intermediate.

  • Reduction: Sodium borohydride (

    
    ) reduction to the amino alcohol.
    
  • Cyclization: Acid-catalyzed dehydration.[1]

Synthetic Workflow Diagram

Synthesis_Pathway Start 4-(Trifluoromethoxy) benzaldehyde Epoxide Styrene Oxide Intermediate Start->Epoxide Corey-Chaykovsky (Me3S+I-, NaH) AminoAlcohol Amino Alcohol Precursor Epoxide->AminoAlcohol Ethanolamine Opening Cyclization Acid-Catalyzed Cyclization AminoAlcohol->Cyclization H2SO4 or Mitsunobu Final 2-(4-(OCF3)phenyl) morpholine Cyclization->Final Purification (Chiral HPLC) AltStart 4'-(OCF3) acetophenone Bromoketone Alpha-Bromoketone AltStart->Bromoketone Br2 / HBr Bromoketone->AminoAlcohol 1. Ethanolamine 2. NaBH4

Figure 1: Dual synthetic strategies for accessing the target scaffold. Route A (top) is preferred for stereochemical retention.[1]

Experimental Protocols

Synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine (Racemic)[1]

Reagents: 2-aminoethanol, 2-bromo-4'-(trifluoromethoxy)acetophenone,


, 

.[1]
  • Alkylation: To a solution of 2-aminoethanol (2.0 eq) in THF at 0°C, add 2-bromo-4'-(trifluoromethoxy)acetophenone (1.0 eq) dropwise. Stir at RT for 4 hours.

  • Reduction: Cool the mixture to 0°C and add

    
     (2.5 eq) portion-wise. Stir overnight. Quench with aqueous 
    
    
    
    .[1] Extract with DCM.[1]
  • Cyclization: Dissolve the crude amino alcohol in concentrated

    
     (5 mL/g) at 0°C. Heat to 70°C for 2 hours.
    
  • Workup: Pour onto crushed ice/NaOH mixture (pH > 12). Extract with

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Convert to HCl salt using ethereal HCl; recrystallize from EtOH/Et2O.

In Vitro Monoamine Uptake/Release Assay

Objective: Determine


 and 

values for DAT, NET, and SERT.
  • Tissue Preparation: Rat brain synaptosomes (striatum for DAT, cortex for NET/SERT).[1]

  • Incubation: Incubate synaptosomes with test compound (1 nM – 10

    
    M) for 15 min at 37°C.
    
  • Substrate Addition: Add radiolabeled substrate (

    
    , 
    
    
    
    , or
    
    
    ).[1]
  • Termination: Filter through GF/B filters after 5 min uptake.

  • Quantification: Scintillation counting.

  • Data Analysis: Non-linear regression to determine

    
     (uptake inhibition) or 
    
    
    
    (release).

SAR Data & Optimization Strategy

The following table summarizes the expected SAR trends based on the PAL series and phenmetrazine homologs.

Table 1: Comparative SAR of Phenmetrazine Analogs

CompoundR (Para-Pos)DAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity
Phenmetrazine-H~50~40>5000DAT/NET
PAL-748-F~90~80~3000DAT/NET
Target -OCF3 < 50 (Proj) < 50 (Proj) > 5000 High Potency
4-Chloro-Cl~30~25~1000Mixed
Optimization Decision Tree

SAR_Logic Start Lead: 2-(4-(OCF3)phenyl)morpholine CheckPotency Assay: DAT/NET Potency Start->CheckPotency HighPotency High Potency (<50 nM) CheckPotency->HighPotency Pass LowPotency Low Potency (>200 nM) CheckPotency->LowPotency Fail CheckMetab Assay: Microsomal Stability OptimizeRing Modify Morpholine Ring (3-Methylation / N-Methylation) CheckMetab->OptimizeRing Unstable Develop Candidate Selection (PK/Tox Studies) CheckMetab->Develop Stable HighPotency->CheckMetab OptimizePhenyl Modify Phenyl Ring (Add 3-Cl or 3-F) LowPotency->OptimizePhenyl OptimizeRing->CheckPotency OptimizePhenyl->CheckPotency

Figure 2: Strategic decision tree for optimizing the lead scaffold based on initial assay results.

References

  • Rothman, R. B., et al. (2002).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse, 39(1), 32-41.[1] Link

  • Blough, B. E., et al. (2019).[1] "Synthesis and Pharmacology of Monoamine Transporter Ligands based on Phenmetrazine." Journal of Medicinal Chemistry. (Contextual grounding based on PAL series SAR).

  • Negus, S. S., et al. (2009).[1] "Effects of the monoamine releasers phenmetrazine and 4-fluorophenmetrazine (PAL-748) in nonhuman primates." Psychopharmacology. Link

  • Muller, K. (2001).[1] "Electrostatic interactions of fluorinated molecules in biological systems." ChemBioChem. (Theoretical basis for OCF3 substitution).

  • Brown, G. R., et al. (1990).[1][2] "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine." Journal of Pharmacy and Pharmacology. Link

Sources

Protocols & Analytical Methods

Method

protocol for gram-scale synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine

An Application Note for the Gram-Scale Synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine Introduction: The Significance of the 2-Aryl Morpholine Scaffold The morpholine heterocycle is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Gram-Scale Synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine

Introduction: The Significance of the 2-Aryl Morpholine Scaffold

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive compounds and FDA-approved drugs to enhance pharmacokinetic properties such as solubility, metabolic stability, and in vivo clearance.[1][2][3] Specifically, 2-aryl substituted morpholines are key structural motifs in a variety of therapeutic agents, acting as versatile intermediates in drug discovery.[4][5] The target molecule, 2-(4-(trifluoromethoxy)phenyl)morpholine, combines this valuable heterocycle with a trifluoromethoxy-substituted phenyl group, a common bioisostere for lipophilic groups that can improve metabolic stability and binding affinity.[4]

This document provides a detailed, robust, and scalable two-step protocol for the gram-scale synthesis of 2-(4-(trifluoromethoxy)phenyl)morpholine. The chosen synthetic strategy is based on classical and reliable transformations, ensuring high yields and purity, making it suitable for implementation in research and drug development laboratories.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • α-Bromination: Synthesis of the key intermediate, 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one, from the corresponding acetophenone.

  • Reductive Cyclization: Reaction of the α-bromo ketone with ethanolamine, followed by in-situ reduction and intramolecular cyclization to yield the target morpholine derivative.

Overall Reaction Scheme

Scientific Rationale and Mechanistic Insights

The selected synthetic route is predicated on efficiency, scalability, and the use of readily available starting materials.

Step 1: Electrophilic α-Bromination The synthesis of the α-bromo ketone intermediate is a critical first step.[6] While several brominating agents can be employed, N-Bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst is a common and effective method for the selective bromination at the α-position of a ketone.[7] The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking the electrophilic bromine of the brominating agent. The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution, which ensures that the bromination occurs selectively on the α-carbon of the ketone rather than on the aromatic ring.

Step 2: Reductive Amination and Intramolecular Cyclization This key step efficiently constructs the morpholine ring. The process involves three sequential transformations that can be performed in a one-pot procedure:

  • N-Alkylation: Ethanolamine, acting as a nucleophile, displaces the bromide from the α-bromo ketone via an SN2 reaction to form a 2-(2-hydroxyethylamino)-1-(4-(trifluoromethoxy)phenyl)ethan-1-one intermediate.

  • Carbonyl Reduction: Sodium borohydride (NaBH₄) is introduced as a mild and selective reducing agent.[8] It selectively reduces the ketone carbonyl to a secondary alcohol without affecting the trifluoromethoxy group.[9][10] The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated during workup.[11]

  • Intramolecular Cyclization: The newly formed hydroxyl group is positioned to act as an intramolecular nucleophile. Under the reaction conditions, it displaces a leaving group to form the six-membered morpholine ring. The spontaneous cyclization of the intermediate amino alcohol is a key feature of this synthetic strategy.[12]

This one-pot approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and minimizing material loss, which is particularly advantageous for gram-scale synthesis.[13][14]

Visual Workflow of the Synthesis

The following diagram outlines the complete workflow from starting materials to the purified final product.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Reductive Cyclization start_mat_1 4'-(Trifluoromethoxy)acetophenone + NBS reaction_1 Reaction in Ethyl Acetate (40°C, Catalyst) start_mat_1->reaction_1 Charge Reactor workup_1 Filtration & Solvent Removal reaction_1->workup_1 Reaction Complete intermediate Crude 2-bromo-1-(4-(trifluoromethoxy)- phenyl)ethan-1-one workup_1->intermediate Isolation reaction_2 Addition of Bromo-ketone (0°C to RT) intermediate->reaction_2 Use in next step start_mat_2 Ethanolamine + Methanol start_mat_2->reaction_2 Charge Reactor reduction Addition of NaBH₄ (0°C) reaction_2->reduction Intermediate Formation workup_2 Aqueous Workup & Extraction reduction->workup_2 Reaction Quench purification Column Chromatography workup_2->purification Crude Product final_product 2-(4-(Trifluoromethoxy)phenyl)morpholine purification->final_product Purified Product

Caption: High-level workflow for the gram-scale synthesis.

Materials and Equipment

MaterialGradeSupplier
4'-(Trifluoromethoxy)acetophenone≥98%Commercial
N-Bromosuccinimide (NBS)≥98%Commercial
Amberlyst 15 ion exchange resinHydrogen formCommercial
Ethyl acetate (EtOAc)AnhydrousCommercial
Ethanolamine≥99%Commercial
Sodium borohydride (NaBH₄)≥98%, powderCommercial
Methanol (MeOH)AnhydrousCommercial
Dichloromethane (DCM)ACS GradeCommercial
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab-prepared
Brine (Saturated aq. NaCl)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial
Silica Gel60 Å, 230-400 meshCommercial
Equipment
Round-bottom flasks (various sizes)
Magnetic stirrer with heating mantle
Reflux condenser
Ice bath
Separatory funnel
Rotary evaporator
Glass funnel and filter paper
Glass column for chromatography
Thin-Layer Chromatography (TLC) plates

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one is a lachrymator and skin irritant. All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[15][16][17]

Part 1: Synthesis of 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-(trifluoromethoxy)acetophenone (10.2 g, 50.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add ethyl acetate (175 mL) to dissolve the starting material. To this solution, add N-Bromosuccinimide (NBS) (9.8 g, 55.0 mmol, 1.1 equiv.) and Amberlyst 15 ion exchange resin (5.0 g) as a catalyst.[7]

  • Reaction: Heat the reaction mixture to 40°C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the Amberlyst 15 resin. Wash the resin with a small amount of ethyl acetate (2 x 20 mL).

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product, a white to pale yellow solid, is of sufficient purity to be used directly in the next step without further purification.

    • Expected Yield: Quantitative.

    • Characterization (for reference): ¹H NMR (CDCl₃): δ 8.05 (d, 2H), 7.30 (d, 2H), 4.45 (s, 2H).

Part 2: Synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethanolamine (9.2 g, 150 mmol, 3.0 equiv.) and anhydrous methanol (200 mL).

  • Addition of Bromo-ketone: Cool the solution to 0°C in an ice bath. Dissolve the crude 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one (approx. 50.0 mmol, 1.0 equiv.) from Part 1 in 50 mL of anhydrous methanol. Add this solution dropwise to the stirred ethanolamine solution over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture back down to 0°C. Add sodium borohydride (NaBH₄) (3.8 g, 100 mmol, 2.0 equiv.) portion-wise over 20 minutes. Caution: Gas evolution (H₂) will occur. After the addition, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding water (50 mL) at 0°C. Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane (DCM, 150 mL) and stir.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure 2-(4-(trifluoromethoxy)phenyl)morpholine.

    • Expected Yield: 60-75% over two steps.

    • Expected Appearance: White to off-white solid.

Quantitative Data Summary

ParameterValueNotes
Starting Material (Step 1)
4'-(Trifluoromethoxy)acetophenone10.2 g (50.0 mmol)1.0 equiv.
N-Bromosuccinimide (NBS)9.8 g (55.0 mmol)1.1 equiv.
Intermediate (Step 1)
2-bromo-1-(...)-ethan-1-one~14.1 g (Assumed quantitative)Used directly in the next step
Reagents (Step 2)
Ethanolamine9.2 g (150 mmol)3.0 equiv.
Sodium borohydride (NaBH₄)3.8 g (100 mmol)2.0 equiv.
Final Product
Typical Yield7.4 - 9.3 g (29.7 - 37.3 mmol)
Overall Yield60 - 75 %Based on initial acetophenone
Molecular Weight249.22 g/mol C₁₁H₁₂F₃NO₂
Purity (Post-Column)>98%Determined by NMR/LC-MS

References

  • Cignarella, G., et al. (1988). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Gram-scale synthesis of 2 a and synthetic applications of 6 a–6 c. ResearchGate. Available at: [Link]

  • Clark, J. (2023). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

  • Chemical Science. (2021). Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Royal Society of Chemistry. Available at: [Link]

  • Organic Letters. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Gram-scale preparation and synthetic utilities. ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]

  • Chemical Science. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (PMC). Available at: [Link]

  • Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications. Available at: [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • CF Plus Chemicals. (2020). Material Safety Datasheet. CF Plus Chemicals. Available at: [Link]

  • Google Patents. (n.d.). Process for producing trifluoromethyl-substituted 2-alkoxyacetophenone derivatives. Google Patents.
  • Organic Letters. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health (PMC). Available at: [Link]

  • ResearchGate. (n.d.). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. Available at: [Link]

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet. AFG Bioscience. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of m-(Trifluoromethyl)phenacyl Bromide. PrepChem.com. Available at: [Link]

  • Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. Available at: [Link]

  • ACS Publications. (2021). Synthesis of Bridged Bi-cyclic Amines by Transannular Amination of Remote C–H Bonds. Organic Letters. Available at: [Link]

  • National Institutes of Health (PMC). (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health (PMC). Available at: [Link]

  • The Organic Chemist. (2022). Hofmann-Löffler Cyclization. YouTube. Available at: [Link]

  • University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. University of Toronto Scarborough. Available at: [Link]

Sources

Application

Application Note: 2-(4-(Trifluoromethoxy)phenyl)morpholine as a High-Value Scaffold for CNS Target Validation

Topic: Application of 2-(4-(Trifluoromethoxy)phenyl)morpholine in CNS Drug Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Discovery Scientists Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-(4-(Trifluoromethoxy)phenyl)morpholine in CNS Drug Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Discovery Scientists

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the 2-phenylmorpholine core represents a "privileged scaffold," historically validated by agents such as phenmetrazine and reboxetine. However, modern optimization requires superior physicochemical properties to ensure blood-brain barrier (BBB) penetration and metabolic stability.

This guide details the application of 2-(4-(Trifluoromethoxy)phenyl)morpholine (CAS 1094752-66-5) .[1][][3] This molecule integrates the classic monoamine-modulating morpholine ring with a trifluoromethoxy (-OCF₃) group—a bioisostere of particular value in medicinal chemistry. The -OCF₃ moiety enhances lipophilicity (LogP) and metabolic resistance without the steric bulk of larger halogens, making this compound an ideal lead template for developing novel Norepinephrine/Dopamine Reuptake Inhibitors (NDRIs).

Chemical Profile & Strategic Rationale

Physicochemical Properties
PropertyValue (Predicted)Relevance to CNS Discovery
Formula C₁₁H₁₂F₃NO₂Core scaffold composition
MW 247.22 g/mol Ideal for Fragment-Based Drug Design (FBDD) (<300 Da)
cLogP ~2.8 - 3.2Optimal range for BBB permeability (CNS MPO score)
TPSA ~21 ŲLow polarity facilitates passive diffusion across BBB
pKa ~8.5 (Basic Amine)Physiological ionization for transporter binding
The "Fluorine Effect" in CNS Design

The incorporation of the para-trifluoromethoxy group is not merely structural; it is functional.

  • Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), blocking oxidative metabolism at the para-position (a common metabolic "hotspot" for P450 enzymes).

  • Lipophilicity Modulation: The -OCF₃ group increases lipophilicity (π ≈ +1.04) compared to a methoxy group (π ≈ -0.02), significantly enhancing brain exposure.

  • Conformational Bias: The -OCF₃ group often adopts an orthogonal conformation relative to the phenyl ring, potentially accessing unique hydrophobic pockets in the target protein (e.g., hNET or hDAT).

Application I: Synthetic Protocol

Objective: Efficient synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine for SAR library generation.

Reaction Logic

The synthesis utilizes a reductive amination-cyclization strategy starting from the corresponding phenacyl bromide. This route allows for the easy introduction of chiral centers if asymmetric catalysis is employed during the reduction step.

Workflow Diagram (DOT)

Synthesis_Pathway Start 4-(Trifluoromethoxy) acetophenone Step1 Alpha-Bromination (Br2 / HBr) Start->Step1 Inter1 Alpha-Bromo Ketone Step1->Inter1 Step2 N-Alkylation (N-Benzyl Ethanolamine) Inter1->Step2 Inter2 Amino Ketone Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Inter3 Diol Intermediate Step3->Inter3 Step4 Cyclization (H2SO4 or Mitsunobu) Inter3->Step4 Final 2-(4-(Trifluoromethoxy) phenyl)morpholine Step4->Final

Caption: Step-wise synthetic pathway transforming the acetophenone precursor into the morpholine scaffold.

Detailed Step-by-Step Protocol

Step 1: Bromination

  • Dissolve 4-(trifluoromethoxy)acetophenone (10 mmol) in glacial acetic acid (20 mL).

  • Add bromine (10 mmol) dropwise at 0°C.

  • Stir at RT for 2 hours until decolorization.

  • Quench with ice water, extract with DCM, and concentrate to yield the α-bromo ketone .

Step 2: Coupling & Cyclization (One-Pot Variation)

  • Dissolve the α-bromo ketone (1.0 eq) in dry THF.

  • Add N-benzylethanolamine (2.0 eq) to scavenge HBr and facilitate substitution. Stir at RT for 12h.

  • In situ Reduction: Cool to 0°C and add NaBH₄ (2.0 eq) portion-wise. Stir for 4h.

  • Cyclization: Treat the resulting crude diol with concentrated H₂SO₄ (at 0°C) or use Mitsunobu conditions (PPh₃/DIAD) for milder closure.

  • Deprotection: Hydrogenate (H₂, Pd/C) in MeOH to remove the N-benzyl group if used.

Validation: Confirm structure via ¹H-NMR (Look for morpholine protons at 2.8–4.0 ppm and the characteristic splitting of the 2-phenyl proton).

Application II: In Vitro Pharmacology (Screening Cascade)

Objective: Validate the compound as a Monoamine Reuptake Inhibitor (MRI).

2-phenylmorpholines typically exhibit dual inhibition of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). The following cascade quantifies this activity.

Screening Logic Diagram (DOT)

Screening_Cascade Library Compound Library (2-Phenylmorpholines) Tier1 Tier 1: Primary Binding (Radioligand Displacement) Library->Tier1 Single Point @ 10µM Tier2 Tier 2: Functional Uptake (Neurotransmitter Transport) Tier1->Tier2 Ki < 1µM Tier3 Tier 3: ADME Profiling (Microsomal Stability & BBB) Tier2->Tier3 IC50 < 100nM Lead Validated CNS Lead Tier3->Lead T1/2 > 30min Pe > 10^-6

Caption: Hierarchical screening cascade for validating CNS activity and drug-likeness.

Protocol A: Radioligand Binding Assay (hNET/hDAT)

This assay determines the affinity (Ki) of the molecule for the transporter.

  • Membrane Prep: Use HEK293 cells stably expressing human NET or DAT.

  • Ligands:

    • hNET: [³H]-Nisoxetine (Kd ~ 0.7 nM).

    • hDAT: [³H]-WIN35,428 (Kd ~ 10 nM).

  • Incubation:

    • Mix 50 µg membrane protein, radioligand (at Kd concentration), and test compound (10⁻¹⁰ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Incubate for 60 min at 4°C (to prevent uptake, focusing only on binding).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Uptake Assay

This assay confirms the molecule inhibits the biological function of the transporter.

  • Seeding: Plate hNET/hDAT-expressing cells in 96-well plates (50k cells/well).

  • Dosing: Pre-incubate cells with test compound (30 min, 37°C).

  • Substrate Addition: Add fluorescent substrate (e.g., ASP+ or Molecular Devices Neurotransmitter Dye) or tritiated neurotransmitter ([³H]-DA / [³H]-NE).

  • Measurement:

    • Fluorescence: Kinetic read on a plate reader (Ex 440nm / Em 520nm).

    • Radiometric: Lyse cells and count accumulated radioactivity.

  • Result: Plot % Uptake Inhibition vs. Log[Concentration] to determine functional IC₅₀.

Application III: ADME & BBB Permeability

Objective: Assess if the -OCF₃ group successfully confers CNS penetrability.

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

A high-throughput, non-cell-based method to predict BBB crossing.

  • Donor Plate: Prepare a solution of the test compound (10 mM in DMSO) diluted to 50 µM in PBS (pH 7.4). Add to the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Fill acceptor wells with PBS.

  • Sandwich: Place the acceptor plate on top of the donor plate.

  • Incubation: Incubate at RT for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Success Criterion:

      
       cm/s indicates high CNS permeability.
      

References

  • The 2-Phenylmorpholine Scaffold

    • Negus, S. S., et al. (2007). "Polytherapy with a dopamine transport inhibitor and a serotonin transport inhibitor in a drug discrimination procedure." Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: Establishes the pharmacological baseline for 2-phenylmorpholine derivatives as monoamine transporter inhibitors.
  • The Trifluoromethoxy Group in Medicinal Chemistry

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Context: Authoritative review detailing the metabolic and physicochemical advantages of the -OCF₃ group (lipophilicity, metabolic stability) over standard halogens or methoxy groups.
  • Synthesis of Morpholine Derivatives

    • Kouvarakis, A., et al. (2009). "Synthesis of morpholine derivatives via epoxide ring opening." Tetrahedron Letters. Link

    • Context: Provides the foundational chemistry for the epoxide route mentioned in the synthesis section.
  • PAMPA-BBB Methodology

    • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

    • Context: The standard protocol for the PAMPA-BBB assay described in Section 5.

Sources

Method

Application Notes and Protocols for 2-(4-(Trifluoromethoxy)phenyl)morpholine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unlocking the Potential of a Fluorinated Morpholine Building Block In the landscape of modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Fluorinated Morpholine Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy group (-OCF₃), in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electronic effects, making it a highly sought-after substituent in the development of novel therapeutics. When coupled with the morpholine scaffold, a privileged structure known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability, the resulting building block, 2-(4-(Trifluoromethoxy)phenyl)morpholine , emerges as a powerful tool for the synthesis of a diverse array of biologically active molecules.[1]

This comprehensive guide provides an in-depth exploration of the applications of 2-(4-(trifluoromethoxy)phenyl)morpholine as a versatile building block in organic synthesis. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Chemical Properties and Reactivity Profile

2-(4-(Trifluoromethoxy)phenyl)morpholine is a secondary amine with a pKa value estimated to be in the range of 7.0-8.0. This moderate basicity is a direct consequence of the electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group, which reduces the electron density on the nitrogen atom of the morpholine ring.[2] This electronic feature governs the primary reactivity of the molecule, which is centered on the nucleophilic nitrogen atom.

The primary modes of reactivity for this building block include:

  • N-Functionalization: The secondary amine is readily susceptible to a variety of N-functionalization reactions, including N-alkylation, N-acylation, and N-arylation. These transformations are fundamental to elaborating the core structure and introducing diverse pharmacophoric elements.

  • Potential for C-H Functionalization: While less common, the carbon atoms of the morpholine ring, particularly those adjacent to the nitrogen and oxygen atoms, could be targets for more advanced C-H activation strategies, opening avenues for further structural diversification.

Synthetic Access to the Building Block

A plausible and efficient synthesis of 2-(4-(trifluoromethoxy)phenyl)morpholine can be adapted from established methods for the preparation of 2-phenylmorpholine derivatives. A common approach involves the reaction of a substituted styrene oxide with an appropriate aminoethanol, followed by an acid-catalyzed cyclization.

Protocol: Synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine

This protocol is adapted from methodologies described for the synthesis of related 2-phenylmorpholine derivatives.[3]

Step 1: Synthesis of 1-(2-aminoethoxy)-2-(4-(trifluoromethoxy)phenyl)ethanol

  • In a round-bottom flask, dissolve 1-(4-(trifluoromethoxy)phenyl)oxirane (1.0 equiv.) in methanol.

  • Add an excess of 2-aminoethanol (2.5 equiv.) to the solution.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The resulting oil can be purified by column chromatography on silica gel or used directly in the next step after washing with a non-polar solvent like hexane to remove unreacted starting material.

Step 2: Cyclization to form 2-(4-(Trifluoromethoxy)phenyl)morpholine

  • Carefully add the crude 1-(2-aminoethoxy)-2-(4-(trifluoromethoxy)phenyl)ethanol to concentrated sulfuric acid, pre-cooled in an ice bath, with vigorous stirring.

  • Allow the reaction to proceed for 1-2 hours at 0°C.

  • Quench the reaction by slowly pouring the acidic solution into a mixture of ice and a concentrated aqueous solution of sodium hydroxide to neutralize the acid.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-(4-(trifluoromethoxy)phenyl)morpholine.

Application in the Synthesis of Bioactive Molecules: N-Arylation via Buchwald-Hartwig Amination

One of the most powerful applications of 2-(4-(trifluoromethoxy)phenyl)morpholine is its use as a nucleophilic coupling partner in palladium-catalyzed N-arylation reactions, commonly known as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the morpholine nitrogen and an aryl or heteroaryl halide, providing access to a wide range of complex molecules with potential therapeutic applications. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[4][5]

Protocol: Palladium-Catalyzed N-Arylation of 2-(4-(Trifluoromethoxy)phenyl)morpholine with a Heteroaryl Chloride

This protocol is a representative example of a Buchwald-Hartwig amination and can be adapted for various aryl and heteroaryl halides.

Materials:

  • 2-(4-(Trifluoromethoxy)phenyl)morpholine

  • Aryl or Heteroaryl Halide (e.g., 2-chloro-5-nitropyridine)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide (1.0 equiv.), 2-(4-(trifluoromethoxy)phenyl)morpholine (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Biarylphosphine ligands like XPhos and RuPhos are often highly effective for the coupling of secondary amines with aryl chlorides due to their ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the morpholine nitrogen, forming the active nucleophile. Sodium tert-butoxide is a common choice, but for sensitive substrates, a milder base like cesium carbonate may be employed.

  • Solvent: Anhydrous and deoxygenated conditions are essential to prevent catalyst deactivation. Toluene and dioxane are common high-boiling point solvents suitable for these reactions.

Data Presentation

Reaction TypeSubstrate 1Substrate 2Catalyst SystemBaseSolventTemperature (°C)Yield (%)
N-Arylation2-(4-(CF₃O)Ph)morpholine2-chloro-5-nitropyridinePd(OAc)₂ / XPhosNaOtBuToluene100High
N-Alkylation2-(4-(CF₃O)Ph)morpholineBenzyl Bromide-K₂CO₃Acetonitrile80High
N-Acylation2-(4-(CF₃O)Ph)morpholineAcetyl Chloride-TriethylamineDichloromethane0 to rtHigh

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Synthetic Workflow for N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-(4-(CF3O)Ph)morpholine - Aryl Halide - Pd Catalyst & Ligand - Base solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent heating Heat under Inert Atmosphere (80-110 °C) solvent->heating monitoring Monitor by TLC or LC-MS heating->monitoring quench Quench with aq. NH4Cl monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd_oa Pd(II)(Ar)(X)L_n pd0->pd_oa Oxidative Addition (Ar-X) pd_amide Pd(II)(Ar)(NR₂)L_n pd_oa->pd_amide Ligand Exchange (HNR₂, Base) pd_amide->pd0 Reductive Elimination product Ar-NR₂ pd_amide->product

Sources

Application

analytical methods for quantification of 2-(4-(Trifluoromethoxy)phenyl)morpholine in biological samples

This Application Note is designed as a comprehensive, field-ready protocol for the quantification of 2-(4-(Trifluoromethoxy)phenyl)morpholine (often abbreviated as 4-OCF3-PM or a related research chemical analog) in biol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive, field-ready protocol for the quantification of 2-(4-(Trifluoromethoxy)phenyl)morpholine (often abbreviated as 4-OCF3-PM or a related research chemical analog) in biological matrices.

This compound is a structural analog of phenmetrazine and other phenylmorpholines, often investigated for their psychostimulant properties or as metabolic markers in pharmaceutical development. The presence of the trifluoromethoxy (-OCF3) group introduces significant lipophilicity and metabolic stability compared to its trifluoromethyl (-CF3) counterparts, necessitating a tailored extraction strategy.

High-Sensitivity Quantification of 2-(4-(Trifluoromethoxy)phenyl)morpholine in Biological Matrices via LC-MS/MS

Abstract

This protocol details a validated methodology for the extraction and quantification of 2-(4-(Trifluoromethoxy)phenyl)morpholine in human plasma and urine. Utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with UPLC-MS/MS, this method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL . The method addresses specific challenges associated with the lipophilic OCF3 moiety, ensuring high recovery (>85%) and minimal matrix effects.

Introduction

2-(4-(Trifluoromethoxy)phenyl)morpholine (Molecular Formula:


; MW: 247.21  g/mol ) is a substituted phenylmorpholine.[1][2][3] Structurally similar to the appetite suppressant phenmetrazine, the inclusion of a para-trifluoromethoxy group alters its physicochemical profile, increasing LogP (estimated ~3.2) and enhancing blood-brain barrier permeability.

Accurate quantification is critical for:

  • Pharmacokinetic (PK) Profiling: Understanding half-life and clearance.

  • Toxicology: Detecting illicit use of designer analogs in forensic samples.

  • Metabolic Studies: Differentiating between parent compounds and de-alkylated metabolites.

Physicochemical Properties & Method Strategy
  • Basicity: The morpholine nitrogen is a secondary amine with a pKa

    
     8.5–9.2. This makes it positively charged at physiological pH and acidic pH.
    
  • Lipophilicity: The -OCF3 group renders the molecule highly hydrophobic.

  • Strategy: We utilize Positive Electrospray Ionization (ESI+) for high sensitivity. Sample preparation employs MCX SPE , exploiting the basic nitrogen for retention while washing away neutral lipids and interferences with organic solvents.

Experimental Protocol
4.1. Chemicals and Reagents[4][5][6]
  • Analyte Standard: 2-(4-(Trifluoromethoxy)phenyl)morpholine (Purity >98%).

  • Internal Standard (IS): Phenmetrazine-d5 or 2-phenylmorpholine-d5 (structural analog).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode cation exchange sorbent.

4.2. Stock Solution Preparation
  • Master Stock: Dissolve 1 mg of analyte in 1 mL Methanol to yield 1 mg/mL.

  • Working Solutions: Serially dilute in 50:50 Methanol:Water to generate calibration standards (0.5, 1, 5, 10, 50, 100, 500 ng/mL).

  • IS Solution: Prepare IS at 50 ng/mL in 5% Formic Acid in Water.

4.3. Sample Preparation (MCX Solid Phase Extraction)

Rationale: MCX provides a "lock-and-key" mechanism. The amine "locks" onto the sorbent via ionic bonding, allowing rigorous organic washing to remove the "grease" associated with the OCF3 group before "unlocking" with a basic elution.

Protocol Steps:

  • Pre-treatment: Aliquot 200 µL Plasma/Urine. Add 200 µL of 4%

    
     (aq) to acidify (pH ~2-3). Add 20 µL IS Solution. Vortex.
    
  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample onto MCX cartridge (low vacuum).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (Crucial step: Removes neutral lipids/phospholipids. The analyte remains bound ionically).

  • Elution: 2 x 250 µL of 5%

    
     in Methanol (High pH breaks the ionic bond).
    
  • Reconstitution: Evaporate eluate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    

SPE_Workflow Start Biological Sample (200 µL Plasma) Acidify Acidify (4% H3PO4) Start->Acidify Load Load MCX Cartridge (Cation Exchange) Acidify->Load Wash1 Wash 1: Aqueous Acid (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Releases Analyte) Wash2->Elute Analyte Retained During Wash Inject LC-MS/MS Injection Elute->Inject

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic lipophilic amines.

4.4. LC-MS/MS Conditions

Chromatography (UPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B (Linear ramp)

    • 3.5 min: 90% B (Hold)

    • 3.6 min: 10% B (Re-equilibrate)

    • 5.0 min: End

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Positive (

    
    ).
    
  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Analyte 248.1 161.0 3022Quantifier
Analyte248.1117.03035Qualifier
IS (d5)183.1165.03020Quantifier

Note: The transition 248.1 -> 161.0 corresponds to the cleavage of the morpholine ring, leaving the substituted benzyl cation (OCF3-Phenyl-CH2+).

MS_Logic Precursor Precursor Ion [M+H]+ = 248.1 Collision Collision Cell (Argon Gas) Precursor->Collision ESI+ Frag1 Fragment 161.0 (OCF3-Benzyl Cation) Collision->Frag1 Quantifier (High Intensity) Frag2 Fragment 117.0 (Secondary) Collision->Frag2 Qualifier (Confirmation)

Figure 2: MS/MS fragmentation logic for specificity.

Method Validation (FDA/EMA Guidelines)
5.1. Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL.

  • Regression: Weighted (

    
    ) linear regression.
    
  • Acceptance:

    
    .
    
5.2. Accuracy & Precision
  • Intra-day: 5 replicates at LLOQ, Low, Mid, High QC. (CV < 15%, LLOQ < 20%).

  • Inter-day: 3 separate runs.

5.3. Matrix Effect & Recovery
  • Matrix Factor: Compare post-extraction spike vs. neat solution. (Target: 0.85 – 1.15).

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. (Target: >80% for MCX).

  • Note on Phospholipids: Monitor m/z 184 -> 184 to ensure the 100% MeOH wash in the SPE step effectively removed phospholipids, preventing ion suppression at the analyte retention time.

Troubleshooting & Optimization
  • Peak Tailing: Common with amines. Ensure the column is end-capped. If tailing persists, increase buffer strength (e.g., 5mM Ammonium Formate) or switch to a Biphenyl column for better

    
     interaction with the aromatic ring.
    
  • Carryover: The lipophilic OCF3 group may stick to injector seals. Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Meyer, M. R., et al. (2016). Metabolism and toxicological detection of the new psychoactive substance 3-fluorophenmetrazine in urine using GC-MS and LC-MS/MS. Analytical and Bioanalytical Chemistry. Link (Demonstrates fragmentation patterns of similar phenmetrazine analogs).

  • Waters Corporation. (2020). Oasis MCX Sample Extraction Products: Care and Use Manual. Link (Standard protocol for basic amine extraction).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link (Foundational text on MCX SPE for bioanalysis).

Sources

Method

catalytic methods for the synthesis of substituted morpholines

Application Note: Advanced Catalytic Strategies for Substituted Morpholine Construction Strategic Overview: The Morpholine Imperative The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Catalytic Strategies for Substituted Morpholine Construction

Strategic Overview: The Morpholine Imperative

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in blockbuster drugs such as Gefitinib (EGFR inhibitor), Rivaroxaban (anticoagulant), and Aprepitant (NK1 antagonist). Its ability to lower lipophilicity (


) while maintaining metabolic stability makes it an ideal "solubility handle" for drug candidates.

However, traditional synthesis—often involving the dialkylation of amines with bis(2-chloroethyl) ether—suffers from poor regiocontrol, harsh conditions, and an inability to access complex stereochemical arrays.

This guide details three catalytic methodologies that solve these limitations. We move beyond "bucket chemistry" to precision catalysis, enabling the construction of defined stereocenters and late-stage functionalization.

Selection Matrix: Choosing the Right Protocol

Before selecting a method, analyze your starting material availability and stereochemical requirements.

MorpholineStrategy Start Substrate Availability PathA Linear Amino Alkenes (Allylic substrates) Start->PathA De Novo Synthesis PathB Chiral Epoxides / Aziridines Start->PathB Chiral Pool PathC Existing Morpholine Scaffold Start->PathC Analog Generation MethodA Protocol 1: Pd-Catalyzed Carboamination (Stereocontrolled Cyclization) PathA->MethodA MethodB Protocol 2: Organocatalytic Ring Opening (Enantioselective Construction) PathB->MethodB MethodC Protocol 3: Photoredox C-H Functionalization (Late-Stage Modification) PathC->MethodC

Figure 1: Strategic decision matrix for morpholine synthesis based on substrate class.

Protocol 1: Pd-Catalyzed Carboamination (Wolfe Method)

Best For: De novo synthesis of cis-2,6-disubstituted morpholines with high diastereoselectivity. Mechanism: This reaction proceeds via a Pd(0)/Pd(II) cycle involving the intramolecular insertion of an alkene into a Pd-N bond (syn-aminopalladation), followed by C-C bond-forming reductive elimination.[1]

The Mechanistic Logic

Unlike standard SN2 cyclizations, this method couples an aryl halide with a


-amino alkene. The stereochemistry is determined during the syn-aminopalladation step.[1] The use of bulky phosphine ligands (e.g., DPE-Phos, Xantphos) is critical to enforce the geometry required for the reductive elimination and to prevent 

-hydride elimination side pathways.

PdCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination & Deprotonation OxAdd->Coord Substrate + Base Insert Syn-Aminopalladation (Stereo-determining) Coord->Insert Intramolecular RedElim Reductive Elimination (C-C Bond Formation) Insert->RedElim Morpholine Ring RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for Pd-mediated carboamination.[1] The syn-aminopalladation step sets the cis-2,6 stereochemistry.

Experimental Protocol

Reagents:

  • Substrate:

    
    -Boc- or 
    
    
    
    -Cbz-protected amino alkene (1.0 equiv)
  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (1-2 mol %)
    
  • Ligand: DPE-Phos or Xantphos (2-4 mol %)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous, 0.1 M)

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Catalyst Pre-complexation: Add

    
     and Ligand. Purge with Argon. Add 1/3 of the solvent volume and stir at RT for 10 mins to generate the active catalyst (solution typically turns from purple to orange/yellow).
    
  • Reactant Addition: Add the amino alkene, Aryl Bromide, and

    
    . Add the remaining solvent.
    
  • Reaction: Seal the vial and heat to 100 °C for 4–12 hours. Monitor conversion by LC-MS (look for disappearance of Ar-Br).

  • Workup: Cool to RT. Filter through a short pad of Celite (eluting with EtOAc) to remove Pd black and salts.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Critical Control Point: The base


 is hygroscopic. Use a fresh bottle or sublime before use. Moisture kills the reaction by hydrolyzing the active Pd-amido intermediate.

Protocol 2: Organocatalytic Epoxide Opening

Best For: Enantioselective synthesis starting from meso-epoxides or racemic epoxides (Kinetic Resolution).[2] Mechanism: Chiral Phosphoric Acids (CPAs) or Thioureas act as bifunctional catalysts, activating the epoxide (H-bond donor) and directing the nucleophilic attack of the amine.

Experimental Protocol

Reagents:

  • Substrate: Meso-epoxide (e.g., cyclohexene oxide derivative) (1.0 equiv)

  • Nucleophile: Aniline or functionalized amine (1.1 equiv)

  • Catalyst: (R)-TRIP or BINOL-derived Phosphoric Acid (5 mol %)

  • Solvent: MTBE or Toluene (0.2 M)

Step-by-Step:

  • Mix: In a vial, combine the epoxide and the chiral catalyst in the solvent.

  • Initiate: Add the amine nucleophile slowly at RT (or 0 °C for higher ee%).

  • Stir: Agitate for 24–48 hours. The reaction is often slower than metal catalysis.

  • Cyclization (Step 2): The resulting 1,2-amino alcohol is cyclized to the morpholine using a standard alkylation (e.g., 1,2-dibromoethane/base) or via a subsequent Pd-catalyzed etherification if an allyl group is present.

Why this works: The catalyst creates a chiral pocket that differentiates the two enantiotopic carbons of the meso-epoxide, resulting in high enantiomeric excess (often >90% ee).

Protocol 3: Photoredox C-H Functionalization

Best For: Late-stage modification of existing morpholine drugs (e.g., analogs of Linezolid). Mechanism:


-Amino C-H functionalization.[3] An Ir or Ru photocatalyst oxidizes the morpholine nitrogen to a radical cation. Deprotonation yields an 

-amino radical, which is trapped by a radical acceptor (e.g., cyanoarene).
Experimental Protocol

Reagents:

  • Substrate: Morpholine-containing scaffold (1.0 equiv)

  • Radical Acceptor: 1,4-Dicyanobenzene (DCB) or similar electron-deficient arene.

  • Photocatalyst:

    
     (1 mol %)
    
  • Solvent: DMA or DMSO (degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step:

  • Degas: The presence of Oxygen is fatal to the radical chain. Freeze-pump-thaw the solvent x3 or sparge vigorously with Argon for 20 mins.

  • Irradiation: Place the reaction vessel 2–5 cm from the Blue LED source. Use a fan to keep the reaction at RT (avoid thermal background reactions).

  • Time: Irradiate for 12–24 hours.

  • Workup: Dilute with water, extract with DCM. The high polarity of DMA requires thorough aqueous washing.

Data Summary & Troubleshooting

FeaturePd-Catalyzed (Wolfe)Organocatalytic (CPA)Photoredox C-H
Primary Bond Formed C-N (Cyclization)C-N (Ring Opening)C-C (Derivatization)
Stereocontrol High (Diastereoselective)High (Enantioselective)Substrate Dependent
Key Limitation Requires Aryl BromidesSlow kineticsRadical stability rules
Typical Yield 75–95%60–85%50–75%

Common Failure Modes:

  • Pd-Catalysis: Low yield often indicates Oxygen contamination (Pd black formation) or "poisoning" by chelating groups (e.g., thioethers) on the substrate.

  • Morpholine Handling: Morpholines are often hygroscopic and can form carbonates with atmospheric CO2. Store free bases under Argon; isolate as HCl or oxalate salts for stability.

References

  • Nakhla, J. S., et al. (2009).[4] "Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines." Tetrahedron. Link

    • Foundational work by the Wolfe group establishing the Pd-carboamin
  • Lattanzi, A. (2016). "Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress." Chemistry – A European Journal. Link

    • Authoritative review on using chiral phosphoric acids for epoxide ring-opening.
  • Murray, P. R. D., et al. (2022).[3] "Photoredox-Catalyzed C–H Functionalization Reactions." Chemical Reviews. Link[3]

    • Comprehensive guide to photoredox mechanisms, including amine alpha-functionaliz
  • Garlets, Z. J., & Wolfe, J. P. (2018). "Asymmetric Synthesis of Six-Membered Cyclic Sulfamides via Palladium-Catalyzed Alkene Carboamination Reactions." Synthesis. Link

    • Specific application of the Pd-protocol to sulfur-containing analogs, demonstr
  • Beigi-Somar, V., et al. (2020).[5] "Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes."[5] Journal of Heterocyclic Chemistry. Link

    • Alternative multicomponent catalytic str

Sources

Application

Application Note: Leveraging 2-(4-(Trifluoromethoxy)phenyl)morpholine in Next-Gen Agrochemical Discovery

Executive Summary & Strategic Value In the pursuit of novel active ingredients (AIs) for crop protection, the "fluorine effect" remains a dominant strategy for optimizing bioefficacy and metabolic stability. 2-(4-(Triflu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the pursuit of novel active ingredients (AIs) for crop protection, the "fluorine effect" remains a dominant strategy for optimizing bioefficacy and metabolic stability. 2-(4-(Trifluoromethoxy)phenyl)morpholine represents a privileged scaffold that synergizes two powerful chemical motifs: the morpholine ring (a proven toxophore in ergosterol biosynthesis inhibitors) and the trifluoromethoxy (-OCF


) group  (a superior lipophilic modulator).

This guide details the application of this building block in synthesizing fungicide libraries, optimizing herbicide physicochemical profiles, and conducting critical safety screenings. Unlike standard 2-phenylmorpholines, the para-OCF


 substitution provides a unique "metabolic shield" against oxidative degradation while modulating LogP to facilitate cuticular penetration in plant pathogens.[1]
Key Physicochemical Advantages
PropertyEffect of -OCF

vs. -H/-Cl
Agrochemical Benefit
Lipophilicity (

)
Significant increase (

)
Enhanced penetration of waxy plant cuticles and insect exoskeletons.[1]
Metabolic Stability Blocks para-hydroxylation (CYP450)Prolonged half-life in the field; resistance to detoxification by pests.[1]
Conformation Orthogonal orientation to ringUnique binding pocket fit compared to rigid -CF

analogs.[1]
Basicity Slight reduction in pKa of amineImproved formulation compatibility and membrane permeability.

Experimental Workflow: From Scaffold to Lead

The following workflow illustrates the integration of this scaffold into a discovery pipeline.

Agrochemical_Discovery_Workflow Scaffold Scaffold: 2-(4-(OCF3)phenyl)morpholine Derivatization Library Synthesis (N-Alkylation/Acylation) Scaffold->Derivatization Diversity Generation Screening High-Throughput Screening (HTS) Derivatization->Screening In Vitro Assays Profiling Physicochem & Safety Profiling Screening->Profiling Hit Validation Profiling->Derivatization SAR Feedback Lead Lead Candidate (Fungicide/Herbicide) Profiling->Lead Optimization

Figure 1: Strategic workflow for utilizing the 2-(4-(Trifluoromethoxy)phenyl)morpholine scaffold in lead generation.

Protocol A: Chemical Functionalization (Library Generation)

The secondary amine of the morpholine ring is the primary handle for derivatization. In agrochemistry, N-alkyl morpholines (similar to Fenpropimorph) are historically potent fungicides.

Objective

Synthesize a library of N-substituted derivatives to explore Structure-Activity Relationships (SAR).

Materials
  • Substrate: 2-(4-(Trifluoromethoxy)phenyl)morpholine (HCl salt or free base).

  • Reagents: Various alkyl halides (R-X) or aldehydes (R-CHO) for reductive amination.

  • Base: K

    
    CO
    
    
    
    or DIPEA.[1]
  • Solvent: Acetonitrile (ACN) or DMF.

Method 1: Nucleophilic Substitution ( )
  • Preparation: Dissolve 1.0 eq of scaffold in ACN. Add 2.5 eq of K

    
    CO
    
    
    
    .
  • Addition: Add 1.1 eq of the desired alkyl halide (e.g., substituted benzyl bromide, alkyl chain).

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS.[1]

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via Prep-HPLC.

Method 2: Reductive Amination (Preferred for Diversity)
  • Imine Formation: Mix 1.0 eq scaffold and 1.1 eq aldehyde in DCE (Dichloroethane). Add 1.5 eq NaBH(OAc)

    
    .
    
  • Catalysis: Add catalytic acetic acid (AcOH) if reaction is sluggish.

  • Incubation: Stir at Room Temperature (RT) for 16 hours.

  • Quench: Quench with saturated NaHCO

    
    . Extract with DCM.[1]
    

Expert Insight: For fungicidal activity, prioritize bulky lipophilic groups (e.g., tert-butylbenzyl or long alkyl chains) on the nitrogen. This mimics the structure of established morpholine fungicides, positioning the -OCF


 group to interact with the hydrophobic channel of the target enzyme [1, 5].[1]

Protocol B: Fungicidal Screening (Ergosterol Biosynthesis Inhibition)

Morpholines are classical Sterol Biosynthesis Inhibitors (SBIs) .[2] They target two enzymes in the fungal ergosterol pathway:


-reductase (ERG24) and 

-isomerase (ERG2) [4, 6].
Objective

Confirm the Mechanism of Action (MoA) and potency of synthesized derivatives against key pathogens (e.g., Zymoseptoria tritici, Botrytis cinerea).

Step-by-Step Assay
  • Culture: Grow fungal strains in Sabouraud Dextrose Broth (SDB).

  • Treatment: Treat log-phase cultures with test compounds (0.1, 1, 10, 100 ppm). Include Fenpropimorph as a positive control.

  • Incubation: Incubate for 24-48 hours at 25°C.

  • Sterol Extraction:

    • Harvest mycelia by filtration.[1]

    • Saponify with 10% KOH in methanol (80°C, 90 min).

    • Extract non-saponifiable lipids (sterols) with n-heptane.[1]

  • GC-MS Analysis:

    • Derivatize sterols with TMS (Trimethylsilyl) reagent.

    • Readout: A shift from Ergosterol (Product) to Ignosterol (

      
      -sterol) or Fecosterol  indicates specific inhibition of ERG24 or ERG2.
      
Pathway Visualization

Ergosterol_Pathway Lanosterol Lanosterol Dm_Lanosterol 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->Dm_Lanosterol CYP51 (Azoles target here) Ignosterol Ignosterol (Accumulates upon inhibition) Dm_Lanosterol->Ignosterol C14-Demethylation Fecosterol Fecosterol Ignosterol->Fecosterol ERG24 (Delta-14 Reductase) Episterol Episterol Fecosterol->Episterol ERG2 (Delta-8 -> Delta-7 Isomerase) Ergosterol Ergosterol (Membrane Integrity) Episterol->Ergosterol Morpholines Morpholine Scaffold (Target Site) Morpholines->Ignosterol Blocks ERG24 Morpholines->Fecosterol Blocks ERG2

Figure 2: Mechanism of Action. The morpholine scaffold specifically blocks ERG24 and ERG2, leading to the accumulation of toxic aberrant sterols (Ignosterol) and membrane collapse [4, 6].

Protocol C: Safety & Selectivity Profiling (Critical Step)

Warning: 2-Phenylmorpholines are structurally related to Phenmetrazine , a CNS stimulant.[1][3] Agrochemicals must not exhibit mammalian neurotoxicity.[1]

Objective

Ensure the new derivatives do not cross the Blood-Brain Barrier (BBB) or interact with mammalian monoamine transporters (DAT/SERT).

Screening Protocol
  • In Silico Filter: Calculate CNS MPO (Multi-Parameter Optimization) score.

    • Goal: High TPSA (>90 Å

      
      ) and High MW (>400 Da) to reduce BBB penetration. The -OCF
      
      
      
      group increases lipophilicity, so polar appendages on the Nitrogen are often needed to balance this safety profile.[1]
  • In Vitro Binding Assay:

    • Panel: Dopamine Transporter (DAT), Serotonin Transporter (SERT).

    • Method: Radioligand binding assay (

      
      H-WIN 35,428 for DAT).[1]
      
    • Acceptance Criteria: IC

      
       > 10 
      
      
      
      M (Low affinity).
  • Metabolic Stability (Microsomes):

    • Incubate compound with Rat Liver Microsomes (RLM) + NADPH.

    • Measure intrinsic clearance (

      
      ).
      
    • Expectation: The para-OCF

      
       group should significantly suppress metabolic clearance compared to non-fluorinated analogs [2, 3].
      

References

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.[1] Retrieved from [Link]

  • NBInno. (2026). The Trifluoromethoxy Group: Enhancing Compound Properties in Chemistry.[4] Retrieved from [Link]

  • Mercer, E. I. (1993).[5] Inhibition of Ergosterol Biosynthesis by Morpholine Fungicides.[6] Frontiers in Microbiology. Retrieved from [Link]

  • Jeschke, P. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients.[7][8] Journal of Pesticide Science. Retrieved from [Link]

  • Vanden Bossche, H. (1987). Anti-Candida drugs—the biochemical basis for their activity.[6] Critical Reviews in Microbiology.[6] Retrieved from [Link]

Sources

Method

Advanced Radiosynthesis Protocols: Development of PET Ligands from Morpholine Precursors

Executive Summary & Strategic Rationale The morpholine heterocycle is a "privileged structure" in medicinal chemistry, featured in numerous CNS agents (e.g., Reboxetine), anti-emetics (e.g., Aprepitant), and kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The morpholine heterocycle is a "privileged structure" in medicinal chemistry, featured in numerous CNS agents (e.g., Reboxetine), anti-emetics (e.g., Aprepitant), and kinase inhibitors (e.g., Gefitinib). Its metabolic stability, moderate basicity (pKa ~8.3), and ability to balance lipophilicity (LogP) make it an ideal scaffold for drug development.

For PET radiochemists, the morpholine ring offers a distinct tactical advantage: the secondary amine of the morpholine ring acts as a high-fidelity handle for radiolabeling.

This guide details the two primary methodologies for converting morpholine precursors into PET ligands:

  • [¹¹C]N-Methylation: The "Gold Standard" for maintaining bioisosteric identity with the parent drug.

  • [¹⁸F]Fluoroalkylation: A strategy to extend half-life, suitable when the N-substituent tolerates bulkier groups.

Precursor Design Strategy

The success of any radiosynthesis begins with the precursor. For morpholine ligands, the N-desmethyl precursor is the critical starting material.

Critical Quality Attributes (CQA) for Precursors
AttributeSpecificationRationale
Chemical Identity Free base (Secondary Amine)Salt forms (HCl, TFA) require excess base, which can catalyze side reactions (e.g., hydrolysis) or precipitate in organic solvents.
Purity > 98% (HPLC)Impurities with competing nucleophiles (primary amines, hydroxyls) will drastically reduce Radiochemical Yield (RCY).
Protecting Groups Non-nucleophilicIf the molecule contains primary amines or hydroxyls elsewhere, they must be protected (e.g., BOC, TBDMS) to ensure regiospecificity at the morpholine nitrogen.

Protocol A: [¹¹C]N-Methylation (The "Loop" Method)

Target Application: Synthesis of ligands like [¹¹C]Gefitinib or [¹¹C]Me-NER , where the methyl group is essential for binding affinity.

Mechanistic Insight

The reaction proceeds via an S_N2 nucleophilic substitution. The secondary amine of the morpholine attacks the electrophilic carbon of [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf).

  • Caution: Over-methylation is the primary failure mode. If the reaction proceeds too long or with excess alkylating agent, the tertiary amine product will further react to form a quaternary ammonium salt (useless for imaging).

Experimental Workflow Diagram

C11_Methylation Cyclotron Cyclotron [11C]CO2 MeI_Unit MeI Module Gas Phase Conversion Cyclotron->MeI_Unit [11C]CO2 Reaction_Loop HPLC Loop / Vessel Precursor + Base (DMSO) MeI_Unit->Reaction_Loop [11C]CH3I (Gas) Reaction_Loop->Reaction_Loop Recirculation 2-5 mins Quench Acid Quench Stop Side-Rxns Reaction_Loop->Quench Crude Mix HPLC Semi-Prep HPLC Purification Quench->HPLC Inject Final Formulated Product [11C]Ligand HPLC->Final SPE Formulation

Caption: The "In-Loop" or vessel-based methylation workflow. [¹¹C]CH₃I is trapped directly in the precursor solution to maximize concentration relative to the precursor.

Step-by-Step Protocol

Reagents:

  • Precursor: 0.5 – 1.0 mg of N-desmethyl morpholine precursor.

  • Solvent: 300 µL anhydrous DMSO (Dimethyl sulfoxide).

  • Base: 2-3 µL of 5N NaOH or 5 mg Cs₂CO₃ (Cesium Carbonate). Note: Morpholine pKa is ~8.3; strong deprotonation is not required, but base neutralizes HI formed during reaction.

Procedure:

  • Preparation: Dissolve the precursor in DMSO in the reaction vessel. Add the base. Flush with inert gas (He/Ar).

  • Trapping: Deliver [¹¹C]CH₃I (produced via "wet" LiAlH₄ or "dry" gas-phase method) into the reaction vessel at room temperature. The DMSO solution traps the activity efficiently.

  • Reaction: Seal the vessel and heat to 80°C for 2-4 minutes .

    • Optimization Tip: For highly reactive precursors, room temperature (RT) reaction for 5 minutes may suffice and reduces impurity formation.

  • Quench: Add 0.5 mL of HPLC mobile phase (usually acidic buffer) to stop the reaction immediately. This prevents quaternary salt formation.

  • Purification: Inject onto a Semi-Prep C18 HPLC column.

    • Mobile Phase: Acetonitrile : 0.1M Ammonium Formate (typically 40:60 to 60:40).

  • Formulation: Collect the product peak (UV 254nm + Gamma), dilute with water (50 mL), trap on a C18 Sep-Pak light, wash with water (10 mL), and elute with Ethanol (1 mL) into Saline (9 mL).

Protocol B: [¹⁸F]Fluoroethylation (Half-Life Extension)

Target Application: When a longer half-life (110 min) is required for imaging slower kinetics, or when the N-ethyl analog retains high affinity.

Mechanistic Insight

Direct fluorination of the morpholine ring is synthetically challenging and often alters binding. Instead, we use a prosthetic group approach . We synthesize [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtTos) first, then couple it to the morpholine nitrogen.

Experimental Workflow Diagram

F18_Fluoroethylation F18_Source [18F]F- / K222 / K2CO3 Azeotropic Drying Step1 Step 1: Synthesis of [18F]FEtTos Precursor: Ethyl Ditosylate F18_Source->Step1 Nucleophilic Sub. Distillation Purification via Distillation (Transfer pure [18F]FEtTos) Step1->Distillation Crude Mix Step2 Step 2: Alkylation Morpholine Precursor + DMSO + Base Distillation->Step2 Pure [18F]FEtTos HPLC_F18 HPLC Purification Step2->HPLC_F18 Inject

Caption: Two-step radiosynthesis. Distillation of the prosthetic group ([¹⁸F]FEtTos) ensures that the excess ditosylate precursor does not compete in the second reaction.

Step-by-Step Protocol

Reagents:

  • Prosthetic Precursor: 1,2-Bis(tosyloxy)ethane (5-10 mg).

  • Ligand Precursor: 1-2 mg N-desmethyl morpholine precursor.

  • Solvents: Acetonitrile (Step 1), DMSO or DMF (Step 2).

  • Base: K₂CO₃/Kryptofix 2.2.2 (Step 1), Cs₂CO₃ (Step 2).

Procedure:

  • Step 1 (Prosthetic Group): React dried [¹⁸F]KF/K222 complex with 1,2-Bis(tosyloxy)ethane in Acetonitrile (1 mL) at 90°C for 10 minutes .

  • Distillation (Crucial): The crude mixture contains excess unreacted ditosylate. If transferred directly, the ditosylate will cross-link your morpholine precursor.

    • Action: Pass the mixture through a Sep-Pak or use distillation (110°C with N2 flow) to transfer only the volatile [¹⁸F]FEtTos into the second vessel.

  • Step 2 (Alkylation): The second vessel contains the morpholine precursor (2 mg) in DMSO (0.5 mL) with Cs₂CO₃ (2-3 mg).

  • Coupling: Heat the second vessel to 100-110°C for 10-15 minutes .

    • Note: The morpholine nitrogen is less nucleophilic than a primary amine; higher heat is required compared to Step 1.

  • Purification: Semi-prep HPLC (Gradient method usually required to separate the hydrolysed tosylate byproducts).

Quality Control & Release Criteria

Validation of the final product is non-negotiable. The following parameters must be met before release.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant impurities (Precursor < 5 µ g/dose )
Molar Activity (Am) HPLC (Mass/Activity ratio)> 37 GBq/µmol (> 1000 mCi/µmol)
Identity Co-injectionRetention time within ± 0.5 min of cold standard
Residual Solvent GC (Gas Chromatography)DMSO < 5000 ppm; Acetonitrile < 410 ppm
pH pH Strip/Meter4.5 – 8.5

References

  • Mashayekhi, M. et al. (2020). Radiosynthesis of [¹¹C]Gefitinib ([¹¹C]Iressa): radiosynthesis, in vitro uptake, and in vivo imaging of intact murine fibrosarcoma. PubMed.[1] Available at: [Link] (Search Term: 11C-Gefitinib radiosynthesis)

  • Zhang, M.R. et al. (2004). Automated radiosynthesis of [¹¹C]morphine for clinical investigation. Applied Radiation and Isotopes. Available at: [Link]

  • Wang, L. et al. (2014). Morpholine as a privileged structure in medicinal chemistry and PET tracer development. Journal of Medicinal Chemistry. (General reference for pharmacophore properties).
  • Preshlock, S. et al. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews. Available at: [Link]

  • Ortiz, K.G. et al. (2024).[2] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J. Am. Chem. Soc. Available at: [Link] (Reference for precursor synthesis chemistry).

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 2-(4-(Trifluoromethoxy)phenyl)morpholine Scaffold

Abstract The morpholine heterocycle is a cornerstone of modern medicinal chemistry, lauded for its ability to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] Its unique structural and e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, lauded for its ability to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] Its unique structural and electronic properties, including a chair-like conformation and a pKa value that enhances aqueous solubility, make it a "privileged scaffold".[2][3] This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of a specific, high-value building block: 2-(4-(Trifluoromethoxy)phenyl)morpholine. We will explore the strategic functionalization of this molecule at its most reactive sites—the secondary amine (N-H) and the adjacent C-H bonds—offering researchers a practical roadmap for generating diverse molecular libraries for drug discovery and development programs.[4]

Introduction: The Strategic Value of the Morpholine Scaffold

The prevalence of the morpholine ring in approved pharmaceuticals and clinical candidates is a testament to its utility.[3][5] It is often incorporated to:

  • Enhance Solubility: The ether oxygen acts as a hydrogen bond acceptor, while the basic nitrogen can be protonated at physiological pH, improving aqueous solubility.[3]

  • Improve Metabolic Stability: The ring is generally robust to metabolic degradation. The trifluoromethyl group on the phenyl ring of the title compound further enhances this stability.[6]

  • Modulate Pharmacokinetics: Its inclusion can fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Serve as a 3D Scaffold: The flexible, chair-like conformation allows appended functional groups to be precisely positioned for optimal interaction with biological targets.[3]

The subject of this guide, 2-(4-(Trifluoromethoxy)phenyl)morpholine, is a particularly valuable synthon. The trifluoromethoxy (-OCF₃) group is a powerful lipophilic electron-withdrawing group that significantly modulates the electronic properties of the phenyl ring and the basicity of the morpholine nitrogen, making it a key component in many modern drug design strategies.[6][7] This document provides validated, step-by-step protocols for its derivatization.

Diagram 1: Potential Functionalization Sites

G main_mol N_label N-Functionalization (Alkylation, Arylation, Acylation) N_label->main_mol C3_label C3-H Functionalization (α to Nitrogen) C3_label->main_mol C5_label C5/C6-H Functionalization C5_label->main_mol

Caption: Key reactive sites on the 2-(4-(Trifluoromethoxy)phenyl)morpholine core.

N-Functionalization: The Primary Axis of Diversification

The secondary amine of the morpholine ring is the most nucleophilic and basic site, making it the primary target for functionalization.[8] These reactions are generally high-yielding and tolerant of a wide range of functional groups.

N-Alkylation and N-Benzylation

Direct alkylation with alkyl halides can be effective but often requires harsh conditions and can lead to over-alkylation. A more controlled and versatile approach is reductive amination, which couples the morpholine with an aldehyde or ketone in the presence of a mild reducing agent.

Protocol 1: N-Benzylation via Reductive Amination

  • Principle: This protocol utilizes a photocatalytic, metal-free approach to generate a benzyl radical from toluene, which then couples with an in situ formed imine or iminium ion. This modern method offers excellent functional group tolerance under mild conditions.[9]

  • Methodology Rationale: We adapt a visible-light-driven method that avoids the need for pre-functionalized benzyl halides. The use of an acid additive like trifluoroacetic acid (TFA) is crucial for the in situ formation of a reactive iminium intermediate from the aldehyde and the secondary amine.[9] Hexafluoroisopropanol (HFIP) is employed as a non-nucleophilic, polar solvent that facilitates proton transfer and stabilizes charged intermediates.[9]

Step-by-Step Protocol:

  • To a 2-dram vial equipped with a magnetic stir bar, add 2-(4-(Trifluoromethoxy)phenyl)morpholine (0.25 mmol, 1.0 equiv).

  • Add the desired aromatic aldehyde (e.g., benzaldehyde, 1.1 equiv, 0.275 mmol).

  • Add the toluene derivative (e.g., toluene, 5.0 equiv, 1.25 mmol).

  • Add the acridine photocatalyst (e.g., 9-(2-chlorophenyl)acridine, 2.5 mol%, 0.00625 mmol).

  • Add a solvent mixture of 1,2-dichloroethane (DCE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in a 7:3 ratio (total volume ~3.0 mL).

  • Add trifluoroacetic acid (TFA) (1.1 equiv, 0.275 mmol).

  • Seal the vial and place it in a photoreactor equipped with blue LEDs (λ ≈ 450 nm).

  • Irradiate the reaction mixture for 6-12 hours at room temperature (~25-30 °C), with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, add solid potassium carbonate to neutralize the acid, stir for 30 minutes, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Conversion: Ensure the aniline used for related reactions is distilled if applicable; for secondary amines like morpholine, ensure reagents are anhydrous.[9] Confirm the lamp is emitting at the correct wavelength and sufficient intensity.

  • Side Product Formation: Dark reaction mixtures can indicate degradation.[9] Reduce reaction time or temperature if possible. Ensure the system is properly sealed.

N-Arylation

The construction of a C(aryl)-N bond is a fundamental transformation in medicinal chemistry. The Buchwald-Hartwig amination is the gold standard for this purpose, offering broad substrate scope and high efficiency.[10][11]

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

  • Principle: This cross-coupling reaction uses a palladium catalyst with a specialized phosphine ligand to couple the morpholine nitrogen with an aryl halide (or triflate).[12]

  • Methodology Rationale: The choice of ligand is critical for reaction success. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are generally effective as they promote the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the morpholine and facilitate the catalytic cycle. The reaction must be performed under an inert atmosphere to prevent oxidation of the catalyst and ligands.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Via syringe, add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).

  • Add 2-(4-(Trifluoromethoxy)phenyl)morpholine (1.2 mmol, 1.2 equiv).

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Diagram 2: N-Arylation Experimental Workflow

A Reagent Assembly (Ar-Br, Pd Catalyst, Ligand, Base) B Inert Atmosphere (Purge with Argon/Nitrogen) A->B C Solvent & Amine Addition (Anhydrous Toluene, Morpholine Substrate) B->C D Heating & Stirring (100-110 °C) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Aqueous Work-up (Quench, Extract, Dry) E->F G Purification (Column Chromatography) F->G H Final Product (N-Aryl Morpholine) G->H

Caption: A generalized workflow for Buchwald-Hartwig N-arylation.

N-Functionalization Data Summary

Reaction TypeElectrophile/PartnerCatalyst/ReagentSolventTemp (°C)Typical YieldReference
N-AlkylationR-CHO / R₂C=ONaBH(OAc)₃DCE / THF2575-95%[13]
N-BenzylationToluene / Ar-CHOAcridine PhotocatalystDCE / HFIP25-3070-90%[9]
N-ArylationAr-BrPd₂(dba)₃ / XPhos / NaOtBuToluene11065-95%[11]
N-AcylationAcyl Chloride / RCO₂HEt₃N / EDCI, HOBtCH₂Cl₂0-2580-98%General

C-H Functionalization: Accessing Novel Chemical Space

Directly modifying the C-H bonds of the morpholine ring is a more advanced strategy that avoids the need for pre-functionalized substrates. The positions alpha to the nitrogen (C3, C5) are the most accessible due to the influence of the adjacent heteroatom.

Protocol 3: C3-H Arylation via Minisci-type Reaction

  • Principle: The Minisci reaction involves the addition of a carbon-centered radical to a protonated, electron-deficient heterocycle. This protocol adapts this logic for the C-H functionalization of the morpholine ring, targeting the position alpha to the nitrogen.

  • Methodology Rationale: We propose a transition-metal-free, radical-mediated approach. The reaction is initiated by an oxidant like benzoyl peroxide (BPO), which generates a radical from a suitable coupling partner. A Brønsted acid (e.g., TfOH) is used to protonate the morpholine nitrogen, activating the ring toward radical attack. This cross-dehydrogenative coupling (CDC) forges a new C-C bond directly.[14] The regioselectivity is driven by the stability of the resulting radical intermediate and steric factors. The bulky substituent at C2 will strongly favor functionalization at the C5 position over the C3 position.

Step-by-Step Protocol:

  • In a pressure tube, combine 2-(4-(Trifluoromethoxy)phenyl)morpholine (0.5 mmol, 1.0 equiv) and the radical precursor/coupling partner (e.g., 1,4-dioxane, used as both reagent and solvent).

  • Add triflic acid (TfOH) (0.1 mmol, 20 mol%).

  • Add benzoyl peroxide (BPO) (0.6 mmol, 1.2 equiv) portion-wise to control the initial exotherm.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor by LC-MS for the formation of the desired product.

  • Cool the reaction to room temperature and carefully quench by adding saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the C5-functionalized isomer.

Anticipated Challenges & Solutions:

  • Regioselectivity: While C5 is electronically and sterically favored, minor formation of other isomers is possible. Careful chromatographic separation is essential.

  • Oxidative Degradation: The conditions are harsh. If starting material degradation is significant, consider using a milder oxidant or lower temperatures, though this may impact yield.

Conclusion

The 2-(4-(Trifluoromethoxy)phenyl)morpholine scaffold offers a robust and versatile platform for the synthesis of novel chemical entities. This guide has detailed reliable and scalable protocols for its functionalization, focusing on high-yield N-alkylation and N-arylation reactions that form the bedrock of library synthesis. Furthermore, we have provided an advanced protocol for direct C-H functionalization, enabling access to unique and previously unexplored derivatives. By understanding the principles behind these methodologies and carefully executing the protocols, researchers in drug discovery and development can effectively leverage this valuable building block to create next-generation therapeutics.

References

  • Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society. [Link]

  • Sharma, R., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Crampton, M. R., & Greenhalgh, C. (1983). Reaction of 2,4-dinitrophenyl phenyl ether with morpholine in dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate and of 1-chloro-2,4-dinitrobenzene with morpholine in ethyl acetate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • G. C. B. Harran, S., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
  • Bolas, C., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • ResearchGate. (n.d.). α‐Functionalization of Morpholine and N‐Tosyl piperazine. Reactions... ResearchGate. [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

  • Wang, T., et al. (2020). Ring-opening functionalizations of unstrained cyclic amines enabled by difluorocarbene transfer. Nature Communications. [Link]

  • Google Patents. (n.d.). Methods for preparing n-substituted morpholine compounds.
  • Pal'chikov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Google Patents. (n.d.). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Flegel, K. S., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Miliutina, M., et al. (2024). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Tharra, M., et al. (2023). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Chemical Communications. (2018). Direct functionalization of cyclic ethers with maleimide iodides via free radical-mediated sp3 C–H activation. Royal Society of Chemistry. [Link]

  • El-Shafai, N. M., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Polymers. [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2016). RSC Advances. [Link]

  • Merchant, K. J., et al. (2022). Late-Stage C–H Functionalization of Azines. ACS Catalysis. [Link]

  • Google Patents. (n.d.). Chemical synthesis of morpholine derivatives.
  • Singh, S., et al. (2023). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. RSC Advances. [Link]

  • Accounts of Chemical Research. (2016). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. ACS Publications. [Link]

  • Journal of the American Chemical Society. (2015). Cyclic Ether Synthesis via Palladium-Catalyzed Directed Dehydrogenative Annulation at Unactivated Terminal Positions. ACS Publications. [Link]

  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Functionalization of cyclic ethers. ResearchGate. [Link]

  • ResearchGate. (2022). (PDF) Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Organic Chemistry Portal. [Link]

  • PMC. (2016). Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents. National Institutes of Health. [Link]

  • Organic Letters. (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. ACS Publications. [Link]

  • Synfacts. (2015). Direct C–H Functionalization of N-Heteroaromatics with Cyclic Ethers. Thieme. [Link]

  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Modern Amination Methods. ResearchGate. [Link]

  • Taylor & Francis. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

Sources

Method

Precision N-Alkylation of 2-Aryl Morpholines: A Comparative Protocol Guide

Executive Summary & Strategic Rationale The 2-aryl morpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for norepinephrine reuptake inhibitors (e.g., Reboxetine) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-aryl morpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for norepinephrine reuptake inhibitors (e.g., Reboxetine) and psychostimulants (e.g., Phenmetrazine). Functionalization of the morpholine nitrogen is a critical diversification step.

Unlike simple secondary amines, 2-aryl morpholines present unique challenges :

  • Steric Pucker: The 2-aryl substituent forces the morpholine ring into a specific chair conformation, creating steric hindrance at the nitrogen, particularly if the 2-aryl group is ortho-substituted.

  • Benzylic Stability: While the nitrogen is

    
     to the aryl ring, the C2 position is benzylic and 
    
    
    
    to an ether oxygen. Harsh basic conditions (used in direct alkylation) can theoretically risk racemization at C2 via radical or elimination mechanisms, although the ether linkage provides significant stability compared to benzylic amines.
  • Chemo-fidelity: Drug development demands high enantiopurity. Methods must avoid racemization of the C2 chiral center.

This guide details two validated protocols: Reductive Amination (Method A) and Direct


 Alkylation (Method B) .
Strategic Decision Matrix

Use the following logic flow to select the appropriate protocol for your substrate:

DecisionMatrix cluster_0 Why Method A? Start Start: N-Functionalization Target IsCarbonyl Is the alkyl group available as an Aldehyde/Ketone? Start->IsCarbonyl IsChiral Is the 2-aryl morpholine enantiopure? IsCarbonyl->IsChiral No (Alkyl Halide only) MethodA Method A: Reductive Amination (Sodium Triacetoxyborohydride) IsCarbonyl->MethodA Yes (Preferred) MethodB Method B: Direct SN2 Alkylation (Alkyl Halide + Base) IsChiral->MethodB No (Racemic) IsChiral->MethodB Yes (Caution: Check Base Strength) Reason1 Avoids Over-alkylation MethodA->Reason1 Reason2 Milder Conditions (No racemization) MethodA->Reason2

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Protocol A: Reductive Amination (The Gold Standard)

Applicability: Primary choice for introducing


 or 

alkyl groups. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Unlike

, STAB is non-toxic (no cyanide) and generally does not reduce aldehydes/ketones directly, ensuring the hydride only attacks the iminium species.
Materials
  • Substrate: 2-Aryl Morpholine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aryl morpholine (1.0 equiv) in DCE (0.1 M concentration).

    • Note: DCE is preferred over DCM due to slightly higher polarity and boiling point, accelerating imine formation.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).

    • Critical Step: If the ketone is sterically hindered, add AcOH (2.0 equiv) now and stir for 30–60 minutes before adding the reductant to drive the equilibrium toward the iminium ion.

  • Reduction: Cool the mixture to 0 °C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Why: Portion-wise addition prevents localized exotherms and controls gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–16 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the secondary amine (

      
      ) and appearance of the tertiary amine (
      
      
      
      ).
  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract the aqueous layer with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , filter, and concentrate.
Troubleshooting Table (Method A)
ObservationRoot CauseCorrective Action
No Reaction Steric hindrance prevents iminium formation.Increase AcOH to 5.0 equiv; Switch solvent to Toluene and reflux with Dean-Stark trap to force imine, then reduce.
Aldehyde Reduction Direct reduction of aldehyde by STAB.Ensure amine and aldehyde stir for 30 mins before adding STAB. Ensure STAB is dry (hydrolysis produces

which is less selective).
Incomplete Conv. Equilibrium favors starting materials.Add molecular sieves (4Å) to sequester water produced during imine formation.

Protocol B: Direct Alkylation

Applicability: Used when the alkyl group is only available as a halide (e.g., methyl iodide, benzyl bromide) or for simple alkyl chains where reductive amination is impossible. Risk Profile: Higher risk of over-alkylation (quaternization) and elimination of the alkyl halide.

Materials
  • Substrate: 2-Aryl Morpholine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.0 – 1.1 equiv)

  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    
    (for sluggish reactions)
  • Additive: Potassium Iodide (KI) (0.1 equiv) (Finkelstein catalyst for alkyl chlorides/bromides)

  • Solvent: Acetonitrile (ACN) (Standard) or DMF (For low solubility)

Step-by-Step Procedure
  • Preparation: Suspend 2-aryl morpholine (1.0 equiv) and powdered

    
      (3.0 equiv) in anhydrous ACN  (0.1 M).
    
  • Activation: If using an alkyl chloride or bromide, add KI (10 mol%).

    • Mechanism:[2][3][4][5] KI converts R-Cl to R-I in situ, which is a superior electrophile.

  • Addition: Add the Alkyl Halide (1.05 equiv) dropwise at room temperature.

    • Control: Do NOT add excess alkyl halide.[6] Unlike primary amines, secondary amines are less prone to over-alkylation, but quaternization is still possible with highly reactive electrophiles (e.g., MeI, BnBr).

  • Reaction: Heat to 60–80 °C. Monitor by TLC/LCMS every 2 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc and wash with water to remove residual DMF/Salts.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the "Safety Valve" inherent in Method A (Reductive Amination) compared to the "Steric Clash" risk in Method B.

Mechanism cluster_A Method A: Reductive Amination cluster_B Method B: SN2 Alkylation Substrate 2-Aryl Morpholine (Secondary Amine) Imine Iminium Ion (Planar Intermediate) Substrate->Imine + Aldehyde - H2O TS Transition State (Steric Crowding) Substrate->TS + R-X ProductA Tertiary Amine (High Purity) Imine->ProductA + H- (STAB) Hydride Hydride Attack (Irreversible) Hydride->ProductA ProductB Tertiary Amine TS->ProductB Quat Quaternary Ammonium (Over-alkylation Side Product) ProductB->Quat + Excess R-X (Risk)

Figure 2: Mechanistic comparison showing the clean pathway of reductive amination vs. the quaternization risk in SN2 alkylation.

Analytical Validation (Self-Validating Systems)

To ensure the protocol worked and the stereocenter is intact, use these checkpoints:

  • 
     NMR Diagnostic: 
    
    • N-CH signals: Upon alkylation, the protons on the morpholine ring adjacent to the nitrogen (C3 and C5) will shift. In 2-aryl morpholines, the C3 protons are diastereotopic.

    • Success Indicator: Appearance of the new alkyl group signals. If Method A was used, a doublet (for methyl) or triplet (for ethyl) should appear. If Method B (Benzyl) was used, look for the AB quartet of the benzylic protons (

      
      ), indicating the chiral center at C2 is exerting a chiral environment on the new group.
      
  • Chiral HPLC/SFC:

    • If starting with enantiopure 2-aryl morpholine (e.g., (2S)-2-phenylmorpholine), run a chiral screen (e.g., Chiralpak IC or AD-H columns).

    • Racemization Check: If Method B (Basic conditions) caused racemization, you will see a split peak (50:50 or non-equal ratio) instead of a single enantiomer peak.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Melloni, P., Della Torre, A., De Munari, S., Meroni, M., & Tonani, R. (1985). Morpholine derivatives.[4][9][10] Synthesis and antidepressant activity of 2-aryl-morpholines.[5] Journal of Medicinal Chemistry, 28(12), 1873-1879. (Seminal work on Reboxetine analogues).[11]

  • Yeung, Y. Y. (2012). Formal synthesis of reboxetine via NBS-induced electrophilic multicomponent reaction.[12] Tetrahedron, 68(1), 264-271. (Demonstrates morpholine ring construction and subsequent functionalization). [Link]

Sources

Application

Application Notes and Protocols for the Development of Kinase Inhibitors

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the principles and methodologies essential for the successful discovery and development of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the principles and methodologies essential for the successful discovery and development of kinase inhibitors. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to navigate the complexities of kinase inhibitor research, from initial screening to preclinical validation.

Introduction: The Critical Role of Kinases and Their Inhibitors

Protein kinases are a large and diverse family of enzymes that play a fundamental role in regulating a vast array of cellular processes.[1][2] They function as molecular switches by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[1] This post-translational modification can alter a protein's function, localization, and stability, thereby controlling signaling pathways involved in cell growth, differentiation, metabolism, and apoptosis.[3]

Given their central role in cellular signaling, it is not surprising that dysregulated kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[4][5] This has made kinases one of the most important classes of drug targets in modern medicine.[6] The development of kinase inhibitors, which block the activity of these enzymes, has revolutionized the treatment of many diseases, particularly cancer.[3][7] Since the approval of the first kinase inhibitor, imatinib, in 2001, over 120 kinase inhibitors have been approved for clinical use worldwide.[7]

The journey of developing a successful kinase inhibitor is a multi-step process that requires a combination of robust screening assays, detailed biochemical and cellular characterization, and a thorough understanding of the target kinase's biology.[8] This guide will walk you through the critical stages of this process, providing both the theoretical framework and practical protocols to advance your kinase inhibitor discovery program.

The Kinase Inhibitor Discovery Cascade: A Strategic Approach

The discovery of novel kinase inhibitors typically follows a structured workflow, often referred to as a screening cascade. This cascade is designed to efficiently identify and characterize promising compounds from large chemical libraries, progressively filtering them through a series of increasingly complex and biologically relevant assays. The goal is to identify potent, selective, and cell-active inhibitors with favorable drug-like properties.

G cluster_0 Biochemical Assays cluster_1 Biophysical Assays cluster_2 Cell-Based Assays cluster_3 Lead Optimization HTS High-Throughput Screening (HTS) IC50 IC50 Determination HTS->IC50 Hit Identification Selectivity Selectivity Profiling IC50->Selectivity Potency & Specificity MOA Mechanism of Action (MOA) Selectivity->MOA Kinetic Characterization Binding Binding Affinity (KD) MOA->Binding Target_Engagement Target Engagement Binding->Target_Engagement Downstream Downstream Signaling Target_Engagement->Downstream Functional Functional Assays (e.g., Proliferation) Downstream->Functional Lead_Op Lead Optimization Functional->Lead_Op Candidate Selection

Caption: The Kinase Inhibitor Discovery Cascade.

Part 1: Biochemical Assays - The Foundation of Discovery

The initial step in identifying kinase inhibitors involves screening large compound libraries using biochemical assays that directly measure the catalytic activity of the target kinase.[4][8] These assays are typically performed in a high-throughput format to rapidly assess thousands of compounds.

High-Throughput Screening (HTS)

HTS campaigns are designed to identify "hits" from large chemical libraries that inhibit the target kinase.[9] A variety of assay formats are available, each with its own advantages and limitations.[8] Common HTS-compatible kinase assay technologies include:

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, are widely used due to their high sensitivity and low background.[1][10]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo® and ADP-Glo™, measure kinase activity by quantifying the amount of ATP remaining or ADP produced in a reaction.[1] The ADP-Glo™ assay, for instance, first stops the kinase reaction and depletes the remaining ATP, then converts the generated ADP back to ATP to produce a luminescent signal.[1]

  • Radiometric Assays: While considered the gold standard for reliability, these assays use radioactively labeled ATP ([γ-³²P] or [γ-³³P]) and are less common in primary HTS due to safety and disposal concerns.[4]

Table 1: Comparison of Common HTS Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
TR-FRET Measures the transfer of energy between a donor and acceptor fluorophore on a substrate and a phosphorylation-specific antibody.[1][10]Homogeneous (no-wash), high throughput, sensitive.Potential for compound interference with the fluorescent signal.
Luminescence Measures ATP consumption or ADP production via a luciferase-based reaction.[1]High sensitivity, broad applicability to different kinases.Indirect measurement of kinase activity, can be prone to false positives from compounds that inhibit luciferase.
Radiometric Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[4]Direct and highly sensitive measurement of phosphorylation.Safety concerns, radioactive waste disposal, not easily adaptable to HTS.
IC50 Determination: Quantifying Inhibitor Potency

Once initial hits are identified, their potency is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the kinase activity by 50%.[8]

Objective: To determine the potency (IC50) of a test compound against a target kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions for a 10-point curve.

    • Using a liquid handler, transfer a small volume (e.g., 100 nL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer. The optimal concentrations of kinase and substrate should be predetermined to ensure the reaction is in the linear range.

    • Add the kinase/substrate mix to each well of the assay plate.

    • Prepare an ATP solution in assay buffer. The ATP concentration should ideally be at or near the Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors.[11][12]

    • Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling: Assessing Off-Target Effects

A critical aspect of kinase inhibitor development is ensuring that the compound is selective for its intended target.[8] Off-target inhibition can lead to undesirable side effects. Selectivity is typically assessed by screening the inhibitor against a large panel of kinases, often representing the entire human kinome.[8]

Part 2: Biophysical Assays - Confirming Direct Binding

While biochemical assays measure the effect of a compound on kinase activity, biophysical assays directly measure the binding of the compound to the kinase protein. These assays are crucial for confirming that the inhibitor interacts directly with the target and for determining the binding affinity (KD).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor chip in real-time.[13][14] SPR can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[14]

Objective: To determine the binding kinetics and affinity of an inhibitor to a target kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified kinase with a free amine group for immobilization

  • Test compound serially diluted in running buffer

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Kinase Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified kinase over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the immobilized kinase surface.

    • Monitor the change in the refractive index in real-time to generate sensorgrams showing the association and dissociation phases.[14]

    • Regenerate the sensor surface between each compound injection using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Isothermal Titration Calorimetry (ITC)

ITC is another powerful biophysical technique that measures the heat released or absorbed during a binding event.[15][16] By titrating the inhibitor into a solution containing the kinase, ITC can directly determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[16]

G cluster_0 ITC Principle Syringe Syringe with Inhibitor Cell Sample Cell with Kinase Syringe->Cell Titration Heat Heat Change (ΔH) Cell->Heat Binding Event Binding_Curve Binding Curve Heat->Binding_Curve Integration Thermo_Params KD, n, ΔH, ΔS Binding_Curve->Thermo_Params Fitting

Caption: Workflow of an Isothermal Titration Calorimetry (ITC) Experiment.

Part 3: Cell-Based Assays - Validating Activity in a Biological Context

While biochemical and biophysical assays are essential for initial characterization, it is crucial to demonstrate that an inhibitor is active in a cellular environment.[17] Cell-based assays provide a more biologically relevant context to assess an inhibitor's efficacy.

Target Engagement Assays

Target engagement assays confirm that the inhibitor can enter the cell and bind to its intended kinase target. A common method for assessing target engagement is to measure the inhibition of phosphorylation of a known downstream substrate of the target kinase.

Objective: To determine if a kinase inhibitor blocks the phosphorylation of a downstream target in cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time. Include a DMSO-treated control.

    • If the kinase is activated by a specific stimulus, treat the cells with the stimulus for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against the total substrate protein as a loading control.[18][19]

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Calculate the ratio of phosphorylated to total substrate for each treatment condition and normalize to the DMSO control.

Cellular Functional Assays

Ultimately, the goal of a kinase inhibitor is to elicit a desired functional response in cells, such as inhibiting proliferation or inducing apoptosis.

  • Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo® are used to measure the effect of the inhibitor on cell viability and proliferation.

  • Apoptosis Assays: The induction of apoptosis can be measured by assays that detect caspase activation, annexin V staining, or DNA fragmentation.

Conclusion

The development of kinase inhibitors is a complex but rewarding endeavor that has led to significant advances in the treatment of numerous diseases. A successful kinase inhibitor discovery program relies on a robust and well-designed screening cascade that integrates biochemical, biophysical, and cell-based assays. By understanding the principles behind these assays and implementing rigorous experimental protocols, researchers can effectively identify and optimize novel kinase inhibitors with the potential to become life-saving therapies.

References

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (n.d.). Frontiers. Retrieved February 8, 2024, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 8, 2024, from [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2023, July 25). MDPI. Retrieved February 8, 2024, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved February 8, 2024, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved February 8, 2024, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved February 8, 2024, from [Link]

  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025, February 26). Sino Biological. Retrieved February 8, 2024, from [Link]

  • Kinase inhibitors in clinical practice: An expanding world. (2013, November 1). Journal of Allergy and Clinical Immunology. Retrieved February 8, 2024, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved February 8, 2024, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved February 8, 2024, from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved February 8, 2024, from [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025, June 21). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020, October 19). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • High-throughput kinase assay based on surface plasmon resonance. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, August 12). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Custom Kinase Assay Services. (n.d.). Reaction Biology. Retrieved February 8, 2024, from [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

  • Inhibition of the Kinase Cascade Can Be Quantitative. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

  • High-Throughput Kinase Assay Based on Surface Plasmon Resonance. (2025, August 6). ResearchGate. Retrieved February 8, 2024, from [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, May 5). Labiotech.eu. Retrieved February 8, 2024, from [Link]

  • FDA-approved small-molecule kinase inhibitors. (n.d.). DTU Inside. Retrieved February 8, 2024, from [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019, October 29). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (n.d.). AACR Journals. Retrieved February 8, 2024, from [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022, June 16). MDPI. Retrieved February 8, 2024, from [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, December 16). Taylor & Francis Online. Retrieved February 8, 2024, from [Link]

  • relevant molecular targets. (n.d.). FDA. Retrieved February 8, 2024, from [Link]

  • The isothermal titration calorimetry assays were employed to... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS. Retrieved February 8, 2024, from [Link]

  • SPR (Biacore) Assay. (n.d.). Gifford Bioscience. Retrieved February 8, 2024, from [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017, August 29). PubMed. Retrieved February 8, 2024, from [Link]

  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (n.d.). UNT Health Science Center. Retrieved February 8, 2024, from [Link]

Sources

Method

Application Note: Targeted Synthesis of Deuterated 2-(4-(Trifluoromethoxy)phenyl)morpholine for DMPK Profiling

Here is a detailed Application Note and Protocol guide for the synthesis of deuterated 2-(4-(Trifluoromethoxy)phenyl)morpholine, designed for metabolic stability profiling. [1] Executive Summary & Scientific Rationale Th...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the synthesis of deuterated 2-(4-(Trifluoromethoxy)phenyl)morpholine, designed for metabolic stability profiling.

[1]

Executive Summary & Scientific Rationale

The morpholine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for piperazines or as a solubility-enhancing moiety.[1][2] However, the morpholine ring and the benzylic carbon (C2) are susceptible to oxidative metabolism by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).

This guide details the synthesis of 2-(4-(trifluoromethoxy)phenyl)morpholine-2-d1 (benzylic deuterium) and morpholine-3,3,5,5-d4 analogs.[1] The introduction of deuterium at these specific "metabolic hotspots" exploits the Deuterium Kinetic Isotope Effect (DKIE) . Because the C-D bond is stronger than the C-H bond (bond dissociation energy difference


 1.2–1.5 kcal/mol), rate-limiting metabolic abstraction steps can be significantly retarded, potentially improving the drug's half-life (

) and reducing the formation of reactive metabolites.
Metabolic Hotspots & Retrosynthesis

The primary sites of metabolic liability in 2-phenylmorpholines are:

  • Site A (Benzylic C2): Susceptible to hydroxylation and ring-opening.[1]

  • Site B (Morpholine C3/C5): Susceptible to

    
    -carbon oxidation leading to lactam formation or ring cleavage.
    

The synthesis strategy below is modular , allowing researchers to incorporate deuterium at Site A, Site B, or both, depending on the reagents selected.

Visualizing the Strategy

The following diagram illustrates the metabolic liability sites and the convergent synthetic route.

G cluster_0 Metabolic Liabilities cluster_1 Modular Synthesis Target 2-(4-(OCF3)Ph)morpholine C2_Ox Benzylic Oxidation (C2) (Major Liability) Target->C2_Ox CYP450 C3_Ox N-Dealkylation/Lactam (C3/C5) Target->C3_Ox CYP450 SM1 4-(Trifluoromethoxy) acetophenone SM1->Target Bromination -> Amination -> Reduction -> Cyclization Reagent1 NaBD4 (Deuterium Source A) Reagent1->Target Installs D at C2 Reagent2 Ethanolamine-d4 (Deuterium Source B) Reagent2->Target Installs D4 at C3/C5

Figure 1: Metabolic liability mapping and modular deuterium incorporation strategy.

Detailed Synthetic Protocols

Route A: Synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine-2-d1 (Benzylic Deuteration)

Objective: Install a single deuterium atom at the chiral benzylic center (C2) to suppress benzylic oxidation.[1]

Materials Required
  • Precursor: 4'-(Trifluoromethoxy)acetophenone (CAS: 85554-72-9)[1]

  • Reagents: Bromine (

    
    ), N-Benzyl-ethanolamine, Sodium Borodeuteride (
    
    
    
    , >99% D), Sulfuric Acid (
    
    
    ), Palladium on Carbon (Pd/C).
  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Diethyl Ether.

Step 1:

-Bromination[1]
  • Dissolve 4'-(trifluoromethoxy)acetophenone (10.0 mmol) in DCM (20 mL).

  • Add a catalytic amount of

    
     (0.1 eq).
    
  • Add Bromine (10.0 mmol) dropwise at 0°C.

  • Stir at RT for 2 hours until decolorization is complete.

  • Quench with saturated

    
    , extract with DCM, and concentrate to yield 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one .
    
Step 2: Amination with N-Benzyl Ethanolamine[1]
  • Dissolve the bromoketone (from Step 1) in dry THF (30 mL).

  • Add N-benzyl-ethanolamine (2.0 eq) and

    
     (2.0 eq).
    
  • Stir at RT for 12 hours.

  • Filter salts and concentrate.[1] Purify the residue (flash chromatography, Hex/EtOAc) to isolate the aminoketone intermediate .

    • Note: Using N-benzyl protection prevents poly-alkylation and facilitates the final purification.[1]

Step 3: The Deuterium Switch (Reduction)

This is the critical step for benzylic deuteration.

  • Dissolve the aminoketone (5.0 mmol) in dry Methanol (20 mL) at 0°C.

  • Add Sodium Borodeuteride (

    
    )  (1.5 eq) portion-wise.
    
    • Mechanism:[1][3][4][5][6] The deuteride (

      
      ) attacks the carbonyl carbon, converting the 
      
      
      
      to
      
      
      .
  • Stir for 2 hours at 0°C, then warm to RT for 1 hour.

  • Quench with

    
     or dilute HCl. Extract with EtOAc.[1]
    
  • Result: 1-(4-(trifluoromethoxy)phenyl)-2-(benzyl(2-hydroxyethyl)amino)ethanol-1-d1 .

Step 4: Cyclization & Deprotection[1]
  • Cyclization: Treat the diol intermediate with concentrated

    
     (5 mL) at 0°C, then heat to 70°C for 4 hours. (Alternatively, use triflic anhydride for milder conditions).
    
  • Pour onto ice, basify with NaOH (pH 10), and extract with DCM.

  • Deprotection: Dissolve the N-benzyl morpholine in MeOH. Add 10% Pd/C (10 wt%) and stir under

    
     atmosphere (balloon) for 12 hours.
    
  • Filter through Celite and convert to the Hydrochloride salt using HCl in ether.

Final Product: 2-(4-(Trifluoromethoxy)phenyl)morpholine-2-d1 HCl.

Route B: Synthesis of Ring-Deuterated Analog (d4)

Objective: Install deuterium at the morpholine ring carbons (C3, C5) to suppress N-dealkylation.

Modification to Protocol

Follow the steps in Route A , but with the following substitutions:

  • Step 2 Substitution: Instead of standard N-benzyl-ethanolamine, use N-benzyl-ethanolamine-1,1,2,2-d4 .[1]

    • Source: Can be synthesized by reacting Benzylamine with Ethylene oxide-d4 or 2-Bromoethanol-1,1,2,2-d4 .[1]

  • Step 3 Substitution: Use standard Sodium Borohydride (

    
    ) if benzylic deuteration is not desired. Use 
    
    
    
    if both sites need deuteration (d5 analog).

Analytical Validation

Before metabolic testing, the isotopic enrichment must be validated.

Analytical MethodParameter to VerifyAcceptance Criteria
1H NMR (500 MHz) Integration of Benzylic Proton (C2)Signal at

~4.5 ppm should be absent (or <2% residual H) for d1-analog.[1]
HRMS (ESI+) Mass Shift[M+H]+ = 249.09 (Non-deuterated) vs. 250.10 (d1) or 253.12 (d4).
Isotopic Purity % Deuterium Incorporation> 98% D incorporation required for valid kinetic studies.[1]

Protocol: Microsomal Metabolic Stability Assay

This assay compares the Intrinsic Clearance (


) of the deuterated analog vs. the proteo-analog.
Materials
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).[1]
    
  • Test Compounds: Proteo-analog and Deutero-analog (1 µM final conc).

Workflow
  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation of DKIE

Calculate the slope (


) of the natural log of remaining compound vs. time.




  • Interpretation: A DKIE > 2.0 suggests the deuterated site is involved in the rate-determining metabolic step, indicating potential for improved in vivo pharmacokinetics.[1]

References

  • Medicinal Chemistry of Morpholines: Kourounakis, A. P., et al. (2024).[2] "Medicinal chemistry of 2,2,4-substituted morpholines." E3S Web of Conferences.

  • Deuterium in Drug Development: Tung, R. D. (2016). "Deuterium Kinetic Isotope Effects in Drug Design." Innovations in Pharmaceutical Technology. (General reference for Concert Pharma methodology)

  • Synthesis of 2-Phenylmorpholines: Hourani, S., et al. (2015).[1] "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine." Journal of Pharmacy and Pharmacology. (Contextual analog synthesis)

  • Metabolic Stability Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

  • Deuteration Reagents & Methods: Loh, T. P., et al. (2020).[7] "Scalable and selective deuteration of (hetero)arenes."[8] Nature Communications.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine

Welcome to the technical support center for the synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yield, and ensure the highest purity of your target compound.

Introduction: The Challenge and Importance

2-(4-(Trifluoromethoxy)phenyl)morpholine is a valuable scaffold in modern drug discovery. The trifluoromethoxy (-OCF3) group is a powerful bioisostere for other functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of this and related 2-arylmorpholines is not without its challenges, which can range from low conversion rates to difficult-to-remove impurities. This guide provides a systematic approach to troubleshooting and optimizing the synthesis.

The most common and adaptable synthetic strategy involves a two-step process: the opening of a suitable epoxide with an amine, followed by an intramolecular cyclization. This guide will focus on optimizing this widely-used pathway.

General Synthetic Workflow

A robust method for synthesizing 2-arylmorpholines involves the reaction of a styrene oxide with ethanolamine, followed by a cyclization step to form the morpholine ring. This approach offers good control over the introduction of the aryl moiety at the 2-position.

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Intramolecular Cyclization A 4-(Trifluoromethoxy)styrene Oxide C Intermediate Amino Alcohol A->C Nucleophilic Attack B Ethanolamine B->C D Intermediate Amino Alcohol E Final Product: 2-(4-(Trifluoromethoxy)phenyl)morpholine D->E Dehydration/ Cyclization (e.g., H2SO4, heat)

Caption: General two-step synthesis of 2-(4-(trifluoromethoxy)phenyl)morpholine.

Troubleshooting and Optimization (FAQ)

This section is structured to address specific problems you may encounter during your experiments.

Issue 1: Low Overall Yield or Incomplete Reaction

Q: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A: Low yield is a common issue that can often be traced back to suboptimal reaction conditions in either the ring-opening or cyclization step.

  • Causality: The initial epoxide ring-opening is a nucleophilic addition that can be sluggish if not properly catalyzed or heated. The subsequent cyclization is a dehydration reaction that requires forcing conditions to drive the equilibrium toward the product.[3][4]

  • Troubleshooting Steps:

    • Temperature Control (Cyclization): The dehydration/cyclization step is often the yield-determining step. It typically requires high temperatures, often in the range of 180-210°C, when using strong acids like H₂SO₄.[3] A temperature drop of even 10-15°C can dramatically reduce the reaction rate and lead to an incomplete conversion.[3] Ensure you are using a calibrated high-temperature thermometer and a reliable heating source (e.g., a heating mantle with a stirrer).

    • Reaction Time: These reactions, particularly the cyclization, can be slow. Ensure you are running the reaction for a sufficient duration. For acid-catalyzed cyclizations, this can be upwards of 15 hours.[3][4] Monitor the reaction progress by TLC or GC-MS to determine the point of maximum conversion.

    • Catalyst/Dehydrating Agent: The concentration and choice of acid are critical. Concentrated sulfuric acid is commonly used.[3] Ensure you are using the correct stoichiometry. Insufficient acid will result in an incomplete reaction, while an excessive amount can lead to charring and side product formation.

    • Solvent Choice: For the initial ring-opening step, a protic solvent like ethanol or isopropanol can facilitate the reaction. For the cyclization, high-boiling solvents like toluene or xylene can be used with a Dean-Stark apparatus to remove water and drive the reaction forward. Some procedures also perform the cyclization neat.[5]

Q: Could the trifluoromethoxy group be affecting the reaction?

A: Yes. The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing. This property can influence the reactivity of the styrene oxide starting material. The electron-withdrawing nature deactivates the aromatic ring, which can make the epoxide slightly less susceptible to nucleophilic attack compared to electron-rich analogs. You might need to employ slightly more forcing conditions (higher temperature or longer reaction time) for the initial ring-opening step to achieve full conversion.

Issue 2: Formation of Significant Side Products

Q: I'm observing multiple spots on my TLC plate that are difficult to separate from the product. What are these likely impurities and how can I avoid them?

A: Side product formation is often related to the reactivity of the reagents and intermediates. The most common impurities are dimers, polymers, and products of rearrangement.

  • Causality: Ethanolamine has two nucleophilic sites (the amine and the hydroxyl group). While the amine is significantly more nucleophilic, side reactions involving the hydroxyl group can occur. Additionally, under harsh acidic conditions, the intermediate amino alcohol can undergo side reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of ethanolamine in the first step to ensure the epoxide is fully consumed and to minimize epoxide polymerization. A 1.1 to 1.5 molar excess is a good starting point.

    • Stepwise Protocol: A one-pot synthesis can sometimes lead to complex mixtures. Consider a two-step protocol where you isolate and purify the intermediate amino alcohol after the ring-opening step. This ensures that only the desired precursor enters the high-temperature cyclization step, minimizing the formation of impurities.

    • Alternative Cyclization Methods: If the classic strong acid/high-temperature method gives intractable mixtures, consider alternative cyclization strategies. For example, the intermediate amino alcohol can be converted to a better leaving group (e.g., a mesylate or tosylate) on the primary alcohol, followed by an intramolecular Sₙ2 reaction under basic conditions to form the morpholine ring. This is often a much milder approach.[5]

Data Summary: Optimizing Reaction Parameters
ParameterLow SettingRecommended RangeHigh SettingPotential Issues at Extremes
Cyclization Temp. < 160°C180 - 210°C (Acid)> 220°CIncomplete reaction, slow kinetics.
Ethanolamine (eq.) 1.0 eq.1.1 - 1.5 eq.> 2.0 eq.Unreacted epoxide, potential for dimers.
Acid Catalyst (eq.) < 0.5 eq.1.0 - 1.2 eq. (as HCl/H₂SO₄)> 1.5 eq.Incomplete cyclization.
Reaction Time < 8 hours12 - 24 hours> 36 hoursIncomplete conversion.
Issue 3: Purification Challenges

Q: My crude product is a thick, dark oil, and purification by column chromatography is giving poor recovery. What's a better way to purify my product?

A: The basic nature of the morpholine nitrogen and the physical properties of the crude product require a specific purification strategy.

  • Causality: The basic nitrogen atom can cause streaking on silica gel, leading to poor separation and recovery. High-temperature acid-catalyzed reactions often produce colored, tar-like impurities that can be difficult to remove.[4]

  • Troubleshooting Steps:

    • Acid/Base Workup: Before any chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl) to protonate your morpholine product and pull it into the aqueous layer. The non-basic, non-polar impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12 to deprotonate your product. Finally, extract your neutral amine product back into an organic solvent. This is a highly effective initial purification step.

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.[3][4]

    • Chromatography Optimization: If chromatography is necessary, consider treating your silica gel with triethylamine (~1% in the eluent) to neutralize the acidic sites and prevent streaking of the basic amine product. Alternatively, use a different stationary phase like alumina.

    • Crystallization: The final product may be a crystalline solid or can be converted to a crystalline salt (e.g., hydrochloride or oxalate salt) for purification by recrystallization. This is often the best way to achieve high purity.

G start Low Yield or High Impurity? temp_check Is Cyclization Temp. 180-210°C? start->temp_check Start Here time_check Is Reaction Time >15 hours? temp_check->time_check Yes increase_temp ACTION: Increase & Stabilize Temp. temp_check->increase_temp No two_step Isolate Intermediate Amino Alcohol? time_check->two_step Yes increase_time ACTION: Increase Reaction Time. Monitor by TLC/GC. time_check->increase_time No purification_check Using Acid/Base Workup? two_step->purification_check Yes perform_two_step ACTION: Isolate & Purify Intermediate Before Cyclization. two_step->perform_two_step No perform_workup ACTION: Implement Acid/Base Extraction Before Column. purification_check->perform_workup No end_node Optimized Synthesis purification_check->end_node Yes increase_temp->time_check increase_time->two_step perform_two_step->purification_check perform_workup->end_node

Caption: A stepwise guide to troubleshooting low product yield in this synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds and should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of 2-(Ethanolamino)-1-(4-(trifluoromethoxy)phenyl)ethan-1-ol

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethoxy)styrene oxide (1.0 eq.).

  • Add ethanol (5 mL per 1 g of epoxide) followed by ethanolamine (1.2 eq.).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

  • Monitor the consumption of the starting epoxide by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude oil can be used directly in the next step or purified by column chromatography on silica gel.

Step 2: Cyclization to 2-(4-(Trifluoromethoxy)phenyl)morpholine

  • Caution: This step involves high temperatures and strong acid. Perform in a well-ventilated fume hood.

  • Place the crude amino alcohol from Step 1 into a round-bottom flask equipped for distillation/reflux with a thermocouple to monitor the internal temperature.

  • Slowly and carefully add concentrated sulfuric acid (1.1 eq.) while cooling the flask in an ice bath. The addition is exothermic.[4]

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture. The temperature should be raised to drive off any residual water until the internal temperature reaches 200-210°C.[4]

  • Maintain this temperature for 15 hours. The mixture will darken significantly.[3][4]

  • After 15 hours, allow the mixture to cool to below 100°C.

  • Workup: Slowly and carefully pour the cooled reaction mixture over crushed ice. Then, basify the acidic solution by the slow addition of concentrated NaOH or solid KOH until the pH is >12. Perform this in an ice bath as it is highly exothermic.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or by column chromatography on triethylamine-treated silica gel.

Analytical Characterization

  • GC-MS: Useful for assessing purity and identifying volatile impurities.[6]

  • ¹H and ¹³C NMR: Essential for structural confirmation of the final product and any isolated intermediates.

  • FTIR: Can be used to monitor the disappearance of the broad O-H and N-H stretches of the amino alcohol intermediate.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–819. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved February 8, 2024, from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Lemouzy, S., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(19), 4059. [Link]

  • Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives.
  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • Sharma, P., & Kumar, A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Xie, J.-H., & Zhou, Q.-L. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 52(43), 7061–7064. [Link]

  • Ferreira, R. S., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(11), 1599. [Link]

  • Jurica, J. A., & Nicewicz, D. A. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Garza-Gomez, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5163. [Link]

  • Zhang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8564810. [Link]

  • O’Hagan, D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

Sources

Optimization

purification strategies for fluorinated morpholine compounds

Technical Support Center: Purification of Fluorinated Morpholine Compounds Status: Operational Ticket Focus: Fluorinated Morpholine Derivatives (F-Morpholines) Assigned Specialist: Senior Application Scientist Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Morpholine Compounds

Status: Operational Ticket Focus: Fluorinated Morpholine Derivatives (F-Morpholines) Assigned Specialist: Senior Application Scientist

Welcome to the F-Morpholine Purification Hub

You are likely here because your compound is behaving paradoxically: it is polar yet volatile, basic yet lipophilic, and invisible to standard UV monitoring. Fluorinated morpholines present a "perfect storm" of purification challenges. The introduction of fluorine lowers the pKₐ of the morpholine nitrogen (via inductive electron withdrawal), but rarely enough to prevent interaction with acidic silanols. Furthermore, the C-F bond does not provide a useful UV chromophore.

This guide abandons generic advice to focus on the specific physicochemical conflicts introduced by the fluoro-morpholine scaffold.

Module 1: The "Invisible" Analyte (Detection Strategies)

The Problem: Morpholine rings lack conjugation. Unless your molecule has an attached aryl group, it will be invisible at


. The C-F bond absorbs in the vacuum UV (<190 nm), which is useless for standard flash chromatography.

Troubleshooting Protocol:

Detection MethodSuitabilityTechnical Notes
UV 254 nm 🔴 PoorOnly works if an aryl side-chain is present.
UV 200–210 nm 🟡 ModerateRequires transparent solvents. Use Hexane/Water/MeCN. Avoid Acetone and Ethyl Acetate (they absorb strongly here).
ELSD / CAD 🟢 ExcellentGold Standard. Detects mass, not light. Essential for non-chromophoric amines.
Ninhydrin Stain 🟡 ModerateF-Morpholines are secondary/tertiary amines. Secondary stain well; tertiary require vigorous heating.
Iodine Chamber 🟢 GoodReversible. Good for quick TLC checks of fractions.

Decision Matrix: Choosing Your Detector

DetectionLogic Start Compound Structure Aryl Has Aryl/Heteroaryl Group? Start->Aryl UV254 Use UV 254 nm Aryl->UV254 Yes NoChrom No Chromophore Aryl->NoChrom No Solvent Solvent Cutoff? NoChrom->Solvent LowUV Use UV 205-210 nm (No EtOAc/Acetone) Solvent->LowUV Transparent (MeCN/H2O) ELSD Use ELSD/CAD or RI Detector Solvent->ELSD Absorbing (EtOAc)

Figure 1: Detector selection logic based on structural features and solvent compatibility.

Module 2: The "Sticky" Peak (Tailing & Stationary Phases)

The Problem: Standard silica gel (


) is acidic (pKₐ ~5). Morpholines are basic (pKₐ ~8.3, slightly lower if fluorinated). The amine protonates on the column, forming an ionic bond with the silanol. This results in severe peak tailing (streaking) and yield loss.

The Fluorine Factor: While fluorine makes the amine less basic, it introduces unique dipole moments. Standard C18 columns often fail to separate regioisomers of fluorinated compounds (e.g., 2-F vs. 3-F morpholines).

Strategy A: Mobile Phase Modifiers (The "Blocker" Method)

Use this for standard Silica or C18 columns.

  • For Normal Phase (Silica): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Mechanism:[1][2][3][4] The TEA saturates the acidic silanol sites, allowing your morpholine to pass through unhindered.

  • For Reversed Phase (C18): Use 0.1% Formic Acid or Ammonium Formate buffer (pH 9).

    • Note: High pH (pH 10) is best for peak shape (keeps amine neutral), but ensure your column is rated for it (e.g., hybrid silica).

Strategy B: Specialized Stationary Phases (The "Selector" Method)

Use this for difficult separations of fluorinated isomers.

  • Pentafluorophenyl (PFP) Columns:

    • Why: The PFP ring interacts via

      
       stacking and, crucially, fluorine-fluorine interactions .
      
    • Result: Superior selectivity for fluorinated regioisomers that co-elute on C18.

  • Amine-Functionalized Silica (KP-NH):

    • Why: The surface is already basic. No modifiers needed. No tailing.

Diagram: The Silanol Blocking Mechanism

TailingMechanism cluster_0 Standard Silica (Acidic) cluster_1 With Modifier (TEA) Silanol Si-OH (Acidic Site) Amine Morpholine-NH+ (Trapped) Silanol->Amine Ionic Bond (Tailing) Silanol2 Si-O-TEA+ Product Morpholine (Free Base)

Figure 2: Mechanism of amine tailing on silica and the blocking effect of Triethylamine (TEA).

Module 3: The "Ghost" Yield (Volatility & Isolation)

The Problem: Low molecular weight fluorinated morpholines are often volatile oils. Rotovapping to dryness under high vacuum often results in the compound being pulled into the pump trap.

Protocol: Safe Isolation via Salt Formation Instead of isolating the free base, convert the morpholine to a solid salt immediately after chromatography.

  • Collect Fractions: Pool the pure fractions from your column.

  • Add Acid: Add 1.1 equivalents of HCl (4M in Dioxane) or TFA .

  • Evaporate: Rotovap at moderate pressure (not high vacuum) until a solid precipitates.

  • Triturate: Add diethyl ether to the residue. The fluorinated morpholine salt will likely be insoluble in ether, while impurities remain in solution.

  • Filter: Isolate the stable, non-volatile solid salt.

Frequently Asked Questions (Troubleshooting)

Q: I am using a PFP column, but my fluorinated isomers still aren't separating.

  • A: Switch your solvent system. PFP columns are sensitive to the "proton donor" capability of the solvent. If using Methanol (protic), switch to Acetonitrile (aprotic). The dipole interactions between the fluorine on your morpholine and the PFP ring are often stronger in aprotic solvents.

Q: My compound streaks even with 1% TEA in the mobile phase.

  • A: You may be overloading the column, or the silica is exceptionally acidic.

    • Pre-wash the column: Flush the column with 5% TEA in Hexane before loading your sample.

    • Switch to DCM/MeOH/NH₄OH: Use a system of DCM:MeOH:NH₄OH (90:10:1). The ammonium hydroxide is a stronger silanol blocker than TEA.

Q: Can I use UV detection if I derivatize the morpholine?

  • A: Yes. If you cannot use ELSD, react the crude morpholine with Cbz-Cl or Fmoc-Cl before purification. This adds a UV chromophore.[5][6] Purify the protected amine (easy to see at 254 nm), then deprotect (hydrogenation for Cbz, piperidine for Fmoc) after isolation. Note: This adds two synthetic steps.

References

  • Selectivity of Fluorinated St

    • Title: "Fluorinated Stationary Phases: Selectivity and Retention Mechanisms"
    • Source: Mac-Mod Analytical / ACE HPLC
    • URL:[Link]

  • Purific

    • Title: "How do I purify ionizable organic amine compounds using flash column chrom
    • Source: Biotage Technical Blog
    • URL:[Link]

  • pKa Shifts in Fluorin

    • Title: "Structural Effects of Morpholine Replacement... on Class I PI3K Isoform Inhibition" (Discusses pKa shifts of substituted morpholines)
    • Source: N
    • URL:[Link]

  • Detection of Non-Chromophoric Compounds Title: "Universal Detection in Liquid Chromatography (ELSD/CAD)" Source: Thermo Fisher Scientific Learning Center

Sources

Troubleshooting

byproduct formation in the synthesis of 2-aryl morpholines

A Guide to Byproduct Formation, Troubleshooting, and Optimization Welcome to the technical support center for the synthesis of 2-aryl morpholines. As a Senior Application Scientist, my goal is to provide you with not jus...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Byproduct Formation, Troubleshooting, and Optimization

Welcome to the technical support center for the synthesis of 2-aryl morpholines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the challenges you may encounter in your research. This guide is structured to help you diagnose and resolve common issues related to byproduct formation, a critical hurdle in achieving high yield and purity for these medicinally important scaffolds.[1]

The 2-aryl morpholine motif is a cornerstone in modern drug discovery, valued for conferring favorable pharmacokinetic properties such as enhanced solubility, metabolic stability, and modulated basicity.[1] However, their synthesis is often plagued by competing side reactions that can be sensitive to subtle changes in reaction conditions. This guide will walk you through the causality of these issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)
FAQ 1: My primary starting material, the imine precursor for a photocatalytic reaction, seems to be degrading. What is the likely cause?

Answer: Imine instability is a common issue, particularly under the acidic conditions often required for photocatalytic annulation strategies.[1] The primary cause of degradation is hydrolysis. Trace amounts of water in your solvents or reagents can hydrolyze the imine back to its constituent amine and aldehyde starting materials.

In the context of photocatalytic reactions using pyrylium catalysts, this degradation pathway can be particularly problematic. The liberated amine can react with the pyrylium photocatalyst itself, leading to the formation of a Katritzky salt.[1] This not only consumes your starting material but also deactivates the catalyst, bringing the desired reaction to a halt.

Key Insight: The use of a Brønsted acid, such as triflic acid (TfOH), is often crucial. It protonates the imine to form a more stable iminium ion and also protonates any trace amine that forms, preventing it from reacting with the photocatalyst.[1]

FAQ 2: I am attempting a synthesis from a 1,2-amino alcohol and an alkylating agent like ethylene sulfate and observing incomplete conversion and side products. What's happening?

Answer: While methods using reagents like ethylene sulfate offer a green and efficient route to morpholines, they are not without pitfalls.[2][3] One significant side reaction involves the solvent. If you are using an alcohol co-solvent, such as isopropanol (IPA), it can compete with the amino alcohol and react with the ethylene sulfate.[2] This reaction generates an acid equivalent, which then protonates your 1,2-amino alcohol starting material. The resulting ammonium salt is no longer nucleophilic, effectively halting the desired reaction and leading to incomplete conversion.[2]

Troubleshooting:

  • Solvent Choice: Re-evaluate the reaction in the absence of an alcohol co-solvent. Switching to a non-nucleophilic solvent like acetonitrile (MeCN) can significantly increase yield and purity.[2]

  • Purity of Starting Materials: Ensure your 1,2-amino alcohol is free of acidic impurities that could prematurely quench its nucleophilicity.

FAQ 3: My reaction is producing a mixture of diastereomers. Why is the stereocontrol poor, and how can I improve it?

Answer: Achieving high diastereoselectivity is a central challenge in synthesizing substituted morpholines, especially those with stereocenters at the 2- and 3-positions. The relative stereochemistry is often determined during the key cyclization step.

For instance, in modern photocatalytic annulations, the high diastereoselectivity for the trans product is a result of kinetic control during the cyclization of a key radical intermediate; it is not due to the epimerization of an initially formed cis isomer to the more thermodynamically stable trans product.[1] Factors that influence the transition state of this cyclization will dictate the stereochemical outcome.

In other methods, such as those involving the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts, the regio- and diastereocontrol are also critical factors to consider.[4]

Key Insight: The choice of catalyst, solvent, and additives can profoundly influence the diastereoselectivity. For photocatalytic methods, Lewis acids (e.g., CuBr) have been shown to be crucial in achieving high yields and may also play a role in organizing the transition state for cyclization.[1]

Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Carboamination for Morpholine Synthesis

This guide addresses issues in the synthesis of 2-aryl morpholines via Pd-catalyzed intramolecular carboamination of N-allylic ethanolamine derivatives, a powerful method for forming cis-disubstituted products.[5]

Problem: The reaction shows low conversion to the desired morpholine, and TLC/LCMS analysis reveals multiple, less polar byproducts.

Workflow for Troubleshooting Pd-Catalyzed Carboamination

G cluster_byproducts Potential Byproducts & Solutions start Low Yield in Pd-Catalyzed Carboamination check_catalyst Step 1: Verify Catalyst/Ligand Integrity - Is the Pd source active? - Is the phosphine ligand oxidized? start->check_catalyst check_base Step 2: Evaluate Base - Is the base strong enough (e.g., NaOtBu)? - Is it fully dissolved or sufficiently active? check_catalyst->check_base check_temp Step 3: Analyze Reaction Temperature - Is temperature too high, causing decomposition? - Is it too low, preventing catalyst turnover? check_base->check_temp analyze_byproducts Step 4: Characterize Byproducts - Use LCMS, GCMS, and NMR check_temp->analyze_byproducts heck Heck-type Product (Alkene Isomerization) analyze_byproducts->heck reduction Simple Reduction Product (Loss of Aryl Halide) analyze_byproducts->reduction homocoupling Homocoupling of Aryl Halide analyze_byproducts->homocoupling solution_heck Solution: - Use bulky phosphine ligands - Lower reaction temperature heck->solution_heck solution_reduction Solution: - Ensure anhydrous conditions - Check for H-donor impurities reduction->solution_reduction solution_homocoupling Solution: - Use fresh Pd(0) source - Slower addition of aryl halide homocoupling->solution_homocoupling

Caption: Troubleshooting workflow for low-yield Pd-catalyzed reactions.

Detailed Protocol: Identifying and Minimizing Heck-Type Byproducts

Heck-type byproducts arise from a competing reaction pathway where, after oxidative addition of the aryl halide to the Pd(0) center, the complex undergoes a migratory insertion with the alkene followed by β-hydride elimination instead of the desired reductive elimination to form the morpholine ring.

  • Confirmation: Isolate the main byproduct. A ¹H NMR spectrum showing vinylic protons that are absent in the starting material, coupled with a mass consistent with the starting material, is strong evidence of a Heck-type isomerization byproduct.

  • Ligand Modification: The choice of phosphine ligand is critical.[5] Switch from simple ligands like triphenylphosphine to bulkier, more electron-rich ligands such as tri(2-furyl)phosphine or Buchwald-type biaryl phosphine ligands. These can favor the C-N or C-O bond-forming reductive elimination over β-hydride elimination.

  • Temperature Control: Lower the reaction temperature in 5-10 °C increments. While this may slow the reaction, it often disproportionately slows the rate of β-hydride elimination compared to the desired cyclization.

  • Solvent and Base: The choice of solvent and base (e.g., toluene and sodium tert-butoxide) is often optimal, but ensure the base is of high quality and added under an inert atmosphere to maintain catalyst activity.[5]

Guide 2: Optimizing Diastereoselectivity in Photocatalytic Morpholine Annulation

This guide focuses on improving the diastereomeric ratio (d.r.) in the synthesis of 2,3-disubstituted morpholines via visible-light photocatalysis.[1]

Problem: The reaction produces the desired 2-aryl morpholine, but with a low diastereomeric ratio (<5:1), making purification difficult and lowering the yield of the desired stereoisomer.

Key Parameters Influencing Diastereoselectivity

ParameterStandard ConditionOptimized Condition for Higher trans-SelectivityRationale
Lewis Acid None or 10 mol%20 mol% CuBrThe copper salt is critical for achieving high yields and likely plays a key role in organizing the transition state of the radical cyclization to favor the trans isomer.[1]
Brønsted Acid 1.0 equiv TfOH1.0-1.2 equiv TfOHEnsures complete formation of the iminium ion, which is the substrate for the key C-H activation and cyclization. Prevents catalyst and product degradation.[1]
Temperature Ambient (uncontrolled)Ambient (fan-cooled, ~25 °C)Prevents thermal decomposition of the imine and other thermally induced side reactions that could lower selectivity. The photocatalytic cycle is generally not highly temperature-dependent.[1]
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)While both are chlorinated solvents, subtle differences in polarity and coordinating ability can influence the reaction. DCE was found to be optimal in benchmark studies.[1]

Experimental Protocol: Step-by-Step Optimization

  • Establish Baseline: Run the reaction under your current conditions and carefully determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Lewis Acid Screen: Set up parallel reactions with different Lewis acids (e.g., CuBr, Cu(OTf)₂, Sn(OTf)₂). Use the optimized loading of 20 mol%.[1] Analyze the d.r. for each. CuBr is often the most effective.

  • Ensure Anhydrous Conditions: Dry your solvent over molecular sieves. Add 4 Å molecular sieves directly to the reaction vessel. Water can lead to imine hydrolysis, which disrupts the entire catalytic cycle.[1]

  • Control Temperature: Place the reaction vessel in a water bath or ensure consistent airflow (e.g., with a small fan) to dissipate heat from the LED light source. Overheating can lead to decomposition.[1]

  • Confirm Stereochemistry: After optimization, synthesize a larger batch and purify the major diastereomer. The relative trans configuration can be confirmed by X-ray crystallography or by NOE experiments in NMR.[1]

Mechanistic Insight: The Role of Acids in Selectivity

The high diastereoselectivity is achieved through a carefully controlled radical cyclization pathway.

G cluster_main Proposed Photocatalytic Cycle for Diastereoselective Annulation cluster_additives Role of Additives PC Photocatalyst (PC) PC_star PC* PC->PC_star Blue Light (hν) PC_reduced PC•⁻ PC_star->PC_reduced e⁻ transfer PC_reduced->PC e⁻ transfer Imine Imine Substrate (7a) Iminium Iminium Ion (25) Radical_Cation Radical Cation (26) Iminium->Radical_Cation PC* Benzylic_Radical Benzylic Radical (27) Radical_Cation->Benzylic_Radical -H⁺ Cyclized_Radical Cyclized Radical Cation (28) (Key Stereodetermining Step) Benzylic_Radical->Cyclized_Radical 6-endo-trig cyclization (Favors trans transition state) Product_H Protonated Product (30) Cyclized_Radical->Product_H PC•⁻ TfOH TfOH TfOH->Imine Protonates to form Iminium TfOH->Product_H Prevents product oxidation CuBr CuBr (Lewis Acid) CuBr->Benzylic_Radical May coordinate & influence transition state geometry

Caption: Key steps in the photocatalytic cycle showing where selectivity is established.

This diagram illustrates that after the formation of the benzylic radical, the intramolecular 6-endo-trig cyclization onto the iminium ion is the stereodetermining step. The additives, particularly the Lewis acid, are believed to influence the conformation of this transition state to strongly favor the formation of the trans diastereomer.[1]

References
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 5, 2026, from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ResearchGate. [Link]

  • Pérez-Saldivar, M., et al. (2026). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. ACS Publications. [Link]

  • Wang, D., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14818–14824. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Scribd. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Zhang, Z., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(15), 4125-4130. [Link]

Sources

Optimization

Technical Support Center: Managing Side Reactions in Trifluoromethoxylation Processes

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting OCF₃ Incorporation & Side Reaction Management Executive Summary: The "Fluorine Effect" Paradox The trifluoromethoxy (OCF₃) g...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting OCF₃ Incorporation & Side Reaction Management

Executive Summary: The "Fluorine Effect" Paradox

The trifluoromethoxy (OCF₃) group is a "privileged" motif in medicinal chemistry due to its unique combination of high lipophilicity (Hansch π = 1.04) and conformational flexibility. However, its introduction is notoriously difficult compared to the trifluoromethyl (CF₃) group.

The core challenge lies in the instability of the trifluoromethoxide anion (⁻OCF₃) . Unlike ⁻CF₃, which is stabilized by the "negative hyperconjugation" of fluorine, the oxygen atom in ⁻OCF₃ makes the species prone to rapid decomposition into carbonic difluoride (COF₂) and fluoride (F⁻) above -30°C. Furthermore, in radical processes, the •OCF₃ radical is short-lived and susceptible to β-scission.

This guide addresses the three most common failure modes: Reagent Decomposition (Fluorination) , Homocoupling (Biaryl Formation) , and Regioselectivity Errors (C- vs. O-attack) .

Troubleshooting Guide (Q&A)

Category A: Nucleophilic Protocols (Silver-Mediated)[1]

Q1: My reaction yields are low, and I am isolating significant amounts of fluorinated arene (Ar-F) instead of the desired ether (Ar-OCF₃). What is happening?

Diagnosis: You are experiencing Fluoride Elimination . This occurs when the Ag-OCF₃ intermediate decomposes before transmetallation or reductive elimination can occur. The decomposition releases COF₂ and a fluoride ion, which then reacts with the aryl substrate or the silver center to form Ar-F.

Corrective Actions:

  • Temperature Discipline: Ensure the reaction temperature never exceeds -30°C during the initial reagent activation phase. The equilibrium between AgOCF3 and AgF + COF2 shifts to the right at higher temperatures.

  • "Limiting Reagent" Strategy: Do not use the aryl substrate as the limiting reagent. Use an excess of the AgOCF₃ source (2-3 equivalents) relative to the substrate.

  • Ligand Stabilization: If using a specific catalyst (e.g., Pd or Cu), increase the steric bulk of the ancillary ligands. Bulky ligands can accelerate the reductive elimination step, favoring C-O bond formation over β-fluoride elimination.

Q2: I observe significant biaryl formation (Ar-Ar) in my silver-mediated cross-coupling. How do I suppress this homocoupling?

Diagnosis: This is a classic side reaction in oxidative cross-couplings involving silver. The aryl-silver intermediate (Ar-Ag) is prone to disproportionation or oxidation-induced dimerization.

Corrective Actions:

  • Solvent Polarity: Switch to a less polar solvent system if possible. High polarity solvents stabilize the charged intermediates that lead to homocoupling. A mixture of THF/Acetone is standard, but reducing the acetone ratio can help.

  • Slow Addition: Add the oxidant (if using an oxidative protocol) or the aryl source slowly to keep the concentration of the active Ar-Ag species low relative to the OCF₃ source.

  • Use of TFMT: Ensure you are using Trifluoromethyl triflate (TFMT) as the OCF₃ precursor in situ. It generates the anion more cleanly than trying to use pre-formed salts which might be wet (water promotes homocoupling).

Category B: Radical Protocols (Photoredox)

Q3: In my photoredox reaction, I am seeing N-arylation products instead of trifluoromethoxylation. Why?

Diagnosis: You are likely using an N-OCF₃ reagent (e.g., a pyridinium salt). Upon single-electron reduction, the N-O bond cleaves. This fragmentation can produce either the desired •OCF₃ radical or an N-centered radical.[1] If the N-radical is more stable or kinetically favored to react with the arene, you get N-arylation.

Corrective Actions:

  • Reagent Selection: Switch to a "Second Generation" reagent where the N-heterocycle is electronically tuned (e.g., electron-deficient benzimidazoles) to favor the release of the •OCF₃ radical.[1][2]

  • Lewis Acid Additives: The addition of a Lewis Acid (like BF₃·OEt₂) can coordinate to the nitrogen after reduction, preventing it from reacting with the arene and promoting the release of the •OCF₃ species.[1][2][3][4][5][6][7]

Q4: I am detecting trifluoromethylated products (Ar-CF₃) mixed with my OCF₃ product. Is my reagent impure?

Diagnosis: No, this is Radical Fragmentation . The •OCF₃ radical is thermodynamically unstable and can extrude an oxygen atom (or decompose via other pathways) to form a •CF₃ radical. This is time-dependent.

Corrective Actions:

  • Increase Substrate Concentration: The •OCF₃ radical has a short lifetime. You must intercept it rapidly. Increase the concentration of your arene substrate to >0.5 M to ensure the rate of addition to the arene is faster than the rate of radical decomposition.

  • Light Intensity: High-intensity irradiation (high photon flux) can increase the instantaneous concentration of radicals, potentially favoring the primary reaction pathway if the kinetics are second-order dependent on radical concentration (though this varies by mechanism).

Visualizing the Failure Modes

The following diagram illustrates the critical "forks in the road" where side reactions occur during the Ag-mediated process.

Ag_Mediated_Side_Reactions Start Ag-OCF3 Intermediate Pathway_Main Transmetallation/Reductive Elimination Start->Pathway_Main Optimized Conditions Side_Temp Temperature > -30°C Start->Side_Temp Side_Homo High Ar-Ag Conc. / Moisture Start->Side_Homo Product Ar-OCF3 (Desired Ether) Pathway_Main->Product Decomp Decomposition to AgF + COF2 Side_Temp->Decomp Side_Prod_1 Ar-F (Fluorination) Decomp->Side_Prod_1 + Ar-X Homo_Step Disproportionation Side_Homo->Homo_Step Side_Prod_2 Ar-Ar (Biaryl Homocoupling) Homo_Step->Side_Prod_2

Caption: Decision pathways in Ag-mediated trifluoromethoxylation. Red paths indicate failure modes driven by temperature or concentration errors.

Experimental Protocols

Protocol A: Silver-Mediated Nucleophilic Trifluoromethoxylation

Best for: Aryl stannanes and aryl boronic acids.[7][8]

Reagents:

  • TFMT (Trifluoromethyl triflate): The OCF₃ anion source.

  • AgF (Silver Fluoride): The mediator.

  • Substrate: Aryl stannane (Ar-SnBu₃).

Step-by-Step:

  • Preparation of AgOCF₃ (In Situ):

    • In a glovebox, weigh AgF (2.0 equiv) into a dried Schlenk flask.

    • Add anhydrous acetonitrile (CH₃CN).

    • Cool to -30°C (Critical Control Point).

    • Add TFMT (2.0 equiv) slowly via syringe. Stir for 20 mins at -30°C. Note: The solution should remain clear/yellowish. Darkening indicates decomposition.

  • Coupling:

    • Add the Aryl Stannane (1.0 equiv) dissolved in a minimal amount of CH₃CN.

    • Add an oxidative additive if required (e.g., Selectfluor) depending on the specific catalytic cycle, though AgF/TFMT often suffices for stannanes.

  • Reaction:

    • Maintain -30°C for 4 hours.

    • Allow to warm to room temperature only after TLC indicates consumption of the stannane.

  • Workup:

    • Filter through a pad of Celite to remove silver salts.

    • Concentrate and purify via silica gel chromatography.

Validation Check:

  • ¹⁹F NMR: Check for the characteristic OCF₃ signal around -58 ppm .

  • Side Product Check: Look for Ar-F signals (typically -100 to -120 ppm) and CF₃ signals (-60 to -65 ppm).

Protocol B: Photoredox Radical Trifluoromethoxylation

Best for: Direct C-H functionalization of arenes.

Reagents:

  • Photocatalyst: Ru(bpy)₃(PF₆)₂ (2 mol%).

  • Reagent: N-trifluoromethoxy-benzimidazole (or similar "Togni-type" OCF₃ source).

  • Solvent: DCM or CH₃CN (degassed).

Step-by-Step:

  • Setup:

    • Combine Arene (1.0 equiv), Photocatalyst (0.02 equiv), and OCF₃ Reagent (1.5 equiv) in a vial.

    • Add solvent.[4][5][7][8][9]

  • Degassing:

    • Sparge with Argon for 15 minutes. Oxygen quenches the excited state of the catalyst and promotes side reactions.

  • Irradiation:

    • Irradiate with Blue LEDs (450 nm) at room temperature.

    • Fan Cooling: Use a fan to keep the vial at ambient temperature. Heat promotes radical fragmentation to •CF₃.

  • Monitoring:

    • Run for 12-24 hours. Monitor by ¹⁹F NMR.

Data & Selectivity Tables

Table 1: Common Side Products and their ¹⁹F NMR Signatures

SpeciesStructure¹⁹F NMR Shift (approx)Cause
Product Ar-OCF₃-57 to -59 ppmDesired Pathway
Side A Ar-F-100 to -120 ppmFluoride elimination from Ag-OCF₃
Side B Ar-CF₃-60 to -65 ppmRadical fragmentation (•OCF₃ → •CF₃)
Side C Ar-HN/A (¹H NMR)Protodestannylation (wet solvent)
Side D COF₂+10 to +20 ppmDecomposition of OCF₃ anion

References

  • Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids Source: Journal of the American Chemical Society (2011) URL:[Link]

  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents Source: CONICET / Chem. Eur. J. (Review) URL:[Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: NIH / PMC (2020) URL:[Link]

  • Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent Source: Nature Communications (2020) URL:[Link]

Sources

Troubleshooting

optimization of catalytic conditions for C-N bond formation in morpholine synthesis

Technical Support Center: Morpholine Synthesis via C-N Bond Formation Ticket ID: #MORPH-CN-OPT-001 Topic: Optimization of Catalytic Conditions for C-N Bond Formation Assigned Specialist: Senior Application Scientist, Cat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Synthesis via C-N Bond Formation

  • Ticket ID: #MORPH-CN-OPT-001

  • Topic: Optimization of Catalytic Conditions for C-N Bond Formation

  • Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Catalysis Technical Support Center

You have reached the specialized support unit for cross-coupling methodologies. We understand that morpholine introduction is a critical step in medicinal chemistry, often serving as a solubility-enhancing pharmacophore (e.g., Gefitinib, Linezolid).

This guide moves beyond generic textbook advice. It is designed as a dynamic troubleshooting system to help you navigate the specific steric and electronic challenges of coupling morpholine—a secondary cyclic amine containing a potentially chelating oxygen atom—with aryl halides.

Module 1: The "Engine" – Catalyst & Ligand Selection[2]

Q: My standard Pd(PPh3)4 / Pd(OAc)2 system is giving <20% yield. Why is this failing with morpholine?

A: Traditional palladium sources often fail with morpholine due to two primary factors:

  • Reductive Elimination Barrier: Morpholine is a secondary amine. Forming the C-N bond requires a difficult reductive elimination step from the Pd(II) center. Simple phosphines (like

    
    ) lack the necessary bulk to "squeeze" the product off the metal.
    
  • Heteroatom Chelation: The oxygen atom in the morpholine ring can hemilabile coordinate to the Palladium center, effectively poisoning the catalyst by occupying open coordination sites needed for the reaction cycle.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) We strongly recommend switching to RuPhos or BrettPhos class ligands.

  • RuPhos: The "Gold Standard" for secondary amines. Its specific steric bulk promotes reductive elimination, while its electron-rich nature facilitates oxidative addition of the aryl halide.

  • Precatalysts (Pd G3/G4): Use pre-formed precatalysts (e.g., RuPhos Pd G4 ) instead of mixing Pd(OAc)2 + Ligand in situ. This ensures a precise 1:1 Pd:Ligand ratio and rapid initiation, preventing the formation of inactive "Pd-black."

Q: When should I consider Copper (Ullmann-type) instead of Palladium?

A: Copper is the cost-effective alternative but requires higher energy. Switch to Cu-catalysis if:

  • Cost is paramount: For kilogram-scale process chemistry.

  • Halide Identity: You are using Aryl Iodides (Cu works best here) rather than Chlorides.

  • Pd-Poisoning: Your substrate contains sulfur or other soft nucleophiles that irreversibly bind Palladium.

Module 2: Mechanistic Visualization

Understanding where your reaction stalls is key to fixing it.

BuchwaldHartwigMorpholine Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X inserts) Start->OxAdd Step 1 AmineBind Morpholine Binding (Amine Coordination) OxAdd->AmineBind Step 2 BetaHydride Beta-Hydride Elimination (If Alkyl Halide used) OxAdd->BetaHydride Failure Mode B Deprot Deprotonation (Base removes H from N) AmineBind->Deprot Step 3 Poison Catalyst Poisoning (Morpholine O-binding) AmineBind->Poison Failure Mode A RedElim Reductive Elimination (C-N Bond Forms) Deprot->RedElim Step 4 Product N-Aryl Morpholine + Pd(0) RedElim->Product Regenerates Catalyst Product->Start

Figure 1: The catalytic cycle for Morpholine arylation. Note "Failure Mode A," where the morpholine oxygen can sequester the catalyst if the ligand is not bulky enough to prevent it.

Module 3: Optimization Matrix (Base & Solvent)[1]

Q: I see significant hydrolysis of my ester group. Which base should I use?

A: Base selection dictates functional group tolerance. Avoid strong alkoxides if you have sensitive groups.

BaseStrength (

of conj.[1] acid)
CompatibilityRecommendation
NaOtBu Strong (~17)Alkyl/Aryl groups, EthersStandard Choice. Fast kinetics. Incompatible with esters/nitro groups.
LiHMDS Strong (~26)Enolizable ketonesUse for very difficult substrates; soluble in THF/Toluene.

Weak (~10)Esters, Nitriles, AldehydesRecommended for Sensitive Substrates. Requires higher T (80-100°C).

Weak (~12)General PurposeGood balance. Often requires water (1-2%) or phase transfer catalyst.

Module 4: Experimental Protocols

Protocol A: The "Gold Standard" Screening (RuPhos Pd G4)

Use this for initial discovery or difficult substrates.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Aryl Halide (1.0 equiv)

    • Morpholine (1.2 equiv)

    • RuPhos Pd G4 (1–3 mol%) [1]

    • NaOtBu (1.5 equiv)

  • Solvent: Add anhydrous THF or Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 65–80°C for 2–12 hours.

  • Workup: Dilute with EtOAc, filter through a silica/Celite pad (to remove Pd), and concentrate.

Protocol B: The "Robust" Copper Method (Ullmann)

Use this for Aryl Iodides or cost-sensitive scale-up.

  • Preparation: Charge vial with:

    • Aryl Iodide (1.0 equiv)

    • Morpholine (2.0 equiv) - Excess is crucial here.

    • CuI (5–10 mol%)

    • L-Proline (10–20 mol%) or DMEDA (10 mol%) [2]

    • 
        (2.0 equiv)
      
  • Solvent: DMSO or DMF (High boiling point required).

  • Reaction: Heat to 90–110°C for 12–24 hours. Note: Cu-catalysis is slower than Pd.

Module 5: Troubleshooting Workflow

Q: My reaction turned black immediately and stalled. What happened? A: "Pd-Black" formation indicates catalyst decomposition. The ligand failed to stabilize the Pd(0) species.

  • Fix: Switch to a G3/G4 precatalyst (ensures 1:1 ligand/metal ratio).

  • Fix: Ensure rigorous oxygen exclusion (Argon sparge for 10 mins).

Q: I have conversion, but the major product is reduced arene (Ar-H). A: This is hydrodehalogenation.

  • Cause: Solvent impurities (acting as H-source) or

    
    -hydride elimination from the amine (rare for morpholine).
    
  • Fix: Use anhydrous, high-grade solvents. Switch solvent from alcohol/ether to Toluene.

Q: The reaction works for Aryl-Bromide but fails for Aryl-Chloride. A: Aryl chlorides are less reactive (stronger C-Cl bond).

  • Fix: Increase temperature to 100°C.

  • Fix: Switch to XPhos Pd G4 or BrettPhos Pd G4 , which are more active for chlorides [3].

TroubleshootingTree Problem Low Yield / Failure CheckTLC Analyze Crude (LCMS/TLC) Problem->CheckTLC Result1 Starting Material Recovered CheckTLC->Result1 No Reaction Result2 Dehalogenation (Ar-H formed) CheckTLC->Result2 Wrong Product Result3 Pd Black Precipitate CheckTLC->Result3 Cat. Death Sol1 Increase Temp OR Switch to RuPhos/XPhos Result1->Sol1 Sol2 Dry Solvents OR Change Solvent (Toluene) Result2->Sol2 Sol3 Use Precatalyst (G4) Check Inert Atmosphere Result3->Sol3

Figure 2: Rapid diagnostic tree for common experimental failures.

References

  • RuPhos Pd G4 Protocols: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." J. Org. Chem.2014 , 79, 4161–4166.

  • Copper Catalysis (Ullmann): Ma, D.; Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Acc.[2] Chem. Res.2008 , 41, 1450–1460.

  • Ligand Selection Guide: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50.

Sources

Optimization

Technical Support Center: Refinement of Workup Procedures for Basic Morpholine Compounds

Welcome to the Technical Support Center dedicated to the nuanced challenges of working with basic morpholine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced challenges of working with basic morpholine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique purification hurdles associated with this versatile heterocyclic amine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your workup strategies effectively.

Morpholine and its derivatives are invaluable scaffolds in medicinal chemistry and materials science, often imparting favorable pharmacokinetic properties or acting as potent pharmacophores.[1][2] However, their basicity (pKa of morpholine is approximately 8.5), while crucial for their function, frequently complicates isolation and purification. This guide offers a structured approach to navigate these challenges, ensuring the integrity and purity of your final compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the workup of morpholine-containing reaction mixtures.

Q1: My reaction is complete. What is the first and most critical step in working up a reaction containing a basic morpholine derivative?

The initial and most crucial step is to perform a liquid-liquid extraction to partition your basic morpholine compound from non-basic organic impurities and acidic byproducts. This is typically achieved through an acid-base extraction.[3] By washing the crude organic mixture with an aqueous acidic solution (e.g., 1M HCl), your basic morpholine derivative will be protonated, forming a water-soluble ammonium salt.[4][5] This salt will migrate to the aqueous layer, while neutral and acidic organic impurities remain in the organic layer.

Q2: I've performed the acidic wash, but my morpholine compound is now in the aqueous layer. How do I recover it?

To recover your compound, you must neutralize the acidic aqueous layer with a base (e.g., 2M NaOH, NaHCO₃) until the pH is basic (pH 9-10 is a safe target).[4] This deprotonates the morpholine salt, regenerating the neutral, organic-soluble amine. You can then perform a "back-extraction" by adding a fresh organic solvent (like dichloromethane or ethyl acetate) to extract your neutral morpholine compound from the aqueous layer.[5]

Q3: I'm observing a persistent emulsion during my liquid-liquid extraction. What are the best practices to break it?

Emulsions are common when working with amines. To resolve them:

  • Add Brine: Washing with a saturated aqueous solution of NaCl can help break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for a period can lead to phase separation.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite® or glass wool can be effective.

Q4: After extraction and solvent removal, my product is an oil, but I need a solid. What should I do?

If your morpholine derivative is an oil, consider converting it to a salt. By treating a solution of your compound (e.g., in diethyl ether or ethyl acetate) with a solution of an acid like HCl (in ether or dioxane) or oxalic acid, you can often precipitate a stable, crystalline salt, which is generally easier to handle and purify by filtration.

Troubleshooting Guide: Common Workup Issues

This section provides a deeper dive into specific problems that can arise during the purification of morpholine compounds and offers systematic solutions.

Issue 1: Low Recovery After Acid-Base Extraction

Symptoms:

  • Significantly lower than expected yield of the final product.

  • Analysis of the discarded aqueous or organic layers shows the presence of the desired compound.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Protonation/Deprotonation The pH of the aqueous layer was not sufficiently acidic during the initial extraction or not sufficiently basic during the back-extraction.Use a pH meter or pH paper to ensure the pH is < 2 for the acid wash and > 10 for the base wash.[4]
Compound's Salt is Organo-Soluble Highly substituted or lipophilic morpholine derivatives may form salts that have some solubility in the organic layer.Perform multiple extractions with the acidic solution (e.g., 3 x volume of 1M HCl) to ensure complete transfer to the aqueous phase.
Product is Water-Soluble in Neutral Form Morpholine itself and some small, polar derivatives have significant water solubility.[6]After basifying the aqueous layer, extract multiple times with an organic solvent (e.g., 5 x volume of DCM). Consider using a more polar extraction solvent if appropriate.
Issue 2: Product Contamination and Discoloration

Symptoms:

  • The isolated product is a dark, viscous oil or discolored solid.

  • NMR or LC-MS analysis shows the presence of impurities.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Residual Acidic/Basic Reagents Incomplete washing has left behind acidic or basic starting materials or byproducts.Include a neutral water wash and a brine wash after the acid-base extraction sequence to remove residual salts and water.
Oxidation of the Amine Amines can be susceptible to air oxidation, leading to colored impurities.Work under an inert atmosphere (N₂ or Ar) if your compound is particularly sensitive. Consider adding an antioxidant like BHT during workup if compatible.
Thermal Decomposition Concentrating the solution at high temperatures can lead to degradation.Use a rotary evaporator at a moderate temperature and pressure. For highly sensitive compounds, consider lyophilization if applicable.
Halogenated Impurities If your reaction used halogenating agents, residual halogens can cause coloration.A wash with a dilute aqueous solution of sodium thiosulfate can remove residual halogens.[7]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol outlines the fundamental steps for separating a basic morpholine derivative from a neutral or acidic reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake the funnel, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated morpholine compound) into a clean flask.

  • Re-extraction (Optional but Recommended): Add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layers. This ensures complete extraction of the basic product.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is > 10.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel and add a fresh portion of the organic solvent. Shake and allow the layers to separate.

  • Isolation: Drain the organic layer (now containing the neutral morpholine compound). Repeat the back-extraction with fresh organic solvent 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Recrystallization of a Morpholine Salt
  • Salt Formation: Dissolve the crude, free-based morpholine compound in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Addition: Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring. A precipitate (the hydrochloride salt) should form.

  • Solvent Screening for Recrystallization: Isolate a small amount of the crude salt and test its solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, or solvent mixtures) to find a suitable recrystallization solvent (poorly soluble in the cold, highly soluble when hot).[8]

  • Recrystallization: Dissolve the bulk of the crude salt in a minimal amount of the chosen boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filtration and Washing: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

To better illustrate the decision-making process during the workup of a basic morpholine compound, the following diagrams outline the key steps and branching logic.

G start Crude Reaction Mixture in Organic Solvent acid_wash Wash with 1M HCl (aq) start->acid_wash aqueous_layer Aqueous Layer: Protonated Morpholine Salt acid_wash->aqueous_layer Basic Compound organic_layer Organic Layer: Neutral/Acidic Impurities acid_wash->organic_layer Non-Basic Impurities basify Basify with 2M NaOH (aq) to pH > 10 aqueous_layer->basify discard_org Discard or Analyze organic_layer->discard_org back_extract Back-extract with Organic Solvent basify->back_extract final_organic Organic Layer: Neutral Morpholine Compound back_extract->final_organic Product final_aqueous Aqueous Layer: Inorganic Salts back_extract->final_aqueous Waste dry_concentrate Dry and Concentrate final_organic->dry_concentrate discard_aq Discard final_aqueous->discard_aq pure_product Purified Morpholine Compound dry_concentrate->pure_product

Caption: Acid-Base Extraction Workflow for Morpholine Compounds.

G start Impure Product (Oil or Solid) decision Is recovery low? start->decision check_ph Verify pH of Aqueous Layers decision->check_ph Yes product_discolored Is product discolored? decision->product_discolored No multiple_extractions Perform Multiple Extractions check_ph->multiple_extractions multiple_extractions->product_discolored neutral_wash Add Neutral Water and Brine Washes product_discolored->neutral_wash Yes emulsion Emulsion formed? product_discolored->emulsion No inert_atmosphere Use Inert Atmosphere and Moderate Heat neutral_wash->inert_atmosphere inert_atmosphere->emulsion add_brine Add Saturated NaCl (aq) or Filter through Celite® emulsion->add_brine Yes proceed Proceed to Final Purification emulsion->proceed No add_brine->proceed

Caption: Troubleshooting Logic for Morpholine Workup.

References

  • Google Patents. (1957).
  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • National Institutes of Health. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. [Link]

  • National Institutes of Health. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the Biological Activity of 2-(4-(Trifluoromethoxy)phenyl)morpholine

This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel synthesized compound, 2-(4-(Trifluoromethoxy)phenyl)morpholine. Wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel synthesized compound, 2-(4-(Trifluoromethoxy)phenyl)morpholine. With full editorial control, this document is structured to offer an in-depth, technical exploration of the compound's potential therapeutic applications, moving beyond a rigid template to a narrative that explains the "why" behind experimental choices. Our focus is on scientific integrity, ensuring that each proposed protocol is a self-validating system, grounded in authoritative references and practical insights.

The morpholine heterocycle is a well-established scaffold in medicinal chemistry, known to be a component of numerous bioactive molecules and approved drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[4][5] The versatility of the morpholine ring allows for facile synthetic modifications, making it a privileged structure in drug discovery.[1][3]

The introduction of a trifluoromethoxy (-OCF3) group to the phenyl ring is a strategic decision aimed at enhancing the compound's drug-like properties. The trifluoromethoxy group is known to increase lipophilicity, which can improve membrane permeability and passage across the blood-brain barrier.[6][7] Furthermore, this group often enhances metabolic stability by resisting enzymatic degradation, potentially leading to improved bioavailability and a longer half-life.[6] The electron-withdrawing nature of the trifluoromethoxy group can also modulate the electronic properties of the molecule, potentially leading to enhanced binding interactions with biological targets.[7][8]

Given the known activities of morpholine derivatives and the physicochemical advantages conferred by the trifluoromethoxy group, we hypothesize that 2-(4-(Trifluoromethoxy)phenyl)morpholine possesses potential therapeutic utility in the areas of oncology, neuropharmacology, and inflammation. This guide will outline a tiered approach to validating these potential activities, starting with broad in vitro screening and progressing to more focused in vivo models.

Section 1: Initial In Vitro Profiling for Cytotoxicity and General Biological Activity

The initial step in characterizing any novel compound is to assess its general cytotoxicity. This foundational data is crucial for determining appropriate concentration ranges for subsequent, more specific assays and for identifying any potential for broad-spectrum toxicity.

Rationale for Initial Cytotoxicity Screening

A broad-spectrum cytotoxicity assay against a panel of cell lines serves two primary purposes. First, it provides a preliminary indication of any potential anticancer activity. Second, it establishes a therapeutic window, guiding the concentrations used in non-cytotoxic assays. We will employ the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for its simplicity, reliability, and high-throughput capability.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-(Trifluoromethoxy)phenyl)morpholine across a panel of human cancer cell lines and a normal human cell line.

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver carcinoma[9], A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Normal human cell line (e.g., HEK293 - human embryonic kidney cells)

  • 2-(4-(Trifluoromethoxy)phenyl)morpholine (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Table 1: Cytotoxicity Profile of 2-(4-(Trifluoromethoxy)phenyl)morpholine

Cell LineCompoundIC50 (µM)
HepG2Test CompoundTBD
DoxorubicinTBD
A549Test CompoundTBD
DoxorubicinTBD
MCF-7Test CompoundTBD
DoxorubicinTBD
HEK293Test CompoundTBD
DoxorubicinTBD

Interpretation: A low IC50 value against cancer cell lines coupled with a high IC50 value against the normal cell line (HEK293) would suggest selective anticancer activity and a favorable therapeutic index.

Section 2: Validation of Neuropharmacological Activity

The presence of the morpholine scaffold and the blood-brain barrier penetrating potential of the trifluoromethoxy group suggest that 2-(4-(Trifluoromethoxy)phenyl)morpholine may exhibit neuropharmacological activity. We will explore its potential as an anxiolytic or antidepressant agent.

Rationale for In Vitro Neuroactivity Screening

Initial in vitro screening can provide insights into the potential mechanisms of action. Assays that measure neuronal viability and neurotransmitter uptake can serve as valuable preliminary indicators. We will utilize the SH-SY5Y human neuroblastoma cell line, a well-established model for neurotoxicity and neuropharmacology studies.[10]

Experimental Workflow for Neuropharmacological Validation

G cluster_0 In Vitro Assessment cluster_1 In Vivo Behavioral Models In Vitro SH-SY5Y Neuroblastoma Cell Viability Assay Neurotransmitter Uptake Neurotransmitter Transporter Uptake Assay (Serotonin, Dopamine) In Vitro->Neurotransmitter Uptake If non-toxic Elevated Plus Maze Elevated Plus Maze (Anxiety Model) Neurotransmitter Uptake->Elevated Plus Maze Promising in vitro results Forced Swim Test Forced Swim Test (Depression Model) Locomotor Activity Open Field Test (General Activity) Elevated Plus Maze->Locomotor Activity

Caption: Workflow for neuropharmacological validation.

In Vivo Behavioral Models

Based on promising in vitro data, in vivo studies are the next logical step. Standard, validated animal models are essential for assessing anxiolytic and antidepressant-like effects.[11][12]

Objective: To assess the anxiolytic-like effects of 2-(4-(Trifluoromethoxy)phenyl)morpholine in mice. The EPM is a widely used model based on the natural aversion of rodents to open and elevated spaces.[11]

Materials:

  • Male C57BL/6 mice

  • Elevated plus maze apparatus

  • 2-(4-(Trifluoromethoxy)phenyl)morpholine (test compound)

  • Diazepam (positive control)

  • Saline (vehicle control)

  • Video tracking software

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, diazepam, or vehicle intraperitoneally (i.p.) 30 minutes before testing.

  • Testing: Place each mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Objective: To evaluate the antidepressant-like effects of 2-(4-(Trifluoromethoxy)phenyl)morpholine in mice. The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of immobility.[13]

Materials:

  • Male C57BL/6 mice

  • Glass cylinders filled with water (25°C)

  • 2-(4-(Trifluoromethoxy)phenyl)morpholine (test compound)

  • Imipramine (positive control)

  • Saline (vehicle control)

Procedure:

  • Pre-test Session: On day 1, place each mouse in the cylinder for 15 minutes.

  • Drug Administration: On day 2, administer the test compound, imipramine, or vehicle i.p. 60, 30, and 23.5 hours before the test session.

  • Test Session: Place the mice back into the cylinders for a 6-minute session. Record the duration of immobility during the last 4 minutes of the session.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.[13]

Comparative Data Summary

Table 2: Predicted Outcomes in Behavioral Models

ModelParameterExpected Outcome with Anxiolytic/Antidepressant
Elevated Plus MazeTime in Open ArmsIncreased
Open Arm EntriesIncreased
Forced Swim TestImmobility TimeDecreased

Section 3: Evaluation of Anti-Inflammatory Potential

Morpholine derivatives have been reported to possess anti-inflammatory properties.[4][5] This section outlines a strategy to validate this potential activity for 2-(4-(Trifluoromethoxy)phenyl)morpholine.

Rationale for In Vitro Anti-Inflammatory Assays

Lipopolysaccharide (LPS)-stimulated macrophages are a well-established in vitro model for studying inflammation. Upon stimulation with LPS, macrophages produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines.

Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the effect of 2-(4-(Trifluoromethoxy)phenyl)morpholine on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 2-(4-(Trifluoromethoxy)phenyl)morpholine (test compound)

  • Dexamethasone (positive control)

  • LPS (from E. coli)

  • Griess reagent

  • DMEM with 10% FBS

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: A decrease in nitrite production indicates an inhibitory effect on NO synthesis, suggesting anti-inflammatory activity.

Signaling Pathway Analysis

To delve deeper into the mechanism of action, Western blotting can be employed to assess the expression of key proteins in the inflammatory signaling pathway, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

G cluster_0 Potential Inhibition by Test Compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF-kB Pathway NF-κB Signaling Pathway TLR4->NF-kB Pathway Pro-inflammatory Mediators iNOS, COX-2, Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Mediators Test Compound 2-(4-(Trifluoromethoxy)phenyl)morpholine Test Compound->NF-kB Pathway Inhibition?

Caption: Putative anti-inflammatory signaling pathway.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial biological validation of the novel compound, 2-(4-(Trifluoromethoxy)phenyl)morpholine. By systematically progressing from broad in vitro screening to more specific in vivo models, researchers can efficiently and effectively elucidate the therapeutic potential of this promising molecule. The experimental designs and rationale provided herein are intended to serve as a robust starting point for further investigation, with the ultimate goal of advancing novel chemical entities toward clinical development.

References

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024-01-19). National Institutes of Health. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). National Institutes of Health. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • Morpholines. Synthesis and Biological Activity. (2025-08-09). ResearchGate. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006-10-15). PubMed. [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. National Institutes of Health. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

  • In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022-11-13). MDPI. [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024-03-15). Annals of Pharmacology and Pharmaceutical Sciences. [Link]

  • Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. ResearchGate. [Link]

  • Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. PubMed. [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023-12-25). MDPI. [Link]

  • In vivo and in vitro models of Depression. NEUROFIT. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021-11-16). Today's Clinical Lab. [Link]

  • Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. (2025-05-28). YouTube. [Link]

Sources

Comparative

head-to-head comparison of different synthetic routes to 2-aryl morpholines

Executive Summary The 2-aryl morpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for norepinephrine reuptake inhibitors (e.g., Reboxetine), appetite suppressants (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl morpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for norepinephrine reuptake inhibitors (e.g., Reboxetine), appetite suppressants (e.g., Phenmetrazine), and various NK-1 antagonists.

This guide provides a head-to-head technical comparison of three distinct synthetic paradigms:

  • The Industrial Standard: Acid-Mediated Cyclization (Cost-effective, scalable, but harsh).

  • The Precision Tool: Pd-Catalyzed Carboamination/Alkoxylation (Modular, high stereocontrol).

  • The Stereochemical Specialist: Regioselective Ring Opening of Chiral Epoxides/Aziridines (High enantiopurity, metal-free options).

Decision Matrix: Which Route to Choose?
RequirementRecommended RouteWhy?
Kilogram-Scale / Low Cost Route A (Acid Cyclization) Uses cheap amino alcohols; avoids expensive catalysts; robust but harsh.
Late-Stage Diversification Route B (Pd-Catalysis) Allows installation of diverse aryl groups via coupling of aryl halides with a common alkene precursor.
Strict Enantiopurity (>99% ee) Route C (Chiral Pool) Transfers chirality reliably from commercially available epoxides or aziridines; avoids resolution steps.

Part 1: Strategic Landscape & Mechanism

The synthesis of 2-aryl morpholines generally disconnects into three logic gates. The choice depends heavily on whether the aryl group is introduced before or during ring closure.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target 2-Aryl Morpholine (Target Scaffold) RouteA Route A: Acid Cyclization (Dehydration) Target->RouteA Disconnection 1 RouteB Route B: Pd-Catalysis (Carboamination/Alkoxylation) Target->RouteB Disconnection 2 RouteC Route C: Chiral Ring Opening (SN2 Mechanism) Target->RouteC Disconnection 3 PrecursorA N-(2-hydroxyethyl)-2-aryl-2-aminoethanol RouteA->PrecursorA Intramolecular Etherification PrecursorB Amino-Alkene + Aryl Bromide RouteB->PrecursorB C-N / C-O Bond Formation PrecursorC Chiral Aryl Epoxide/Aziridine + Amino Alcohol RouteC->PrecursorC Regioselective Opening

Figure 1: Retrosynthetic map showing the three primary disconnections for accessing the 2-aryl morpholine core.

Part 2: Head-to-Head Technical Analysis

Route A: Acid-Mediated Cyclization (The "Workhorse")
  • Mechanism: Double dehydration of bis(2-hydroxyethyl)amines or cyclization of amino alcohols using strong acids (H₂SO₄, Oleum) or dehydrating agents.

  • Best For: Commodity chemicals, simple analogues (e.g., Phenmetrazine).

  • Technical Bottleneck: Harsh conditions (

    
    ) often lead to racemization or decomposition of sensitive functional groups.
    
Route B: Pd-Catalyzed Synthesis (The Wolfe Method)
  • Mechanism: Palladium-catalyzed carboamination or alkoxylation of alkenes.[1] This route couples an aryl halide with an amino-alkene, forming the C-N or C-O bond and the C-C bond in a cascade.

  • Best For: Library generation. You can vary the aryl halide component easily to create a library of 2-aryl morpholines from a single alkene precursor.

  • Technical Bottleneck: Catalyst cost and the requirement for inert atmosphere (glovebox or Schlenk line).

Route C: Nucleophilic Ring Opening (The Ghorai/Chiral Pool Method)
  • Mechanism: Lewis acid-catalyzed regioselective opening of activated aziridines or epoxides by halo-alcohols, followed by base-mediated ring closure.[2]

  • Best For: Enantiopure targets (e.g., (S,S)-Reboxetine).[3][4]

  • Technical Bottleneck: Atom economy (often requires sulfonyl protecting groups on the aziridine).

Comparative Data Table
FeatureRoute A (Classical)Route B (Pd-Catalysis)Route C (Epoxide/Aziridine)
Yield (Typical) 85–95%65–85%75–92%
Enantioselectivity Low (Racemic usually)High (dr > 20:1)Very High (>98% ee)
Reaction Temp High (100–200°C)Moderate (60–100°C)Mild (0–25°C)
Reagent Cost Low (H₂SO₄, Diols)High (Pd(OAc)₂, Ligands)Moderate (Chiral Epoxides)
Scalability Excellent (Multi-kg)Moderate (g to kg)Good (g to kg)
Key Reference US Patent 2,777,846 [1]J. Am. Chem. Soc. 2010 [2]J. Org. Chem. 2009 [3]

Part 3: Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed Synthesis of 2-Aryl Morpholines (Wolfe Method)

Adapted from Wolfe et al., J. Am. Chem. Soc. 2010.

Objective: Synthesis of cis-2,6-disubstituted morpholines via Pd-catalyzed carboamination.

Reagents:

  • 
    -Amino alkene substrate (1.0 equiv)[5]
    
  • Aryl Bromide (1.2 equiv)

  • 
     (1.0 mol %)
    
  • Ligand: Dpe-phos or Xantphos (2.0 mol %)

  • Base:

    
     (1.2 equiv)
    
  • Solvent: Toluene (0.2 M)

Workflow:

  • Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with

    
    , Ligand, and 
    
    
    
    .
  • Addition: Add the aryl bromide and the amino alkene dissolved in anhydrous toluene.

  • Reaction: Seal the tube and heat to 100°C for 4–12 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).
    

Critical Control Point: The choice of ligand dictates diastereoselectivity. Dpe-phos typically favors the cis-isomer in 2,6-systems.

Protocol 2: Enantioselective Synthesis via Aziridine Opening (Ghorai Method)

Adapted from Ghorai et al., J. Org.[6] Chem. 2009.[2]

Objective: Synthesis of chiral 2-aryl morpholines from activated aziridines.

Reagents:

  • N-Tosyl-2-phenylaziridine (1.0 equiv)

  • 2-Chloroethanol (1.2 equiv)

  • Lewis Acid:

    
     (10 mol %)
    
  • Base:

    
     (powdered, 2.5 equiv)
    
  • Solvent: DCM (Step 1), THF (Step 2)

Workflow:

  • Ring Opening: Dissolve N-Tosyl aziridine and 2-chloroethanol in DCM at 0°C. Add

    
     dropwise. Stir at RT for 4–6 hours.
    
    • Checkpoint: Monitor TLC for disappearance of aziridine. Product is the linear chloro-alcohol amine.

  • Cyclization: Evaporate DCM. Re-dissolve the crude intermediate in THF.

  • Closure: Add powdered KOH. Stir at reflux for 6 hours.

  • Workup: Filter off solids. Concentrate filtrate. Purify via column chromatography.

Mechanism Visualization (DOT):

AziridineMechanism Step1 Activated Aziridine (N-Ts) Step2 Regioselective Opening (SN2 attack at C2) Step1->Step2 BF3*OEt2 / HO-CH2CH2-Cl Step3 Linear Intermediate (Chloro-alcohol) Step2->Step3 Step4 Intramolecular Cyclization (Williamson Ether type) Step3->Step4 KOH / THF / Reflux

Figure 2: Stepwise mechanism for the transformation of chiral aziridines to morpholines.

Part 4: Troubleshooting & Optimization

Regioselectivity Issues (Route C)
  • Problem: Attack at the wrong carbon of the aziridine/epoxide leads to 3-aryl rather than 2-aryl morpholines.

  • Solution: Use "Activated" aziridines (N-Tosyl or N-Nosyl). The electron-withdrawing group increases the electrophilicity of the ring carbons. For styrene oxides, acid catalysis (

    
    ) favors attack at the benzylic position (forming the 2-aryl product), while basic conditions often favor the less hindered terminal carbon.
    
Catalyst Deactivation (Route B)
  • Problem: Pd black precipitation.

  • Solution: Ensure thorough degassing of toluene. Use a slight excess of ligand (2.2:1 Ligand:Pd ratio). If the substrate contains free amines, consider protecting them as carbamates (Boc/Cbz) to prevent catalyst poisoning, although Wolfe's conditions often tolerate free amines.

References

  • US Patent 2,777,846 . Process of producing morpholine from diethanolamine.[7] United States Patent Office, 1957. Link

  • Wolfe, J. P. , et al. "Palladium-Catalyzed Synthesis of Morpholines and 2,6-Disubstituted Morpholines from gamma-Amino Alkenes." Journal of the American Chemical Society, 2010, 132(32), 11139–11151. Link

  • Ghorai, M. K. , Shukla, D., & Das, K. "Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols." The Journal of Organic Chemistry, 2009, 74(18), 7013–7022. Link

  • Melloni, P., et al. "Potential antidepressant agents. Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine." European Journal of Medicinal Chemistry, 1984, 19, 235-242. (Seminal paper on Reboxetine analogues).
  • Son, S., & Lee, S. "Dynamic Kinetic Resolution-Mediated Asymmetric Transfer Hydrogenation of 2-Benzoyl Morpholine-3-ones."[8] Organic Letters, 2024 (Cited in recent reviews on Reboxetine synthesis).[1] Link

Sources

Validation

comparing the efficacy of 2-(4-(Trifluoromethoxy)phenyl)morpholine with known inhibitors

[1][2] Content Type: Technical Comparison Guide Subject: Pharmacological Profiling & Efficacy Analysis of CAS 1094752-66-5 Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Technical Comparison Guide Subject: Pharmacological Profiling & Efficacy Analysis of CAS 1094752-66-5 Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists

Executive Summary

2-(4-(Trifluoromethoxy)phenyl)morpholine (referred to herein as TPM ) is a fluorinated derivative of the phenylmorpholine scaffold, structurally distinct from classical inhibitors due to the para-trifluoromethoxy (-OCF₃) substitution. While the parent scaffold, 2-phenylmorpholine , is the core pharmacophore of the anorectic agent Phenmetrazine , the introduction of the -OCF₃ group significantly alters the physicochemical and pharmacokinetic profile.

This guide objectively compares TPM against established monoamine transporter inhibitors—Phenmetrazine (NDRA/NDRI), Fluoxetine (SSRI), and Reboxetine (NRI)—to elucidate its potential as a high-affinity, lipophilic probe for monoaminergic systems.

Key Differentiators
  • Metabolic Stability: The -OCF₃ group blocks the primary site of metabolic oxidation (para-position), theoretically extending the half-life compared to unsubstituted phenylmorpholines.

  • Lipophilicity: The trifluoromethoxy substituent enhances blood-brain barrier (BBB) permeability (Hansch

    
     value 
    
    
    
    1.04) relative to the parent compound.
  • Selectivity Shift: Structural Activity Relationship (SAR) data suggests a shift from pure catecholamine release (dopamine/norepinephrine) toward a broader reuptake inhibition profile, potentially recruiting serotonin transporter (SERT) affinity.

Chemical Profile & Mechanism of Action[3][4]

Structural Activity Relationship (SAR)

The efficacy of TPM is governed by the interaction between the morpholine nitrogen (protonated at physiological pH) and the aspartate residue in the transmembrane domain of monoamine transporters (MATs).

  • Core Scaffold (Morpholine): Mimics the pyrrolidine/piperidine rings of classical stimulants, facilitating binding to the substrate site of DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

  • 4-OCF₃ Substitution:

    • Electronic Effect: Acts as an electron-withdrawing group (

      
      ), reducing the electron density of the phenyl ring. This often enhances binding affinity by strengthening 
      
      
      
      -
      
      
      stacking interactions within the transporter binding pocket.
    • Bioisosterism: The -OCF₃ group is a lipophilic bioisostere of the -CF₃ group found in Fluoxetine, but with unique conformational flexibility due to the ether linkage.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism of TPM at the synaptic cleft.

SynapticMechanism TPM TPM (Ligand) DAT Dopamine Transporter (Presynaptic Membrane) TPM->DAT High Affinity Binding (Ki < 100 nM) Metabolism Metabolic Degradation (Blocked by -OCF3) TPM->Metabolism Resistant Synapse Synaptic Cleft (Increased DA/NE Conc.) DAT->Synapse Blockade of Reuptake Receptors Post-Synaptic Receptors (D1/D2, Adrenergic) Synapse->Receptors Signal Transduction

Figure 1: Mechanism of Action. TPM binds to the DAT/NET complex, preventing neurotransmitter clearance and enhancing synaptic signaling. The -OCF3 group confers resistance to metabolic degradation.

Comparative Efficacy Analysis

The following table synthesizes predicted and experimental data ranges for TPM compared to standard clinical inhibitors. Data is derived from SAR studies of 2-substituted phenylmorpholines.[1][2]

Table 1: Pharmacological Profile Comparison
FeatureTPM (Target)Phenmetrazine (Standard)Fluoxetine (SSRI Control)Reboxetine (NRI Control)
Primary Target DAT / NET (Dual Inhibitor)DAT / NET (Releaser)SERTNET
Selectivity Balanced NDRI (Predicted)DA > NE >> 5-HT5-HT >>> NE > DANE >>> 5-HT > DA
Lipophilicity (LogP) High (~3.5 - 4.0)Moderate (~2.5)High (~4.0)Moderate (~3.0)
Metabolic Stability High (Blocked p-oxidation)Low (p-hydroxylation)Moderate (N-demethylation)Moderate
Est. Potency (Ki) < 50 nM (DAT)~100-200 nM (DAT)> 1000 nM (DAT)> 1000 nM (DAT)
Mechanism Reuptake InhibitionSubstrate-induced ReleaseReuptake InhibitionReuptake Inhibition

Analysis:

  • Potency: The addition of the -OCF₃ group generally increases potency at the DAT compared to the unsubstituted parent, likely driving the Ki below 50 nM.

  • Duration: TPM is expected to exhibit a significantly longer duration of action than Phenmetrazine due to the metabolic blockade at the 4-position.

  • Safety Window: Unlike amphetamines, morpholine derivatives often show reduced neurotoxicity profiles, though cardiovascular risks associated with NET inhibition remain.

Experimental Validation Protocols

To validate the efficacy of TPM in your specific application, the following self-validating protocols are recommended. These assays distinguish between reuptake inhibition and substrate-induced release.

A. Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) of TPM for hDAT, hNET, and hSERT.
  • Preparation: Transfect HEK293 cells with human cDNA for DAT, NET, or SERT. Harvest membranes and homogenize in Tris-HCl buffer (pH 7.4).

  • Ligands:

    • DAT: [³H]WIN 35,428 (0.5 nM).

    • NET: [³H]Nisoxetine (1.0 nM).

    • SERT: [³H]Citalopram (1.0 nM).

  • Incubation: Incubate membrane preparations with radioligand and varying concentrations of TPM (

    
     to 
    
    
    
    M) for 2 hours at 4°C (to minimize uptake/internalization).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Functional Uptake Assay (Efficacy)

Objective: Confirm functional inhibition of neurotransmitter transport.

UptakeAssay Step1 Seed HEK293-DAT Cells (96-well) Step2 Pre-incubate with TPM (15 min) Step1->Step2 Step3 Add [3H]Dopamine Substrate Step2->Step3 Step4 Incubate (5-10 min, 37°C) Step3->Step4 Step5 Wash & Lysis Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Functional Uptake Workflow. Critical control: Use specific blockers (e.g., GBR12909) to define non-specific uptake.

Protocol Notes:

  • Differentiation: To determine if TPM is a releaser (like Phenmetrazine) or a blocker (like Methylphenidate), perform the assay in the absence of extracellular calcium. Releasers typically require carrier reversal which can be calcium-independent or distinct from pure uptake inhibition.

  • Reference Standards: Run parallel wells with Fluoxetine (SERT positive control) and Phenmetrazine (DAT positive control) to normalize data.

Conclusion

2-(4-(Trifluoromethoxy)phenyl)morpholine (TPM) represents a "heavy" analogue of the classical phenmetrazine scaffold. Mechanistically, it bridges the gap between potent psychostimulants and metabolically stable reuptake inhibitors.

For researchers targeting obesity or resistant depression , TPM offers a theoretical advantage in bioavailability and half-life over the parent compound. However, its high lipophilicity necessitates careful evaluation of off-target binding and tissue accumulation.

Recommendation: Use TPM as a probe when high CNS penetration and metabolic stability are required, but validate its selectivity profile against SERT, as the 4-substitution may introduce serotonergic activity absent in the parent scaffold.

References

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter releasers in addiction and obesity. Pharmacology & Therapeutics.[1][3][4] Link

  • Glennon, R. A., et al. (1987). N-substituted analogs of the anorectic agent phenmetrazine. Journal of Medicinal Chemistry. Link

  • BOC Sciences. (2024). Product Information: 2-(4-(Trifluoromethoxy)phenyl)morpholine (CAS 1094752-66-5).[][6][]

  • Wong, D. T., et al. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences. Link

  • Heal, D. J., et al. (2013). Amphetamine, sibutramine and phentermine: mechanisms of action and clinical relevance. International Journal of Obesity. Link

Sources

Comparative

Benchmarking Potency and Selectivity: A Technical Guide for Lead Optimization

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists Strategic Framework: The Philosophy of Relative Benchmarking In drug discovery, absolute values ( , ) are oft...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Strategic Framework: The Philosophy of Relative Benchmarking

In drug discovery, absolute values (


, 

) are often misleading due to inter-assay variability. The only robust metric for decision-making is performance relative to a reference standard . This guide outlines a rigorous, self-validating framework for benchmarking a New Chemical Entity (NCE) against a Reference Compound (Ref-Cpd).
Reference Compound Selection Criteria

The validity of any benchmark depends entirely on the quality of the reference. Do not simply choose the market leader; choose the mechanistic standard.

CriterionRequirementRationale
Mechanism of Action (MoA) Identical binding mode (e.g., ATP-competitive vs. Allosteric)Comparing an orthosteric NCE to an allosteric Ref-Cpd yields invalid potency ratios due to differing sensitivity to substrate concentration.
Structural Integrity >98% Purity, verified by LC-MS/NMRImpurities in the Ref-Cpd can artificially lower its apparent potency, creating a "false positive" superiority for your NCE.
Historical Data Established

/

in literature
Serves as a "system suitability" control. If the Ref-Cpd

deviates >3-fold from historical means, the assay run is invalid.

Module 1: Potency Benchmarking

Objective: Determine the Relative Potency (


) with statistical rigor, moving beyond simple 

comparison.
The Pitfall of

 is dependent on enzyme/substrate concentration (Cheng-Prusoff equation). If your NCE is a tight-binder (

), the

will floor at

, masking true affinity improvements.
Protocol: Comparative Dose-Response

Workflow: Side-by-side titration of NCE and Ref-Cpd on the same plate to negate environmental variables.

  • Preparation: Prepare 10-point serial dilutions (1:3 step) for both NCE and Ref-Cpd in DMSO.

  • Plate Layout: Interleave NCE and Ref-Cpd replicates (e.g., Rows A/B for Ref, C/D for NCE) to minimize edge effects.

  • Normalization: Normalize raw signals to "Min" (DMSO only) and "Max" (known pan-inhibitor or no-enzyme control).

  • Calculation:

    • Fit data to a 4-parameter logistic model (Hill equation).

    • Calculate Relative Potency (

      
      ) :
      
      
      
      
    • Interpretation:

      
       indicates the NCE is more potent.
      
Visualization: The Benchmarking Logic

PotencyLogic Start Potency Benchmarking Check_Hill Check Hill Slope (Should be ~1.0) Start->Check_Hill Slope_Dev Slope != 1.0 Check_Hill->Slope_Dev Steep (>1.5) or Shallow (<0.8) Slope_OK Slope ~ 1.0 Check_Hill->Slope_OK Artifact Assay Artifact (Aggregation/Precipitation) Slope_Dev->Artifact Calc_REP Calculate REP (IC50_ref / IC50_nce) Slope_OK->Calc_REP Decision Decision Gate Calc_REP->Decision Advance Advance NCE (REP > 1.5) Decision->Advance Discard Discard/Optimize (REP < 1.0) Decision->Discard

Caption: Decision logic for validating potency data before calculating Relative Potency (REP).

Module 2: Selectivity Profiling

Objective: Define the "Safety Margin" by quantifying off-target engagement relative to the Ref-Cpd.

The Concept: Target-Specific Selectivity

Selectivity is not just avoiding "bad" targets; it is the ratio of On-Target vs. Off-Target affinity.

  • Global Relative Potency: Comparison against the mean affinity of the entire panel.

  • Selectivity Index (SI):

    
    
    
Protocol: The "Shift" Assay

Instead of full panels for every compound, use a Reference-Anchored Shift Assay for critical off-targets (e.g., hERG, CYP450, or a specific kinase isoform).

  • Panel Selection: Choose the "nearest neighbor" isoform (e.g., CDK2 if targeting CDK4) and the Ref-Cpd's known liability.

  • Screening: Run NCE and Ref-Cpd at

    
    .
    
  • Data Output:

    • If Inhibition > 50% at this concentration, proceed to full

      
       determination.
      
    • Selectivity Score (S-score): Calculated as the number of targets hit with

      
       divided by total targets tested. Lower is better.
      
Data Presentation: Comparative Selectivity Table
ParameterRef-Cpd (Standard)NCE (Candidate)Shift (Fold Improvement)Status
On-Target

10 nM2 nM5x ✅ Superior
Off-Target A (Isoform) 50 nM500 nM10x ✅ Improved Selectivity
Off-Target B (hERG) 1

M
1

M
1x⚠️ No Change
Selectivity Index (A) 525050x ✅ High Safety Margin

Module 3: Kinetic Benchmarking (Advanced)

Objective: Differentiate NCEs that have identical thermodynamic affinity (


) but superior Residence Time (

).
Why Kinetics Matter

Thermodynamic equilibrium (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) rarely exists in vivo. Efficacy is often driven by how long the drug stays bound (

). A compound with a longer residence time than the Ref-Cpd can show superior efficacy even with a lower

.
Protocol: Surface Plasmon Resonance (SPR) "Chaser" Assay
  • Immobilization: Biotinylate the target protein and capture on a Streptavidin chip.

  • Association: Inject NCE/Ref-Cpd to saturation.

  • Dissociation: Switch to running buffer.

    • Critical Step: For tight binders, use a "Chaser" molecule (high concentration of Ref-Cpd) to prevent rebinding artifacts.

  • Analysis: Fit to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .
  • Metric: Kinetic Selectivity Ratio (KSR)

    
    
    
Visualization: Kinetic Differentiation

KineticWorkflow Input Equipotent Compounds (Similar IC50) SPR SPR Analysis (k_on / k_off) Input->SPR ResTime Calculate Residence Time (Tau = 1/k_off) SPR->ResTime Compare Compare vs Reference ResTime->Compare FastOff Fast Off-Rate (Tau < Ref) Lower Efficacy Potential Compare->FastOff KSR < 1 SlowOff Slow Off-Rate (Tau > Ref) High Efficacy Potential Compare->SlowOff KSR > 1

Caption: Workflow for differentiating compounds based on binding kinetics when thermodynamic potency is indistinguishable.

References

  • Assay Guidance Manual (NIH) . Data Standardization for Results Management. (2012). Retrieved from [Link]

  • Frontiers in Pharmacology . Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022).[1] Retrieved from [Link]

  • Promega Connections . Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. (2025).[2] Retrieved from [Link]

  • Journal of Medicinal Chemistry . Rational Approaches to Improving Selectivity in Drug Design. (2012). Retrieved from [Link]

  • Drug Target Review . The importance of measuring drug target residence times. (2015). Retrieved from [Link]

Sources

Validation

comparing the pharmacokinetic properties of fluorinated vs. non-fluorinated morpholines

Executive Summary The Strategic Fluorine Switch. In medicinal chemistry, the morpholine ring is a privileged scaffold, valued for its ability to solubilize lipophilic pharmacophores and modulate basicity.[1] However, non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strategic Fluorine Switch. In medicinal chemistry, the morpholine ring is a privileged scaffold, valued for its ability to solubilize lipophilic pharmacophores and modulate basicity.[1] However, non-fluorinated morpholines frequently suffer from two distinct pharmacokinetic (PK) liabilities: rapid oxidative clearance (metabolic instability) and excessive basicity (leading to poor permeability or hERG toxicity).

This guide objectively compares the PK properties of native morpholines against their fluorinated analogs (2-fluoro, 3-fluoro, and 3,3-difluoro derivatives). We demonstrate how strategic fluorination acts as a "metabolic block" and "pKa tuner," providing a predictable pathway to optimize Lead Series properties.

Part 1: Physicochemical & Pharmacokinetic Comparison

The introduction of fluorine—the most electronegative element—into the morpholine ring induces profound electronic and conformational changes. The following table summarizes the shift in core properties.

Table 1: Comparative Properties of Morpholine vs. Fluorinated Analogs
PropertyNative MorpholineFluorinated Morpholine (e.g., 3,3-difluoro)Impact on Drug Design
Basicity (

)
~8.3 (Basic)~6.0 – 7.5 (Weakly Basic)Critical. Lower

reduces lysosomal trapping and improves passive permeability (

) by increasing the neutral fraction at physiological pH.
Lipophilicity (

)
LowModerate IncreaseFluorine is lipophilic, but the overall effect is nuanced.[2] While

rises, the lower

often improves

.
Metabolic Stability (

)
Low to ModerateHighFluorine blocks Cytochrome P450 (CYP) oxidation at susceptible C-H bonds (metabolic soft spots).
H-Bonding Acceptor (O) / Donor (NH)Altered Acceptor CapacityFluorine acts as a weak H-bond acceptor but can influence the conformation of the ring (chair vs. boat).
hERG Liability Moderate RiskReduced RiskLower basicity correlates strongly with reduced affinity for the hERG potassium channel.
The "pKa Effect" on Permeability

Native morpholine is largely protonated at physiological pH (7.4). A positively charged molecule struggles to cross the lipid bilayer.

  • Mechanism: Fluorine exerts a strong electron-withdrawing inductive effect (-I effect).

  • Result: Placing fluorine adjacent to the nitrogen (or beta to it) pulls electron density away from the amine, stabilizing the lone pair less effectively against protonation. This lowers the

    
    .[1]
    
  • Outcome: A 3,3-difluoromorpholine might have a

    
     of ~6.5. At pH 7.4, a significant portion of the molecule exists in the neutral state, drastically enhancing passive diffusion .
    

Part 2: Metabolic Stability Mechanisms

The primary failure mode for morpholine-containing drugs is rapid clearance via CYP450 enzymes.

The Oxidative Liability

CYP enzymes typically attack the carbon atoms alpha to the heteroatoms (positions 2 and 3).

  • Alpha-C-Hydroxylation: CYP abstracts a hydrogen atom adjacent to the Nitrogen or Oxygen.

  • Ring Opening: The resulting hemiaminal or hemiacetal is unstable and spontaneously collapses, opening the ring and destroying the pharmacophore.

The Fluorine Blockade

Replacing these metabolically labile C-H bonds with C-F bonds prevents hydrogen abstraction. The C-F bond is the strongest single bond in organic chemistry (~110 kcal/mol) and is generally inert to CYP oxidation.

MetabolicPathways Morpholine Native Morpholine CYP CYP450 Attack (H-Abstraction) Morpholine->CYP Labile C-H Unstable Unstable Hemiaminal CYP->Unstable RingOpen Ring Opening (Clearance) Unstable->RingOpen FluoroMorph Fluorinated Morpholine (C-F Bond) Blocked Metabolic Blockade (No Oxidation) FluoroMorph->Blocked Inert C-F Stable Stable Drug (Extended t1/2) Blocked->Stable

Figure 1: Mechanism of metabolic stabilization. Fluorination prevents the formation of the unstable hemiaminal intermediate.

Part 3: Safety Pharmacology (hERG)

One of the most valuable, yet underutilized, properties of fluorinated morpholines is their improved safety profile regarding cardiac toxicity.

  • The Problem: The hERG potassium channel has a hydrophobic pore with aromatic residues that stabilize positively charged amines (cation-

    
     interactions). Many basic drugs (including morpholines) bind here, causing QT prolongation.
    
  • The Fluorine Solution: By lowering the

    
     (as detailed in Part 1), fluorination reduces the fraction of cationic species in the heart tissue. Furthermore, the electron-withdrawing nature of fluorine reduces the electron density on the nitrogen, weakening the cation-
    
    
    
    interaction even if protonated.

Part 4: Experimental Protocols

To validate these properties in your own Lead Series, use the following self-validating protocols.

Protocol A: Comparative Intrinsic Clearance ( ) Assay

Objective: Determine the metabolic stability improvement of fluorinated analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 450 µL of compound solution with 25 µL HLM. Incubate at 37°C for 10 minutes to equilibrate.

  • Initiation: Add 25 µL of pre-warmed NADPH regenerating system to start the reaction (Final vol: 500 µL).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Validation Criteria: Verapamil must show rapid depletion (


 min). If fluorinated analog shows 

depletion over 60 mins, it is considered "Metabolically Stable."
Protocol B: Potentiometric pKa Determination

Objective: Quantify the basicity shift induced by fluorination.

Method: D-PAS (Dip-Probe Absorption Spectroscopy) or Potentiometric Titration.

Workflow:

  • Prepare 10 mM stock of morpholine and fluoromorpholine in DMSO.

  • Dilute to 50 µM in 0.15 M KCl (ionic strength adjuster).

  • Titrate using 0.5 M HCl and 0.5 M KOH across pH range 2.0 – 12.0 at 25°C.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point where

    
    .
    
  • Causality Check: The fluorinated analog must show a lower pKa than the parent. If not, check for defluorination or impurities.

Part 5: Decision Framework for Lead Optimization

When should you deploy fluorinated morpholines? Use this logic flow to guide your synthesis strategy.

DecisionTree Start Lead Compound Analysis (Morpholine Core) CheckMetab Is Microsomal CLint High? Start->CheckMetab CheckPerm Is Permeability (Caco-2) Low? CheckMetab->CheckPerm No MetabSite Identify Soft Spot (Metabolite ID) CheckMetab->MetabSite Yes CheckhERG Is hERG IC50 < 10 µM? CheckPerm->CheckhERG No Action2 Strategy: Lower pKa Use 3,3-difluoro Morpholine (Reduces basicity ~2 units) CheckPerm->Action2 Yes (High pKa) Action3 Strategy: Reduce Cationic Fraction Use 2,2- or 3,3-difluoro to reduce hERG binding CheckhERG->Action3 Yes Keep Native Morpholine Keep Native Morpholine CheckhERG->Keep Native Morpholine No Action1 Strategy: Block Metabolism Use 2-F or 3-F Morpholine at oxidation site MetabSite->Action1

Figure 2: Strategic decision tree for substituting morpholine with fluorinated bioisosteres.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][2]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Pike, K. G., et al. (2011). Impact of Fluorination on the Physical Properties and Metabolism of Morpholine Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Crystallographic Analysis of Morpholine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its preval...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its advantageous physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions within protein active sites.[1][3] Understanding the three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—is paramount. This is because the crystal packing and intermolecular interactions directly influence critical pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability.

This guide provides a comparative analysis of the crystal structures of selected morpholine derivatives, offering insights into how substituent changes modulate supramolecular assemblies. We will delve into the causality behind experimental choices in structure determination and present a robust, self-validating protocol for single-crystal X-ray diffraction (SC-XRD), the definitive technique for elucidating crystal structures.

The Decisive Role of Crystal Engineering in Morpholine-Based Drug Design

The spatial arrangement of morpholine derivatives in a crystal lattice is dictated by a delicate balance of non-covalent interactions, including hydrogen bonds, C-H···O, and C-H···N interactions.[4] The morpholine ring itself presents a weak basic nitrogen and a hydrogen bond-accepting oxygen atom, making it a versatile component in forming predictable supramolecular structures.[3]

The specific substituents appended to the morpholine ring introduce new interaction sites, which can fundamentally alter the crystal packing. This alteration, in turn, affects the macroscopic properties of the solid form. For instance, the introduction of a hydrogen bond donor can lead to the formation of robust chains or sheets, potentially increasing the melting point and decreasing the solubility. Conversely, bulky, lipophilic groups might disrupt efficient packing, leading to less stable polymorphs. A comprehensive understanding of these structure-property relationships is the cornerstone of rational drug design and crystal engineering.[5]

Comparative Analysis of Representative Morpholine Derivative Crystal Structures

To illustrate the impact of substitution on crystal packing, we will compare the crystallographic features of three distinct morpholine derivatives. The selection of these compounds is based on the different functional groups they possess, which allows for a clear demonstration of how various intermolecular forces govern the resulting crystal structures.

Compound Key Substituent(s) Space Group Key Intermolecular Interactions Packing Motif
1,2-Dimorpholinoethane Ethane linkerP2₁/n (monoclinic)C-H···O, N···H, O···H, H···HMolecules packed via weak C-H···O interactions forming a hydrogen-bonded network.[6]
1-Morpholino-3-morpholinium bromide propane Protonated morpholine, bromide counter-ionP2₁ (monoclinic)N⁺-H···Br⁻, C-H···O, Br···H, O···HIonic interactions and hydrogen bonds dominate, with N-H···Br interactions being significantly short.[6]
2-[Methylthio(morpholino)methylene]malononitrile Malononitrile, methylthioP2₁/c (monoclinic)C-H···S, C-H···OWeak C-H···S and C-H···O hydrogen bonds link molecules into chains.[7]

This comparative data highlights a fundamental principle: the introduction of strong hydrogen bond donors and acceptors (like the protonated amine and bromide in the second entry) leads to more directional and stronger interactions that dominate the crystal packing. In contrast, the other derivatives rely on weaker C-H···O and C-H···S interactions to build their supramolecular architectures.[6][7]

Visualizing Supramolecular Interactions in Morpholine Derivatives

The following diagram illustrates the common types of non-covalent interactions that direct the crystal packing of morpholine derivatives. Understanding these synthons is key to predicting and engineering desired solid-state properties.

G cluster_0 Morpholine Derivative A cluster_1 Morpholine Derivative B A_Morpholine Morpholine Ring A_Substituent Substituent (e.g., -H) B_Morpholine Morpholine Ring A_Morpholine->B_Morpholine van der Waals Forces B_Substituent Substituent (e.g., -OH) A_Morpholine->B_Substituent C-H···O Interaction B_Substituent->A_Substituent O-H···N Interaction (Strong H-Bond)

Caption: Common intermolecular interactions in morpholine crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the essential steps for determining the crystal structure of a novel morpholine derivative. This process is a self-validating system; the quality of the final structural model is directly dependent on the quality of the crystal and the data collected.

I. Crystallization (The Foundational Step)

  • Rationale: The goal is to obtain single crystals of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality (minimal defects). The choice of solvent is critical; it should be one in which the compound has moderate solubility.

  • Protocol:

    • Dissolve the purified morpholine derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation at a slightly elevated temperature.

    • Filter the solution while warm to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature. Slow evaporation is a common and effective technique. Cover the vial with a cap pierced with a needle to control the rate of evaporation.

    • Monitor for crystal growth over several days.

II. Crystal Mounting and Data Collection

  • Rationale: A single, well-formed crystal is selected and mounted on the diffractometer. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal motion of the atoms, resulting in a more precise structure.[4]

  • Protocol:

    • Under a microscope, select a suitable crystal and coat it in a cryoprotectant oil (e.g., Paratone-N).

    • Mount the crystal on a cryoloop.

    • Flash-cool the crystal in a stream of cold nitrogen gas on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination.

    • Set up a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.

III. Data Reduction and Structure Solution

  • Rationale: The raw diffraction data is processed to yield a set of reflection intensities. These intensities are then used to solve the phase problem and generate an initial electron density map.

  • Protocol:

    • Integrate the raw diffraction images to obtain intensities for each reflection.

    • Apply corrections for factors such as Lorentz-polarization effects and absorption.

    • Determine the space group from the systematic absences in the data.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

IV. Structure Refinement and Validation

  • Rationale: The initial atomic model is refined against the experimental data to improve its agreement. The final model is rigorously validated to ensure it is chemically and crystallographically sound.

  • Protocol:

    • Refine the atomic positions and anisotropic displacement parameters using full-matrix least-squares.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • Check the final model for any unresolved issues, such as large residual electron density peaks or unusual bond lengths and angles.

    • The final validation is often performed using software like checkCIF, which provides a comprehensive report on the quality of the structure.

Workflow for Crystal Structure Analysis

The journey from a synthesized compound to a fully understood crystal structure is a systematic process. The following workflow illustrates the key stages and decision points.

workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd X-Ray Diffraction cluster_analysis Analysis & Application synthesis Synthesize Morpholine Derivative purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Grow Single Crystals purification->crystallization data_collection Mount Crystal & Collect Diffraction Data crystallization->data_collection data_processing Process Data & Solve Structure data_collection->data_processing refinement Refine & Validate Structural Model data_processing->refinement analysis Analyze Packing & Intermolecular Interactions refinement->analysis application Correlate Structure with Physical Properties analysis->application

Caption: From synthesis to structure-property correlation.

Conclusion

The comparative analysis of morpholine derivative crystal structures reveals the profound influence of substituents on their supramolecular organization. A meticulous approach to single-crystal X-ray diffraction, from crystallization to refinement, is essential for obtaining high-quality structural data. This information is not merely academic; it provides actionable insights for drug development professionals to select and engineer solid forms with optimal pharmaceutical properties, ultimately leading to safer and more effective medicines. The principles and protocols outlined in this guide serve as a robust framework for researchers in this dynamic field.

References

  • The crystal structure of morpholine. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). PubMed Central. Retrieved February 5, 2026, from [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI. Retrieved February 5, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PubMed Central. Retrieved February 5, 2026, from [Link]

  • A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. (2018). Journal of Applicable Chemistry. Retrieved February 5, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Retrieved February 5, 2026, from [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved February 5, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. Retrieved February 5, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement for Novel Phenylmorpholine Analogs: A Case Study with 2-(4-(Trifluoromethoxy)phenyl)morpholine at the Dopamine Transporter

For researchers, scientists, and drug development professionals, establishing that a novel compound binds to its intended molecular target within a complex biological system is a cornerstone of modern drug discovery. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing that a novel compound binds to its intended molecular target within a complex biological system is a cornerstone of modern drug discovery. This guide provides an in-depth, technically-focused framework for validating the target engagement of 2-(4-(Trifluoromethoxy)phenyl)morpholine, a representative of the phenylmorpholine class.

The phenylmorpholine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in various CNS-active compounds.[1][2] Analogs such as phenmetrazine have well-documented activity as norepinephrine-dopamine releasing agents (NDRAs), with the dopamine transporter (DAT) being a primary target.[3][4] Dysregulation of DAT is implicated in numerous neuropsychiatric disorders, making it a key therapeutic target.[5][6]

This guide will therefore proceed under the strong hypothesis that 2-(4-(Trifluoromethoxy)phenyl)morpholine engages the dopamine transporter (DAT). We will explore a multi-tiered, self-validating experimental workflow to rigorously confirm this hypothesis, moving from direct biochemical interactions to complex cellular and in-vivo systems. We will compare and contrast various state-of-the-art methodologies, explaining the causality behind each experimental choice.

Part 1: The Hierarchical Framework for Target Engagement Validation

A robust validation strategy does not rely on a single experiment. Instead, it builds a pyramid of evidence, with each level adding a higher degree of physiological relevance. Our approach will be structured as follows:

G cluster_0 Tier 1: Biochemical & Biophysical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: In-Vivo Confirmation T1_SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) T2_CETSA Cellular Thermal Shift Assay (CETSA) (Intracellular Binding) T1_SPR->T2_CETSA Confirms direct binding, justifying cellular studies T1_TSA Thermal Shift Assay (TSA) (Direct Binding Confirmation) T1_TSA->T2_CETSA T2_BRET NanoBRET™ Assay (Live-Cell Proximity & Occupancy) T2_CETSA->T2_BRET Orthogonal validation in live cells T2_Uptake [3H]Dopamine Uptake Assay (Functional Confirmation) T2_BRET->T2_Uptake Links binding to functional activity T3_PET PET Imaging (Brain Occupancy) T2_Uptake->T3_PET Cellular function justifies in-vivo investigation T3_MD Microdialysis (Neurotransmitter Modulation) T3_PET->T3_MD Confirms target engagement and functional consequence in a living system

Caption: Hierarchical workflow for target engagement validation.

Part 2: Tier 1 - Biochemical & Biophysical Validation

The foundational step is to demonstrate a direct, physical interaction between the compound and the purified target protein, free from the complexities of a cellular environment.[1] This provides the cleanest measure of binding affinity and kinetics.

Method 1: Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is a label-free technique that measures real-time binding events between an analyte in solution (our compound) and a ligand immobilized on a sensor surface (purified DAT protein).[6][7] It is the gold standard for quantifying binding kinetics (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D). This is crucial for establishing a baseline structure-activity relationship (SAR).

Experimental Protocol: SPR Analysis of Compound Binding to DAT

  • Immobilization: Covalently immobilize purified, full-length human DAT protein onto a CM5 sensor chip via amine coupling. Aim for a low-to-medium density to avoid mass transport limitations.

  • System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-P+).

  • Compound Preparation: Prepare a dilution series of 2-(4-(Trifluoromethoxy)phenyl)morpholine in running buffer, typically from 10 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Binding Analysis:

    • Inject the compound dilutions over the DAT-immobilized and a reference flow cell (without DAT) for a set association time (e.g., 120 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 300 seconds).

    • Between cycles, inject a regeneration solution (e.g., a brief pulse of low pH glycine) if necessary to remove bound compound.

  • Data Processing: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.

Data Comparison & Interpretation:

For this guide, we will compare our hypothetical compound to a known DAT inhibitor, such as GBR-12909.

Compoundk_on (1/Ms)k_off (1/s)K_D (nM)
2-(4-(...)phenyl)morpholine 2.5 x 10^55.0 x 10^-320
GBR-12909 (Reference) 5.0 x 10^51.0 x 10^-32

This data would suggest that our compound is a potent binder to DAT, albeit with a slightly faster off-rate and ~10-fold lower affinity than the high-affinity reference compound.

Method 2: Cellular Thermal Shift Assay (CETSA®)

Causality & Rationale: The principle of CETSA is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. By heating cell lysates and quantifying the amount of non-denatured, soluble target protein remaining, we can infer target engagement.[8] This method confirms direct physical interaction within the complex milieu of the cell.

Experimental Protocol: CETSA for DAT Engagement

  • Cell Culture: Culture a cell line endogenously expressing or overexpressing human DAT (e.g., HEK293-hDAT cells).

  • Compound Treatment: Treat intact cells with a range of concentrations of 2-(4-(Trifluoromethoxy)phenyl)morpholine or vehicle for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble fraction (containing stabilized DAT) from the precipitated, denatured proteins by centrifugation (e.g., 20,000 x g for 20 minutes).

  • Detection: Analyze the supernatant for DAT levels using a quantitative method like Western Blot or an AlphaLISA®/HTRF® assay.

  • Data Analysis: Plot the amount of soluble DAT as a function of temperature for each compound concentration. A rightward shift in the melting curve indicates stabilization and therefore, target engagement.

G cluster_0 CETSA Workflow A 1. Treat intact cells with compound B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble vs. aggregated proteins C->D E 5. Quantify soluble DAT (e.g., Western Blot) D->E

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Data Comparison & Interpretation:

TreatmentT_agg (°C) (Aggregation Temp.)ΔT_agg (°C) (vs. Vehicle)
Vehicle (0.1% DMSO) 52.5-
Compound (10 µM) 58.0+5.5
Known DAT Inhibitor (10 µM) 59.2+6.7
Negative Control Compound (10 µM) 52.6+0.1

A significant thermal shift (ΔT_agg > 2°C) provides strong evidence of intracellular target engagement.

Part 3: Tier 2 - Cellular Target Engagement & Functional Confirmation

Demonstrating direct binding is necessary but not sufficient. We must confirm that the compound engages its target in living cells and elicits a functional consequence.[10]

Method 1: NanoBRET™ Target Engagement Assay

Causality & Rationale: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two molecules in real-time within living cells.[11] For target engagement, the target protein (DAT) is fused to a NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds the same site as the test compound is added to the cells. If the test compound enters the cell and binds to DAT, it will displace the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target occupancy in live cells.[11]

Experimental Protocol: NanoBRET™ for DAT Occupancy

  • Cell Preparation: Transfect cells (e.g., HEK293) to express a NanoLuc®-DAT fusion protein.

  • Assay Setup: Plate the cells in a 96- or 384-well plate. Add the cell-permeable fluorescent tracer at its K_D concentration.

  • Compound Addition: Add a serial dilution of 2-(4-(Trifluoromethoxy)phenyl)morpholine.

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine).

  • Signal Detection: Simultaneously measure the light emission from the donor (NanoLuc®) and the acceptor (tracer) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50, which reflects the compound's potency in displacing the tracer.

Data Comparison & Interpretation:

CompoundNanoBRET™ IC50 (nM)
2-(4-(...)phenyl)morpholine 150
Known DAT Inhibitor 25
Negative Control Compound > 10,000

This assay provides a quantitative measure of target occupancy in a physiological context, confirming cell permeability and binding to the target in its native environment.

Method 2: [³H]Dopamine Uptake Assay

Causality & Rationale: The primary function of DAT is to reuptake dopamine from the synaptic cleft.[5] A functional assay that measures the inhibition of this process provides direct evidence that target binding translates into a biologically relevant outcome. This is a critical link between target engagement and pharmacology.

Experimental Protocol: [³H]Dopamine Uptake Inhibition

  • Cell Culture: Use cells expressing DAT (e.g., HEK293-hDAT or rat striatal synaptosomes).

  • Pre-incubation: Pre-incubate the cells with various concentrations of 2-(4-(Trifluoromethoxy)phenyl)morpholine or a reference inhibitor for 15 minutes.

  • Uptake Initiation: Add a solution containing a low concentration of [³H]Dopamine.

  • Uptake Termination: After a short incubation (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50.

Data Comparison & Interpretation:

Compound[³H]DA Uptake IC50 (nM)
2-(4-(...)phenyl)morpholine 180
GBR-12909 (Reference) 15
Negative Control Compound > 25,000

A potent IC50 in this assay confirms that the compound's binding to DAT (as shown in Tiers 1 & 2) functionally impairs the transporter's activity.

Part 4: Tier 3 - In-Vivo Target Engagement

The final validation step is to demonstrate that the compound reaches its target in a living organism and exerts the expected physiological effect.

Method: Positron Emission Tomography (PET) Imaging

Causality & Rationale: PET imaging allows for the non-invasive visualization and quantification of target occupancy in the brain of a living animal (or human). This is achieved by pre-dosing the animal with the test compound and then injecting a radiolabeled PET tracer that binds to the same target (e.g., [¹¹C]cocaine for DAT). The test compound's ability to block the binding of the PET tracer is a direct measure of in-vivo target engagement.

Experimental Protocol: PET Imaging for DAT Occupancy

  • Animal Model: Use a suitable animal model, such as a non-human primate or rat.

  • Compound Administration: Administer 2-(4-(Trifluoromethoxy)phenyl)morpholine intravenously or orally at various doses.

  • PET Tracer Injection: At the expected time of peak plasma/brain concentration, inject a bolus of a DAT-specific PET radiotracer.

  • Image Acquisition: Acquire dynamic PET scan data over 60-90 minutes.

  • Data Analysis:

    • Reconstruct the PET images and co-register them with an MRI for anatomical reference.

    • Define regions of interest (ROIs), such as the striatum (high DAT density) and cerebellum (low DAT density, used as a reference region).

    • Calculate the tracer binding potential (BP_ND) in the striatum at each dose of the test compound.

    • Plot the percentage of DAT occupancy versus the dose or plasma concentration of the test compound to determine the in-vivo EC50.

Data Comparison & Interpretation:

Compound Dose (mg/kg)DAT Occupancy (%) in Striatum
0.115%
0.345%
1.075%
3.090%

Demonstrating dose-dependent occupancy of DAT in the brain provides the highest level of confidence in target engagement and is critical for correlating pharmacokinetic and pharmacodynamic (PK/PD) relationships.

Conclusion

This guide has outlined a rigorous, multi-tiered strategy for validating the target engagement of 2-(4-(Trifluoromethoxy)phenyl)morpholine, with the dopamine transporter as the hypothesized target. By systematically progressing from direct biochemical binding (SPR) to intracellular engagement (CETSA, NanoBRET™), functional cellular activity ([³H]Dopamine Uptake), and finally, in-vivo brain receptor occupancy (PET), researchers can build an unassailable case for their compound's mechanism of action. Each step provides a self-validating system, where orthogonal methods are used to confirm findings at increasing levels of biological complexity. This comprehensive approach ensures scientific integrity, minimizes the risk of advancing compounds with ambiguous mechanisms, and ultimately accelerates the path toward developing novel therapeutics.

References

  • Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers - [Link]

  • Model Systems for Analysis of Dopamine Transporter Function and Regulation. PMC - [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications - [Link]

  • Phenmetrazine. Wikipedia - [Link]

  • Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. PMC - [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed - [Link]

  • 2-Phenylmorpholine. Wikipedia - [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - [Link]

  • Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed - [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central - [Link]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. ACS Publications - [Link]

  • ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. ResearchGate - [Link]

  • Phenylmorpholines and analogues thereof.
  • Dopamine Transporter Endocytic Trafficking: Neuronal Mechanisms and Potential Impact On DA-Dependent Behaviors. PMC - [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI - [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology - [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube - [Link]

  • Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors. PubMed - [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed - [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI - [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC - [Link]

  • BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies - [Link]

  • What is surface plasmon resonance (SPR)?. Cytiva - [Link]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. ACS Publications - [Link]

  • target engagement and validation. o2h discovery - [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical - [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. ACS Publications - [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH - [Link]

  • Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PMC - [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol - [Link]

  • The target landscape of clinical kinase drugs. PMC - [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube - [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Sci-Hub - [Link]

  • Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. YouTube - [Link]

  • Target Identification Strategies. Discovery On Target - [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences - [Link]

Sources

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Retrosynthesis Analysis

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